molecular formula C9H14O3 B2977169 tert-Butyl 2-(prop-2-yn-1-yloxy)acetate CAS No. 339531-55-4

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Cat. No.: B2977169
CAS No.: 339531-55-4
M. Wt: 170.208
InChI Key: SUOOPKUCCQIHHH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate ( 339531-55-4) is a valuable chemical intermediate with a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . Its structure incorporates a terminal alkyne group (from the propargyl ether) and a acid-labile tert-butyl ester, making it a versatile building block for synthesizing more complex molecules in various research fields . In organic synthesis, the compound is a key precursor for reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient construction of 1,2,3-triazole linkages, which are valuable in medicinal chemistry and material science . Its structural features lend themselves to drug development, particularly in creating compounds with specific biological activities. Researchers also utilize it in material science for the formulation of polymers or coatings that require specific reactivity or physical properties . The compound has a predicted boiling point of 219.9±15.0 °C and a predicted density of 0.996±0.06 g/cm³ . To ensure its stability, it must be stored sealed in dry conditions, under nitrogen, and at a cool temperature of 2-8°C . This product is labeled with the signal word "Warning" and has the hazard statements H315-H319-H227, indicating it may cause skin and eye irritation and is flammable . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOPKUCCQIHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: Structure, Synthesis, and Applications

Executive Summary

This compound is a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is characterized by two key reactive sites: a terminal alkyne amenable to click chemistry and an acid-labile tert-butyl ester that serves as a protecting group for a carboxylic acid. This unique combination allows for its use as a versatile linker, enabling the conjugation of various molecular entities. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, and its applications, particularly in the realm of bioconjugation and drug delivery.

Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its distinct molecular architecture, which integrates three essential functional components: a propargyl group, an ether linkage, and a tert-butyl ester.

  • Propargyl Group (C≡CH): The terminal alkyne is the molecule's primary reactive handle for covalent modification. It is a cornerstone functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction widely known as "click chemistry".[1]

  • Ether Linkage (-O-CH₂-): This stable ether bond connects the propargyl moiety to the acetate backbone, providing chemical robustness under a wide range of conditions.

  • tert-Butyl Ester (-C(O)O-C(CH₃)₃): The bulky tert-butyl group provides steric protection for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to unmask the parent carboxylic acid, a common strategy in multi-step synthesis and prodrug design.[2]

Chemical Structure
Chemical Structure of this compoundFigure 1. 2D Structure of this compound.
Physicochemical and Spectroscopic Data

The key properties of the molecule are summarized below, providing essential data for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 339531-55-4[3][4]
Molecular Formula C₉H₁₄O₃[3][4]
Molecular Weight 170.21 g/mol [3][4]
Physical Form Liquid[5]
SMILES O=C(OC(C)(C)C)COCC#C[3]
InChI Key SUOOPKUCCQIHHH-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 35.53 Ų[3]
LogP (calculated) 0.9779[3]
Storage Conditions 2-8°C, under inert atmosphere[5]

Synthesis and Mechanistic Rationale

The most efficient and common method for preparing this compound is via the Williamson ether synthesis.[6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8]

Retrosynthetic Analysis & Strategy

The logical disconnection for this molecule is at the ether bond. This presents two possible synthetic routes:

  • Path A: Reaction of tert-butyl glycolate alkoxide with a propargyl halide.

  • Path B: Reaction of propargyl alkoxide with a tert-butyl haloacetate.

Path A is strategically superior. The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[8] Propargyl halides (e.g., propargyl bromide) are primary halides and thus excellent substrates for Sₙ2 reactions. Conversely, tert-butyl haloacetates, while having a primary carbon bearing the halide, are sterically more demanding. Therefore, using the less hindered electrophile, propargyl bromide, ensures a higher yield and minimizes competing elimination reactions.[6]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from tert-butyl 2-hydroxyacetate and propargyl bromide.

Materials:

  • tert-Butyl 2-hydroxyacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.

    • Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[8] Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality Insight: The newly formed alkoxide acts as a potent nucleophile, attacking the primary carbon of propargyl bromide in a classic Sₙ2 fashion, displacing the bromide and forming the desired ether linkage.[6] A slight excess of the alkylating agent ensures complete consumption of the alkoxide.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality Insight: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide, preventing side reactions during extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 tert-Butyl 2-hydroxyacetate Deprotonation 1. Deprotonation (0°C) Reactant1->Deprotonation Reactant2 Propargyl Bromide Alkylation 2. Sₙ2 Alkylation (0°C to RT) Reactant2->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Alkylation Forms Alkoxide Quench 3. Quench (aq. NH₄Cl) Alkylation->Quench Purify 4. Purification (Column Chromatography) Quench->Purify Crude Product Product Pure Product: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate Purify->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Chemical Reactivity and Applications

The bifunctional nature of this molecule dictates its primary applications as a heterobifunctional linker.

The Propargyl Group: Click Chemistry

The terminal alkyne is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to an azide-modified partner.

Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate which then reacts with the azide in a stepwise manner to form the triazole product. The reaction is highly specific, high-yielding, and tolerant of a vast array of other functional groups, making it exceptionally powerful for bioconjugation.

CuAAC_Mechanism Molecule This compound Product Stable Triazole Conjugate Molecule->Product Azide Azide-Modified Substrate (R-N₃) Azide->Product Catalyst Cu(I) Catalyst (e.g., from CuSO₄/NaAsc) Catalyst->Product Catalyzes

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The tert-Butyl Ester: Acid-Labile Protecting Group

The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal a free carboxylic acid.

Mechanism: The cleavage proceeds via a stable tert-butyl carbocation. The acid protonates the carbonyl oxygen, making the ester more susceptible to cleavage. The C-O bond breaks, releasing the carboxylic acid and the tert-butyl cation, which is then quenched to form isobutylene gas. This lability is a key feature in prodrug design, where an active carboxylic acid drug can be masked to improve properties like cell permeability.[2]

Deprotection_Mechanism Start tert-Butyl Ester (Protected) End Carboxylic Acid (Deprotected) Start->End Cleavage Acid Acid (H⁺) (e.g., TFA) Acid->Start Byproduct Isobutylene + H⁺ End->Byproduct Releases

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Safety and Handling

Based on data for the compound and its structural analogs, appropriate safety precautions are necessary.

  • Hazards: The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] It is also classified as a combustible liquid.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from heat, sparks, and open flames.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed molecular tool. Its orthogonal reactive handles—the alkyne for "clicking" and the acid-labile ester for "unmasking"—provide researchers in drug development and materials science with a reliable and versatile linker. Understanding its synthesis through the mechanistically sound Williamson ether synthesis and appreciating the distinct reactivity of its functional groups are key to leveraging its full potential in creating novel conjugates and complex molecular systems.

References

  • Chemistry Steps. The Williamson Ether Synthesis.[Link][7]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link][8]

  • Wikipedia. Williamson ether synthesis.[Link][6]

  • NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate.[Link][10]

  • Sial. tert-Butyl Acetate CAS No 540-88-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.[Link][9]

  • Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chem. Soc. Rev., 2024,53, 1856-1917. [Link][2]

Sources

Propargyl Ether Acetate Linkers: Physicochemical Properties and Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Propargyl Ether Acetate Linkers in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive bridge but a critical determinant of pharmacokinetics, solubility, and stability.[1] Propargyl ether acetate linkers (often chemically defined as (prop-2-yn-1-yloxy)acetic acid derivatives) represent a high-utility class of heterobifunctional linkers. They combine the bio-orthogonal reactivity of a terminal alkyne (propargyl group) with the hydrophilic, solubilizing properties of an ether backbone and the versatile conjugation potential of an acetate (carboxylate) terminus.

This guide provides an in-depth analysis of these linkers, focusing on their stability profiles, "Click" chemistry compatibility, and specific protocols for their deployment in medicinal chemistry.

Chemical Architecture & Functional Logic

The core structure of a propargyl ether acetate linker typically follows the motif: HC≡C-CH₂-O-[PEG]ₙ-CH₂-COO-R

Structural Zones
  • The Propargyl Head (HC≡C-CH₂-): A terminal alkyne serving as a bio-orthogonal handle. It is inert to native biological functional groups (amines, thiols) but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Ether/PEG Backbone (-O-[CH₂CH₂O]ₙ-): The ether oxygen atoms act as hydrogen bond acceptors, significantly enhancing the aqueous solubility of hydrophobic payloads. Unlike alkyl chains, the ether linkage resists oxidative metabolism by cytochrome P450s.

  • The Acetate Tail (-CH₂-COO-): A carboxylate motif that can be activated (e.g., as an NHS ester) for conjugation to surface lysines on antibodies or amines on small molecules. Alternatively, it can form an ester linkage to create a chemically labile (hydrolyzable) bond.

Diagram: Functional Architecture

G cluster_0 Propargyl Ether Acetate Linker Structure Alkyne Terminal Alkyne (Bio-orthogonal Handle) Ether Ether/PEG Backbone (Solubility & Stability) Alkyne->Ether Acetate Acetate/Carboxyl Tail (Conjugation Site) Ether->Acetate Biomolecule Amine-Biomolecule (Antibody/Protein) Acetate->Biomolecule Amide Bond Formation Payload Azide-Payload (Drug/Fluorophore) Payload->Alkyne CuAAC Click Reaction

Caption: Functional segmentation of the linker showing the orthogonal reactivity sites for payload and biomolecule attachment.

Physicochemical Properties

Hydrolytic Stability

The propargyl ether bond is exceptionally stable under physiological conditions (pH 7.4, 37°C). Unlike esters or hydrazones, the ether linkage does not degrade in plasma, preventing premature release of the payload during circulation.

  • Plasma Half-life: > 7 days (Ether linkage).

  • Metabolic Liability: The primary metabolic risk is oxidation of the alpha-carbon next to the ether oxygen, but this is sterically suppressed in short propargyl variants compared to long alkyl chains [1].

Solubility Enhancement

The inclusion of the ether oxygen (and subsequent PEG units) lowers the LogP of the conjugate.

  • Mechanism: The ether oxygen acts as a Lewis base, interacting with water molecules.

  • Impact: Reduces the aggregation propensity of hydrophobic payloads (e.g., pyrrolobenzodiazepines or taxanes) when conjugated to antibodies.

Reactivity Profile
Functional GroupReactivity ModeTargetConditions
Terminal Alkyne Cycloaddition (Click)Azide (-N₃)Cu(I) catalyst, aq. buffer
Carboxylate Acylation (Amide bond)Primary Amine (-NH₂)EDC/NHS activation, pH 7-8
Carboxylate EsterificationAlcohol (-OH)Acid catalysis / Steglich

Experimental Protocols

Protocol A: Activation to NHS-Ester

Objective: Convert the acetate tail of the linker into a reactive N-hydroxysuccinimide (NHS) ester for protein conjugation.

Materials:

  • Propargyloxyacetic acid (Linker)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dry DMF or DMSO

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Propargyloxyacetic acid in dry DMF (concentration ~100 mM).

  • Activation: Add 1.2 eq of NHS and 1.5 eq of EDC.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N₂).

  • Validation: Monitor reaction progress via TLC or LC-MS (shift in mass corresponding to +97 Da for NHS adduct).

  • Purification: Precipitate using cold diethyl ether or purify via semi-prep HPLC if high purity (>95%) is required for immediate use.

Protocol B: Two-Step Bioconjugation Workflow

Objective: Create an Antibody-Drug Conjugate (ADC) using the propargyl ether acetate linker.

Step 1: Antibody Modification (Amide Bond Formation)

  • Buffer Exchange antibody into PBS (pH 7.4).

  • Add 10–20 molar excess of Propargyl-NHS-Ester (from Protocol A) to the antibody (5–10 mg/mL).

  • Incubate at RT for 2 hours or 4°C overnight.

  • Purification: Remove excess linker via Size Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10).

  • Result: Antibody-Linker-Alkyne intermediate.[2][3]

Step 2: Payload Attachment (CuAAC Click Reaction)

  • Mix the Antibody-Linker-Alkyne with 5–10 eq of Azide-Functionalized Payload .

  • Catalyst Addition: Add premixed CuSO₄ (1 mM) and THPTA ligand (5 mM) in a 1:5 ratio. Add Sodium Ascorbate (5 mM) to initiate.

  • Incubation: Incubate at RT for 1 hour. Note: Keep reaction time short to minimize copper-induced protein oxidation.

  • Quenching: Add EDTA (10 mM) to chelate copper.

  • Final Purification: SEC to remove free payload and catalyst.

Diagram: Bioconjugation Workflow

Workflow cluster_1 Step 1: Linker Attachment cluster_2 Step 2: Payload Click Ab Antibody (Lys-NH2) Ab_Alkyne Antibody-Alkyne Intermediate Ab->Ab_Alkyne pH 7.4, 2h Linker Propargyl-NHS Linker Linker->Ab_Alkyne ADC Final ADC Product Ab_Alkyne->ADC Click Reaction Payload Azide-Drug Payload Payload->ADC Catalyst Cu(I) / THPTA Catalyst->ADC

Caption: Sequential workflow for generating ADCs using Propargyl Ether Acetate linkers via NHS-coupling followed by Click chemistry.

Advanced Considerations: Cleavage & Stability

While the ether backbone is non-cleavable, the acetate moiety allows for the design of conditionally cleavable systems depending on the conjugation chemistry used at the carboxyl terminus.

Esterase-Sensitive Design

If the acetate group is conjugated to the payload via an ester bond (instead of an amide bond to the antibody), the linker becomes a cleavable linker .

  • Mechanism: Intracellular esterases (e.g., carboxylesterase 1) hydrolyze the ester bond upon internalization.

  • Application: Used in prodrug strategies where the propargyl group is used for cell-surface targeting or imaging, and the payload is released intracellularly.

Cobalt-Mediated Cleavage (The Nicholas Reaction)

A niche but powerful property of propargyl ethers is their susceptibility to cleavage by dicobalt octacarbonyl [Co₂(CO)₈].

  • Mechanism: The alkyne complexes with cobalt, stabilizing the propargyl cation and allowing nucleophilic displacement or cleavage of the ether bond under mild acidic conditions [2].

  • Utility: This is primarily used in synthetic organic chemistry or specialized chemical biology probes to release cargo in response to specific metal-complex environments, though less common in therapeutic ADCs due to toxicity concerns of cobalt.

Data Summary: Linker Performance

ParameterPropargyl Ether AcetateAlkyl Chain LinkerPEG Linker (Pure)
Aqueous Solubility HighLowVery High
Plasma Stability High (>7 days)HighHigh
Metabolic Liability Low (Ether)Moderate (Oxidation)Low
Conjugation Efficiency High (Click)ModerateHigh
Aggregation Risk LowHighVery Low

References

  • BenchChem Technical Support. (2025).[1][4] A Comparative Analysis of Propargyl-PEG1-SS-alcohol and Other Cleavable Linkers in Bioconjugation and Drug Delivery. BenchChem.[1][4] Link

  • Zhou, W., et al. (2012).[5] Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates. Drug Metabolism and Disposition, 40(10), 2002-2008.[5] Link

  • MedChemExpress. (2024). Propargyl-PEG5-NHS ester Product Guide. MedChemExpress.[6] Link

  • Spring, D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[1][2][3][4][][8][9][10][11] Chemical Society Reviews. Link

  • Gong, Y., et al. (2023).[12] Carbon Monoxide Release from Aryl-Propargyl Dicobalt(0)Hexacarbonyl Derivatives.[13] Molecules.[1][2][4][5][][8][9][10][11][12][14][15] Link

Sources

Technical Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 339531-55-4) is a specialized heterobifunctional linker widely employed in bioconjugation, proteolysis-targeting chimera (PROTAC) development, and surface chemistry.[1] Its utility stems from its orthogonal reactivity: it possesses a terminal alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) and a tert-butyl ester moiety that serves as an acid-labile protecting group for a carboxylic acid.

This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and the mechanistic logic required to utilize this building block in high-fidelity drug discovery workflows.

Physicochemical Characterization

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and mass spectrometry validation.

PropertyValueNotes
IUPAC Name This compound
Common Name Propargyl-glycolic acid tert-butyl ester
CAS Number 339531-55-4 Verified Registry Number
Molecular Formula

Molecular Weight 170.21 g/mol Average Mass
Exact Mass 170.0943 DaFor High-Res MS (Monoisotopic)
SMILES CC(C)(C)OC(=O)COCC#C
InChI Key SUOOPKUCCQIHHH-UHFFFAOYSA-N
Physical State Colorless to pale yellow oilLiquid at RT
Solubility DCM, THF, Ethyl Acetate, DMSOSparingly soluble in water
Structural Analysis & NMR Expectations

To validate the identity of this molecule in solution, look for the following diagnostic


-NMR signals (in 

):
  • 
     1.48 ppm (s, 9H):  The strong singlet of the tert-butyl group.
    
  • 
     2.45 ppm (t, 1H):  The terminal alkyne proton (
    
    
    
    Hz).
  • 
     4.02 ppm (s, 2H):  The methylene group adjacent to the ester (
    
    
    
    ).
  • 
     4.28 ppm (d, 2H):  The propargylic methylene (
    
    
    
    ).

Synthetic Utility & Mechanism

The value of this molecule lies in its orthogonality . It allows researchers to perform a "Click" reaction on one end without disturbing the ester, which can later be deprotected to reveal a carboxylic acid for further conjugation (e.g., amide coupling).

Mechanism of Action: Orthogonal Deprotection

The tert-butyl ester is stable against basic conditions used in CuAAC (Click) reactions but hydrolyzes rapidly in acidic conditions (e.g., Trifluoroacetic acid/DCM).

Orthogonality Start This compound Click Step 1: CuAAC Reaction (Base/Cu Catalyst) Start->Click + Azide-R Intermediate Triazole-Linker-tBu Ester (Stable Intermediate) Click->Intermediate Formation of 1,2,3-Triazole Deprotection Step 2: Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Cleavage of tBu Final Free Carboxylic Acid (Ready for Amide Coupling) Deprotection->Final - Isobutylene

Figure 1: The orthogonal workflow allows the alkyne to react first (green), followed by acid-mediated ester cleavage (red) to generate a reactive carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of this compound

For researchers synthesizing the linker in-house rather than purchasing.

Principle: Williamson Ether Synthesis. Reaction: Propargyl alcohol + tert-Butyl bromoacetate


 Product.
Reagents
  • Propargyl alcohol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • tert-Butyl bromoacetate (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (

    
     M concentration)
    
  • Quench: Saturated

    
    
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF.
    
  • Deprotonation: Cool the THF to

    
    . Add NaH portion-wise. Stir for 15 mins.
    
  • Alcohol Addition: Add propargyl alcohol dropwise. Evolution of

    
     gas will occur.[2] Stir at 
    
    
    
    for 30 mins to ensure formation of the alkoxide.
  • Alkylation: Add tert-butyl bromoacetate dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide is UV active (weakly) or stains with

      
      . The product will have a distinct 
      
      
      
      .
  • Workup: Quench carefully with sat.

    
    . Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Protocol B: "Click" Conjugation (CuAAC)

Standard operating procedure for using this linker to conjugate an Azide-tagged biomolecule.

Reagents
  • Alkyne: this compound (1.0 equiv)[1]

  • Azide:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (0.1 equiv)
    
  • Ligand: THPTA or TBTA (0.5 equiv) — Critical for protecting biomolecules from oxidation.

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Solvent:

    
     (1:1) or DMSO.
    
Workflow
  • Dissolution: Dissolve the Alkyne and Azide in the solvent.

  • Catalyst Premix: In a separate vial, mix

    
     and the Ligand (THPTA). The solution should turn blue.
    
  • Activation: Add the Reductant (Ascorbate) to the Cu-Ligand mix. The solution should turn colorless (reduction of

    
     to 
    
    
    
    ).
  • Initiation: Immediately add the catalyst mixture to the reaction vessel.

  • Incubation: Stir at RT for 1–2 hours under

    
    .
    
    • Troubleshooting: If the solution turns brown/yellow, oxygen has entered. Sparge with

      
       and add more ascorbate.
      

References

  • Sigma-Aldrich. this compound Product Page. Accessed 2024. Link

  • ChemScene. CAS 339531-55-4 Data Sheet. Accessed 2024. Link

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

  • GuideChem. this compound Properties. Link

Sources

Stability and Deprotection of tert-Butyl Ester Protecting Groups in Alkyne-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of tert-butyl Ester Protecting Groups in Alkyne Linkers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in the synthesis of heterobifunctional linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its steric bulk provides excellent resistance to nucleophilic attack, making it orthogonal to the base-labile Fmoc chemistry and transition-metal-catalyzed "Click" reactions (CuAAC) often employed to install alkyne handles.

However, the intersection of acid-labile t-Bu esters and acid-sensitive alkynes presents a specific chemoselective challenge. While alkynes are generally robust, they are susceptible to hydration (forming methyl ketones) under the strong acidic conditions (TFA) required to remove t-Bu groups. This guide provides an in-depth analysis of the stability profile, mechanistic causality, and optimized protocols to achieve quantitative deprotection without compromising the alkyne integrity.

Chemical Stability Profile

The utility of the t-Bu ester in alkyne linkers is defined by its orthogonality. It survives the conditions required to build the linker but yields readily when treated with strong acid.

Stability Matrix
Reagent/ConditionStabilityMechanistic Insight
Bases (LiOH, NaOH) High Steric hindrance of the t-butyl group prevents attack by hydroxide ions at the carbonyl carbon.
Nucleophiles (Amines) High Resistant to aminolysis; compatible with amide coupling reactions elsewhere on the molecule.
Cu(I) / Ascorbate (Click) High The ester is inert to the copper(I) catalysts and aqueous buffers used in CuAAC.
Pd(PPh3)4 (Sonogashira) High Stable to Pd(0)/Pd(II) cycles and basic amines (Et3N) used in cross-coupling.
TFA / HCl (Anhydrous) Low Rapid cleavage via

mechanism (acid-catalyzed alkyl-oxygen cleavage).
TFA / Water Low Cleaves ester, but poses a risk of alkyne hydration to ketone.
The Alkyne-Ester Orthogonality

In PROTAC synthesis, a common workflow involves a linker containing a t-Bu ester (protecting the E3 ligase binding motif) and a terminal alkyne (for clicking to the Target Protein ligand).

  • The Win: You can perform the CuAAC reaction (Click) with the t-Bu ester intact.

  • The Risk: The subsequent removal of the t-Bu ester requires TFA.[1][2][3] If water is present (often added as a scavenger), the alkyne can undergo Markovnikov hydration, destroying the conjugation handle.

Mechanistic Analysis

Acid-Catalyzed Cleavage ( Pathway)

The cleavage of t-Bu esters is driven by the stability of the resulting tert-butyl carbocation. It does not require water for the cleavage step itself, only a proton source.

  • Protonation: The carbonyl oxygen is protonated by TFA.

  • Fragmentation: The C-O bond breaks, releasing the free carboxylic acid and a tert-butyl cation.

  • Fate of the Cation: The cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (silane).[3]

Side Reaction: Alkyne Hydration

In the presence of TFA and water, terminal alkynes can act as nucleophiles.

  • Mechanism: Protonation of the alkyne forms a vinyl cation, which is trapped by water to form an enol, tautomerizing to a methyl ketone.

  • Kinetic Window: Ester cleavage is generally faster (

    
    ) than alkyne hydration (
    
    
    
    ). However, prolonged exposure to TFA/H2O will degrade the alkyne.

G Start t-Butyl Ester (Alkyne Linker) Protonation Protonated Intermediate Start->Protonation + TFA Cleavage Fragmentation Protonation->Cleavage Slow Product Free Acid + Alkyne (Intact) Cleavage->Product Desired Path Cation t-Butyl Cation Cleavage->Cation SideProduct Side Product: Methyl Ketone Product->SideProduct + H2O / TFA (Prolonged Time) Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+

Figure 1: Mechanistic pathway of t-butyl deprotection vs. alkyne hydration risk.

Optimized Experimental Protocols

Protocol A: Anhydrous Deprotection (Recommended for Alkyne Linkers)

To maximize stability of the alkyne, avoid water as a scavenger. Use Triisopropylsilane (TIPS) , which effectively quenches the t-butyl cation without acting as a nucleophile toward the alkyne.

Materials:

  • Substrate: t-Bu ester functionalized alkyne linker.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Acid: Trifluoroacetic acid (TFA), ReagentPlus grade.

  • Scavenger: Triisopropylsilane (TIPS).

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Scavenger Addition: Add TIPS (2.0 - 5.0 equiv). Note: TIPS is crucial to prevent tert-butylation of electron-rich aromatic rings if present in your linker.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of DCM:TFA (1:1) or (2:1) .

    • Why 0°C? Controls the exotherm and suppresses side reactions.

  • Reaction: Warm to room temperature. Stir for 30–60 minutes .

    • Critical Control Point: Monitor by TLC or LCMS every 15 minutes. Do not let this stir overnight. The goal is to stop exactly when the starting material is consumed.

  • Workup:

    • Evaporate solvents under reduced pressure (rotary evaporator) at <30°C.

    • Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

    • Do not use aqueous extraction if the product is water-soluble.

Protocol B: CuAAC "Click" Reaction (Demonstrating Stability)

This protocol validates that the t-Bu ester remains intact during the conjugation step.

Materials:

  • Alkyne-Linker-tBu (1.0 equiv).

  • Azide-Ligand (1.0 equiv).

  • CuSO4[4]·5H2O (0.1 equiv).

  • Sodium Ascorbate (0.5 equiv).

  • Solvent: t-BuOH / Water (1:1).

Step-by-Step:

  • Dissolve Alkyne and Azide in t-BuOH/Water.

  • Add CuSO4 solution followed by freshly prepared Sodium Ascorbate solution.

  • Stir at RT for 2–12 hours.

  • Validation: LCMS should show the formation of the Triazole product with the t-butyl mass (+56 Da vs acid) still present.

Workflow Visualization

The following diagram illustrates the standard PROTAC synthesis workflow, highlighting where the t-Bu ester provides protection and where it is removed.

Workflow Step1 Step 1: Linker Synthesis (Install Alkyne & t-Bu Ester) Step2 Step 2: Conjugation (Click) (CuAAC: Alkyne + Azide-Ligand) Step1->Step2 Orthogonal Conditions Check1 Checkpoint: t-Bu Ester Intact? Step2->Check1 Step3 Step 3: Deprotection (TFA / TIPS / DCM) Check1->Step3 Yes (Stable) Step4 Step 4: Final Coupling (Free Acid + E3 Ligase Binder) Step3->Step4 Free -COOH Generated

Figure 2: Strategic workflow for PROTAC assembly using t-butyl ester protection.

Troubleshooting & FAQs

Q: My LCMS shows a peak corresponding to [M+18] after deprotection. What happened?

  • Diagnosis: Alkyne Hydration.[5] You likely used water as a scavenger or wet TFA, and left the reaction too long.

  • Fix: Switch to Protocol A (Anhydrous DCM/TFA + TIPS). Reduce reaction time.

Q: Can I use HCl in Dioxane instead of TFA?

  • Analysis: Yes, 4M HCl in Dioxane is effective. However, HCl is a "harder" acid and can sometimes cause hydrochlorination of the alkyne (addition of HCl across the triple bond) if concentration is high. TFA is generally preferred for its volatility and cleaner profile with silane scavengers.

Q: My product is alkylated (+56 mass).

  • Diagnosis: The tert-butyl cation reacted with a nucleophilic residue (e.g., Tryptophan, Methionine, or an electron-rich aromatic ring) on your linker.

  • Fix: Increase the equivalents of TIPS (up to 10 eq) or add Thioanisole as a secondary scavenger.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[6]

  • Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[7]

  • Chen, Z. W., Luo, M. T., & Ye, D. N. (2013). TFA-mediated alkyne hydration reaction to synthesize methyl ketones.[5] Asian Journal of Chemistry, 25(11), 6133.

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461.

  • BenchChem Application Notes. (2025). A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.

Sources

Technical Guide: Solubility & Handling of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, solvent compatibility, and handling protocols for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4), a critical linker intermediate used in bioconjugation and PROTAC synthesis.

Executive Summary

This compound is a bifunctional linker featuring a propargyl ether (for Click Chemistry/CuAAC) and a tert-butyl ester (acid-labile protecting group). Its solubility profile is dominated by its lipophilic tert-butyl group and the polar ether linkage, rendering it highly soluble in aprotic organic solvents but sparingly soluble in aqueous media. This guide provides a validated solvent matrix and experimental protocols to ensure stability and reactivity in drug development workflows.

Physicochemical Profile
PropertyValueNotes
CAS Number 339531-55-4
Formula C9H14O3MW: 170.21 g/mol
Physical State LiquidColorless to pale yellow
Predicted LogP ~1.0 – 1.7Moderately lipophilic
Key Functionalities Terminal Alkyne, Ether, tert-Butyl EsterSensitive to strong acids/bases

Solvent Compatibility Matrix

The following matrix categorizes solvents based on the compound's solubility and chemical stability.

Class A: Primary Solvents (High Solubility >100 mg/mL)

Ideal for stock solution preparation and synthetic reactions.

  • Dichloromethane (DCM): Excellent solubility. Standard solvent for extraction and chromatography.

  • Tetrahydrofuran (THF): Excellent solubility. Preferred for anhydrous reactions (e.g., alkylations).

  • Ethyl Acetate (EtOAc): Excellent solubility. Common mobile phase component.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility. Critical for biological applications (e.g., Click chemistry in aqueous buffers).

  • Dimethylformamide (DMF): Excellent solubility. Alternative to DMSO for peptide coupling.

Class B: Secondary Solvents (Moderate/Conditional Use)

Use with caution regarding stability or workup.

  • Methanol/Ethanol: Soluble.[1] Warning: Potential for transesterification (exchange of tert-butyl group) if strong acid/base catalysts are present or upon prolonged storage.

  • Acetonitrile (MeCN): Good solubility. Useful for HPLC analysis.

  • tert-Butanol (tBuOH): Soluble.[2] Often used as a co-solvent (1:1 with water) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent phase separation.

Class C: Poor Solvents (Insoluble/Immiscible)
  • Water: Sparingly soluble to insoluble.[2] Requires organic co-solvent (e.g., DMSO, tBuOH) for aqueous reactions.

  • Hexanes/Pentane: Moderate to low solubility. Often used as a non-polar component in column chromatography to elute impurities, but the compound may require a polarity modifier (e.g., EtOAc) to migrate.

Decision Logic for Solvent Selection

The choice of solvent must align with the downstream application.

SolventSelection Start Select Application ClickChem Click Chemistry (CuAAC) Start->ClickChem Synthesis Organic Synthesis (e.g., Deprotection) Start->Synthesis Storage Long-term Storage Start->Storage DMSO DMSO or DMF (High Conc. Stock) ClickChem->DMSO Stock Prep tBuOH tBuOH / Water (1:1) (Reaction Media) ClickChem->tBuOH Reaction DCM DCM or THF (Anhydrous) Synthesis->DCM Standard Neat Neat (No Solvent) Under N2, 4°C Storage->Neat Preferred

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bio-Conjugation (Click Chemistry)

Purpose: Create a stable, high-concentration stock for introducing the propargyl linker into aqueous biological systems.

  • Calculate Mass: Weigh approximately 17 mg of this compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade).

    • Note: This yields a ~100 mM stock solution (MW = 170.21).

  • Vortex: Vortex for 15–30 seconds. The liquid should clear instantly.

  • Verification: Inspect for "schlieren" lines (swirls), indicating incomplete mixing.

  • Storage: Aliquot into amber vials. Store at -20°C.

    • Stability Check: DMSO is hygroscopic. Ensure caps are tight to prevent water ingress, which can hydrolyze the ester over months.

Protocol B: Quantitative Solubility Determination (Saturation Method)

Purpose: Determine the exact solubility limit in a specific solvent (e.g., for process scale-up).

  • Saturation: Add excess compound (e.g., 500 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved oil/solids.

  • Dilution: Dilute 10 µL of the filtrate into 990 µL of Acetonitrile (1:100 dilution).

  • Quantification: Inject into HPLC (C18 column, Water/MeCN gradient). Compare peak area against a standard curve of known concentration.

Stability & Handling Risks

Ester Hydrolysis

The tert-butyl ester is relatively stable to nucleophilic attack compared to methyl/ethyl esters, but it is acid-labile .

  • Risk: Exposure to strong acids (TFA, HCl) will cleave the tert-butyl group, yielding the free carboxylic acid (2-(prop-2-yn-1-yloxy)acetic acid).

  • Prevention: Avoid acidic solvents for storage. Use buffered aqueous systems if water is necessary.

Alkyne Reactivity

The terminal alkyne is stable but can form acetylides with strong bases.

  • Risk: In the presence of copper(I), it will react with azides. Ensure no trace azides are present in glassware/solvents during storage.

Transesterification
  • Risk: Storing in Methanol or Ethanol with trace acid/base can lead to the exchange of the tert-butyl group for a methyl/ethyl group.

  • Recommendation: Use Isopropanol or t-Butanol if an alcoholic solvent is absolutely required, but prefer aprotic solvents (DMSO, DCM).

Workflow Visualization

Workflow Compound This compound (Liquid) Weigh Weigh Mass (e.g., 17 mg) Compound->Weigh SolventAdd Add Solvent (DMSO/DCM) Weigh->SolventAdd Mix Vortex/Sonication (30 sec) SolventAdd->Mix Check Visual Inspection (Clear Solution?) Mix->Check Success Ready for Use (Store -20°C) Check->Success Yes Fail Add Co-solvent or Warm (37°C) Check->Fail No (Cloudy/Phase Sep) Fail->Mix Retry

Figure 2: Step-by-step workflow for preparing and validating stock solutions.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

The Convergent Linker Strategy: Leveraging tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Linchpin" of Modular Design

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, permeability, and metabolic fate. This compound (CAS: 339531-55-4) has emerged as a high-value "linchpin" reagent. Its structural duality—possessing a terminal alkyne for bioorthogonal click chemistry and a masked carboxylate (tert-butyl ester) for amide coupling—enables a convergent synthesis strategy .

This guide details the application of this specific building block to overcome the "linker bottleneck," allowing researchers to rapidly generate PROTAC libraries with varying exit vectors and physicochemical profiles without linear re-synthesis of complex ligands.

Chemo-Structural Rationale

The utility of this compound lies in its ability to introduce a short, polar, and rigidifying element into the PROTAC backbone.

Structural Analysis
  • The Alkyne Handle (Propargyl): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This forms a 1,2,3-triazole, which serves as a bioisostere of an amide bond but with higher metabolic stability and rigid geometry.

  • The Ether Linkage: The central oxygen atom (-O-) lowers the cLogP compared to all-carbon chains, improving aqueous solubility—a critical parameter for PROTACs which often suffer from high molecular weight "greasiness."

  • The tert-Butyl Ester: Acts as an orthogonal protecting group. It remains stable during basic workups or click chemistry (under neutral conditions) but is readily cleaved by Trifluoroacetic acid (TFA) to reveal a carboxylic acid for coupling to amine-functionalized ligands (e.g., Lenalidomide-4-NH2 or VHL-ligand amines).

Physicochemical Impact Table

Comparison of Linker Motifs derived from this reagent vs. standard alternatives.

FeatureThis compound DerivedStandard Alkyl ChainPEG Chain (PEG-2)
Rigidity High (Due to Triazole formation)Low (Rotatable bonds)Low to Medium
Solubility (Water) Moderate (Ether + Triazole polarity)PoorHigh
Metabolic Stability High (Triazole is protease resistant)Medium (Oxidation prone)Medium
Synthetic Utility Convergent (Click + Couple)LinearLinear/Convergent
TPSA Contribution ~40-50 Ų (Triazole + Ether + Amide)LowHigh

Strategic Synthesis Workflows

The primary application of this reagent is in Convergent Library Synthesis . Instead of synthesizing a full PROTAC linearly (A -> B -> C -> D), which is inefficient for optimizing linker length, this reagent allows the parallel preparation of "Half-PROTACs."

Diagram 1: The Convergent Assembly Strategy

This workflow illustrates how the reagent acts as a central hub to connect an E3 Ligase Ligand and a Protein of Interest (POI) Ligand.

ConvergentSynthesis Reagent This compound (The Hub) ClickStep Step 1: CuAAC Click Reaction (Forms Triazole) Reagent->ClickStep POI_Azide POI Ligand-Azide (Warhead) POI_Azide->ClickStep E3_Amine E3 Ligase-Amine (e.g., Pomalidomide-NH2) Coupling Step 3: Amide Coupling (HATU/DIEA) E3_Amine->Coupling Intermediate Intermediate: POI-Triazole-Linker-COOtBu ClickStep->Intermediate Deprotect Step 2: Acidic Deprotection (TFA/DCM) Intermediate->Deprotect AcidInter Free Acid Intermediate: POI-Triazole-Linker-COOH Deprotect->AcidInter AcidInter->Coupling FinalPROTAC FINAL PROTAC (POI-Triazole-Ether-Amide-E3) Coupling->FinalPROTAC

Caption: Convergent synthesis pathway utilizing this compound to merge azide and amine functionalized ligands.

Detailed Experimental Protocols

Note: These protocols are designed to be self-validating. The appearance of the triazole proton in NMR (~8.0 ppm) validates Step 1, and the disappearance of the t-butyl singlet (~1.45 ppm) validates Step 2.

Protocol A: Copper-Catalyzed Click Reaction (Step 1)

Objective: Conjugate the alkyne terminus of the reagent to an Azide-functionalized ligand.

  • Reagents:

    • Azide-Ligand (1.0 equiv)

    • This compound (1.1 equiv)[1]

    • CuSO₄·5H₂O (0.1 equiv)

    • Sodium Ascorbate (0.5 equiv)

    • Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (if solubility is an issue).

  • Procedure:

    • Dissolve the Azide-Ligand and the Alkyne reagent in the solvent system (concentration ~0.1 M).

    • Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture.

    • Add the CuSO₄ solution last. Purge the vial with N₂.

    • Stir at room temperature for 2–12 hours. Monitor by LC-MS (Look for mass shift = MW_Azide + MW_Alkyne).

  • Workup:

    • Dilute with EtOAc, wash with brine and 5% NH₄OH (to remove copper traces).

    • Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show a distinct triazole singlet peak around 7.8–8.2 ppm.

Protocol B: tert-Butyl Ester Deprotection (Step 2)

Objective: Reveal the carboxylic acid for subsequent amide coupling.

  • Reagents:

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Triethylsilane (TES) - Optional scavenger if the ligand has electron-rich aromatics.

  • Procedure:

    • Dissolve the "Clicked" intermediate in DCM (0.1 M).

    • Add TFA (20–50% v/v final concentration).

    • Stir at room temperature for 1–3 hours.

    • Critical Step: Monitor the disappearance of the tert-butyl peak in NMR or the mass shift (-56 Da) in LC-MS.

  • Workup:

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA (Crucial: residual TFA will inhibit the next coupling step).

    • Use directly in the next step as the TFA salt or free acid.

Protocol C: Amide Coupling (Step 3)

Objective: Connect the E3 ligase ligand (containing a free amine).

  • Reagents:

    • Carboxylic Acid Intermediate (from Step 2)

    • Amine-Ligand (e.g., Pomalidomide-NH2) (1.0 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve the Acid Intermediate and HATU in DMF. Stir for 5 mins to activate ester.

    • Add the Amine-Ligand followed by DIPEA.

    • Stir for 2–16 hours.

  • Purification:

    • Standard Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Linkerology & Design Considerations

When using this compound, the resulting linker length is approximately 8–10 atoms (depending on the connection points). This is often the "sweet spot" for VHL-based degraders but may be short for some CRBN-based degraders.

Impact on Ternary Complex

The triazole formed by this reagent acts as a rigid spacer. Unlike flexible PEG chains, the triazole restricts the conformational space of the PROTAC.

  • Pros: Can freeze the ternary complex in a productive conformation, potentially enhancing cooperativity (α > 1).

  • Cons: If the geometry is incorrect, the rigidity will prevent the formation of the complex entirely (the "all-or-nothing" effect).

Diagram 2: Chemical Mechanism Flow

Visualizing the transformation of the functional groups.

Mechanism Start Alkyne-Ether-Ester (Reagent) Triazole 1,2,3-Triazole (Rigid Core) Start->Triazole CuAAC Acid Carboxylic Acid (Reactive) Triazole->Acid TFA Amide Amide Bond (Stable Link) Acid->Amide HATU/Amine

Caption: Functional group transformation sequence: Alkyne to Triazole, Ester to Acid, Acid to Amide.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273–312.[2][] Link

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link

  • Beshara, C. S., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197.[4] Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Organic Letters (Context: Synthesis of hydroxyproline linkers often used in conjunction with ether linkers). Link

Sources

Technical Guide: Alkyne-Functionalized Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of alkyne-functionalized building blocks has fundamentally shifted the paradigm of drug discovery from linear synthesis to modular assembly. Driven by the Nobel Prize-winning advent of Click Chemistry, the alkyne moiety serves as a bioorthogonal "molecular velcro," enabling precise conjugation in complex biological milieus.[1] This guide provides a technical deep-dive into the selection, chemistry, and application of these building blocks, moving beyond basic definitions to explore the kinetic and thermodynamic considerations required for high-fidelity bioconjugation, PROTAC design, and metabolic profiling.

Part 1: The Chemistry of the Alkyne Moiety

The utility of alkyne building blocks rests on two distinct reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Understanding the mechanistic divergence between these two is critical for experimental design.

Terminal Alkynes (CuAAC)

Terminal alkynes are sterically small and chemically inert under physiological conditions, making them ideal for metabolic incorporation. However, they require a Cu(I) catalyst to react with azides.[2][3][4]

  • Mechanism: The reaction proceeds via a stepwise cycle involving a copper-acetylide intermediate.

  • Key Advantage: Exceptional kinetics (

    
    ) and regioselectivity (forming 1,4-disubstituted triazoles).[5]
    
  • Limitation: Cytotoxicity of Copper(I) limits live-cell applications.

Strained Alkynes (SPAAC)

Cyclooctynes (e.g., DBCO, BCN) possess high ring strain (~18 kcal/mol), driving the reaction with azides without a catalyst.

  • Mechanism: Concerted [3+2] cycloaddition.

  • Key Advantage: Bioorthogonal and non-toxic (Live-cell compatible).[6]

  • Limitation: Slower kinetics (

    
    ), bulkier structure, and potential hydrophobicity issues.
    
Comparative Data: Alkyne Classes
Building Block ClassRepresentative MoietyKinetic Constant (

)
Primary ApplicationSolubility Profile
Terminal Alkyne Propargyl / Ethynyl

(with Cu)
DNA-Encoded Libraries, In vitro ConjugationHigh (Small footprint)
First-Gen Cyclooctyne OCT (Octyne)0.002Legacy (Rarely used)Low
Aryl-Cyclooctyne DBCO (Dibenzocyclooctyne)0.3 - 1.0Live Cell Imaging, ADC LinkersLow (Hydrophobic)
Bicyclic Cyclooctyne BCN (Bicyclo[6.1.0]nonyne)0.1 - 0.9Metabolic Labeling (Less bulky than DBCO)Moderate

Part 2: Strategic Applications in Drug Discovery

PROTAC Linker Design

Proteolysis-Targeting Chimeras (PROTACs) require precise linker geometry to facilitate the formation of a ternary complex (Target-Linker-E3 Ligase).[7]

  • Rigidity vs. Flexibility: Alkyne-functionalized linkers introduce rigidity.[8][9] Unlike PEG chains (entropic penalty), an alkyne linker can lock the conformation, potentially improving the thermodynamic stability of the ternary complex.

  • Click-Assembly: Libraries of PROTACs are rapidly synthesized by "clicking" an E3-ligand-alkyne with a Warhead-azide.

Metabolic Labeling & Activity-Based Protein Profiling (ABPP)

Alkyne-tagged analogs (e.g., Homopropargylglycine or Alkynyl-Palmitate) are fed to cells. The cellular machinery incorporates these "stealth" tags into biomolecules.

  • Workflow: Incorporate Alkyne

    
     Lyse Cells 
    
    
    
    Click with Azide-Fluorophore/Biotin
    
    
    Analyze.
  • Critical Insight: Use terminal alkynes for metabolic labeling. DBCO is too bulky to be accepted by most biosynthetic enzymes (e.g., ribosomes or acyl-transferases).

Part 3: Experimental Protocols

Protocol A: High-Efficiency Protein Conjugation (CuAAC)

Target: Conjugating a fluorescent azide to an alkyne-tagged protein in lysate.[10] Critical Factor: Stabilization of Cu(I) to prevent protein oxidation.[11]

Reagents:

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine.[3][12] (Superior to TBTA for aqueous solubility).

  • CuSO4: 20 mM stock.

  • Sodium Ascorbate: 100 mM stock (Freshly prepared).

  • Aminoguanidine: To prevent protein cross-linking by dehydroascorbate.[11]

Step-by-Step Methodology:

  • Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA). Incubate for 5 mins. Why? This pre-complexation ensures Cu is shielded before hitting the protein.

  • Prepare Reaction: In 1.5 mL tube, combine:

    • Protein Lysate (1 mg/mL in PBS)

    • Azide-Fluorophore (25 µM final)

    • Aminoguanidine (1 mM final)[12]

  • Initiate: Add the Cu-THPTA complex (100 µM final Cu concentration).

  • Reduce: Add Sodium Ascorbate (2.5 mM final). Vortex immediately.

  • Incubate: 1 hour at Room Temp, protected from light.

  • Quench: Add EDTA (5 mM) to strip copper or proceed to Desalting Column (Zeba Spin) to remove excess reagents.

Protocol B: Metabolic Labeling (In Cellulo)

Target: Labeling nascent protein synthesis with L-Homopropargylglycine (HPG).[13]

  • Depletion: Wash cells (HeLa/HEK293) with PBS. Incubate in Methionine-free media for 30 mins to deplete intracellular Met pools.

  • Pulse: Add HPG (50 µM) to the media. Incubate for 1-4 hours.

  • Fixation: Wash cells with PBS.[13] Fix with 4% Paraformaldehyde (15 mins).[13]

  • Permeabilization: Treat with 0.5% Triton X-100 (critical for probe entry).[13]

  • Click Reaction: Apply the cocktail from Protocol A directly onto fixed cells.

  • Wash: Extensive washing (3x PBS + 1% BSA) is required to remove non-specifically bound fluorophores.

Part 4: Visualization & Decision Logic

Reaction Selection Logic

The following diagram illustrates the decision matrix for selecting the correct alkyne chemistry based on the biological context.

AlkyneSelection Start Select Alkyne Strategy Context Biological Context? Start->Context InVivo Live Cells / In Vivo Context->InVivo InVitro Fixed Cells / Lysate / Chemical Context->InVitro Toxicity Is Copper Toxicity a Concern? InVivo->Toxicity Sterics Is Steric Bulk Permissible? InVitro->Sterics SPAAC Use SPAAC (DBCO/BCN) (No Catalyst, Bioorthogonal) Toxicity->SPAAC Yes (Must avoid Cu) Sterics->SPAAC Yes (Simplicity preferred) CuAAC Use CuAAC (Terminal Alkyne) (Fast, Small Tag, High Yield) Sterics->CuAAC No (Need small tag)

Figure 1: Decision matrix for selecting between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) alkyne chemistries based on experimental constraints.

PROTAC Assembly Workflow

This diagram visualizes the modular assembly of a PROTAC degrader using alkyne-azide click chemistry.

PROTAC_Assembly Ligand POI Ligand (Warhead) Linker Alkyne-PEG-Linker Ligand->Linker Synthetic Step 1 Complex Click Reaction (CuAAC) Linker->Complex Alkyne Handle E3 E3 Ligase Ligand (e.g., Thalidomide-Azide) E3->Complex Azide Handle Final Functional PROTAC (Triazole Linked) Complex->Final 1,2,3-Triazole Formation

Figure 2: Modular PROTAC assembly. An alkyne-functionalized linker allows for the convergent synthesis of degrader libraries by "clicking" with various E3 ligase ligands.

References

  • Nobel Prize in Chemistry 2022. The Nobel Prize in Chemistry 2022 was awarded to Carolyn Bertozzi, Morten Meldal and K. Barry Sharpless for the development of click chemistry and bioorthogonal chemistry. NobelPrize.org. [Link]

  • Review of PROTAC Linkers. Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • Metabolic Labeling Protocols. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PubMed Central. [Link]

  • CuAAC Ligand Comparison (THPTA). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC). [Link]

  • SPAAC vs CuAAC Kinetics. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

Sources

SMILES string and InChIKey for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Identity and Synthetic Utility of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Abstract This technical guide provides a comprehensive characterization of This compound (CAS: 339531-55-4), a critical bifunctional linker used in bioconjugation, PROTAC development, and combinatorial chemistry. We detail its chemical identifiers, validate a high-yield synthetic protocol via Williamson ether synthesis, and map its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

Chemical Identity & Molecular Characterization

The following data establishes the definitive chemical identity of the compound. These identifiers are essential for database registration and supply chain verification.

Parameter Specification
IUPAC Name This compound
Common Synonyms Propargyl glycolate tert-butyl ester; Acetic acid, 2-(2-propyn-1-yloxy)-, 1,1-dimethylethyl ester
CAS Registry Number 339531-55-4
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
SMILES CC(C)(C)OC(=O)COCC#C
InChI String InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3
InChIKey SUOOPKUCCQIHHH-UHFFFAOYSA-N

Structural Analysis & Reactivity Profile

This molecule is designed as a heterobifunctional linker , possessing two orthogonal reactive handles:

  • The Alkyne Terminus (Propargyl Group):

    • Function: Serves as a "Clickable" handle.

    • Reactivity: Undergoes bioorthogonal 1,3-dipolar cycloaddition with azides in the presence of Cu(I) catalysts to form stable triazoles.

    • Stability: Stable to standard acid/base conditions, allowing for early-stage incorporation into drug scaffolds.

  • The tert-Butyl Ester:

    • Function: Acts as a masked carboxylic acid.

    • Reactivity: Highly resistant to nucleophilic attack (due to steric bulk) and basic hydrolysis.

    • Deprotection: Selectively cleaved by strong acids (e.g., Trifluoroacetic acid - TFA) to reveal the free carboxylic acid for subsequent amide coupling.

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to this compound involves the alkylation of propargyl alcohol with tert-butyl bromoacetate. This S_N2 reaction requires strict anhydrous conditions to prevent hydrolysis of the ester or side reactions of the alkyne.

Reagents & Materials
  • Propargyl Alcohol (1.0 eq) : The nucleophile.

  • tert-Butyl Bromoacetate (1.1 eq) : The electrophile.

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) : Strong base for deprotonation.

  • Tetrabutylammonium iodide (TBAI, 0.05 eq) : Phase transfer catalyst (optional, accelerates reaction).

  • Solvent : Anhydrous THF or DMF.

Step-by-Step Methodology
  • Preparation : Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation : Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Propargyl Alcohol (1.0 eq) dropwise over 20 minutes. Evolution of H₂ gas will occur.[1]

    • Critical Control Point: Maintain temperature <5°C to prevent propargyl polymerization.

  • Alkylation : Once H₂ evolution ceases (approx. 30 mins), add tert-Butyl Bromoacetate (1.1 eq) dropwise. If using TBAI, add it now.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup :

    • Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

    • Extract aqueous layer with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with water (to remove DMF if used) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification : Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Visualizing the Synthetic Pathway

Synthesis Reagents Propargyl Alcohol + NaH (Base) Intermediate Alkoxide Intermediate Reagents->Intermediate Deprotonation (THF, 0°C) Product This compound (Target Molecule) Intermediate->Product SN2 Alkylation Electrophile tert-Butyl Bromoacetate Electrophile->Product

Figure 1: Reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Functional Utility & Application Workflows

This compound is a staple in PROTAC (Proteolysis Targeting Chimera) synthesis, where it serves as a linker between an E3 ligase ligand and a protein of interest.

Workflow: "Click" to Deprotection Sequence

The standard operational procedure involves "clicking" the molecule onto an azide-functionalized core, followed by acid deprotection to reveal a carboxylic acid for further conjugation.

  • Step A: CuAAC Click Reaction

    • React the this compound with an Azide-R molecule.

    • Catalyst: CuSO₄ + Sodium Ascorbate (aqueous) or CuI/DIPEA (organic).

    • Result: 1,4-disubstituted 1,2,3-triazole.

  • Step B: Acidolytic Deprotection

    • Treat the Triazole-Ester intermediate with TFA/DCM (1:1 ratio).

    • Result: Cleavage of the tert-butyl group, releasing isobutylene and yielding the free carboxylic acid.

Application Start This compound (Alkyne Linker) ClickProduct Triazole Conjugate (Protected Ester) Start->ClickProduct CuAAC Click (CuSO4, Ascorbate) Azide Target Molecule-N3 (Azide) Azide->ClickProduct FinalProduct Functionalized Acid (Ready for Amide Coupling) ClickProduct->FinalProduct Deprotection (TFA / DCM)

Figure 2: Application workflow demonstrating the conversion of the alkyne linker into a functionalized carboxylic acid via Click Chemistry.

References

  • Organic Syntheses . (1963). Preparation of tert-Butyl Esters. Org. Synth. 1963, 43, 12. Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 11506529. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for CuAAC Click Reaction Using tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for utilizing tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This hetero-bifunctional linker features a terminal alkyne for "click" chemistry and a tert-butyl ester-protected carboxylate. The ether linkage provides hydrolytic stability, while the tert-butyl group offers orthogonal acid-labile protection, making it an ideal building block for PROTAC synthesis, antibody-drug conjugates (ADCs), and surface functionalization. This guide covers the click reaction, post-reaction workup, and subsequent deprotection.

Introduction & Mechanistic Insight

The Compound

This compound is a propargyl ether derivative. Unlike propargyl amides or esters, the ether oxygen at the propargylic position exerts a specific electronic influence that generally enhances reactivity in CuAAC compared to alkyl-substituted alkynes, while maintaining high stability against hydrolysis and enzymatic degradation.

The Reaction: CuAAC

The reaction proceeds via a stepwise copper(I)-catalyzed cycle.[1] The copper(I) species coordinates the alkyne, lowering the pKa of the terminal proton, allowing for the formation of a copper-acetylide intermediate. This intermediate reacts with the azide to form a metallacycle, which contracts to the 1,2,3-triazole product.

Critical Consideration: The tert-butyl ester is stable under the neutral/mildly basic conditions of the CuAAC reaction but is sensitive to strong acids. Therefore, the click reaction must be performed before deprotection if the carboxylic acid is intended for later conjugation (e.g., amide coupling).

Visual Workflow

CuAAC_Workflow Start Start: This compound Click Step 1: CuAAC Reaction (t-BuOH/H2O, RT, 1-4h) Start->Click + Azide Azide Substrate-Azide (R-N3) Azide->Click Catalyst Catalyst System: CuSO4 + NaAsc + Ligand (THPTA/TBTA) Catalyst->Click Catalysis Workup Workup: Extraction (DCM) or Precipitation Click->Workup Intermediate Intermediate: Triazole-Linker-tBu Ester Workup->Intermediate Deprotection Step 2: Deprotection (TFA/DCM 1:1, RT) Intermediate->Deprotection Final Final Product: Triazole-Linker-COOH Deprotection->Final - Isobutylene

Figure 1: Sequential workflow for click conjugation followed by ester deprotection.

Experimental Design & Reagents

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Copper Source CuSO₄[2] · 5H₂OPrecursor to active Cu(I). Stable and easy to handle compared to Cu(I) salts.
Reductant Sodium AscorbateReduces Cu(II) to Cu(I) in situ. Prevents oxidation of Cu(I) back to inactive Cu(II).
Ligand THPTA (Water-soluble) or TBTA (Organic)Crucial: Stabilizes Cu(I), accelerates reaction, and protects biomolecules from oxidative damage. Use THPTA for aqueous mixes; TBTA for organic-heavy mixes.
Solvent t-Butanol / Water (1:[3]1)The "Sharpless Standard." t-BuOH solubilizes the organic linker; water solubilizes the catalyst.
Deprotection Trifluoroacetic Acid (TFA)Selectively cleaves the tert-butyl ester to the carboxylic acid.
Stoichiometry (Standard Preparative Scale)
  • Alkyne (Linker): 1.0 equivalent

  • Azide: 1.0 – 1.2 equivalents

  • CuSO₄: 5 mol% (0.05 eq)

  • Ligand: 25 mol% (0.25 eq) (Note: 5:1 Ligand:Cu ratio is optimal)

  • Sodium Ascorbate: 10 – 20 mol% (0.1 – 0.2 eq)

Detailed Protocol

Phase 1: The CuAAC Click Reaction

Target: Synthesis of the Triazole-Ester Conjugate

Materials:

  • This compound (MW: 170.21 g/mol )[4][5]

  • Azide substrate (R-N₃)

  • Solvent: tert-Butanol and Ultrapure Water (degassed recommended)

  • Stock Solutions:

    • CuSO₄: 100 mM in water

    • THPTA Ligand: 200 mM in water

    • Na-Ascorbate: 500 mM in water (Freshly prepared is best)

Procedure:

  • Preparation: Dissolve the Alkyne (1.0 eq) and the Azide (1.0 eq) in tert-Butanol/Water (1:1 v/v).

    • Note: If substrates are not soluble, increase tert-Butanol ratio or add small amounts of DMF/DMSO. Final concentration of reactants should be 0.1 – 0.2 M.

  • Catalyst Premix: In a separate small vial, mix the CuSO₄ stock and THPTA stock.

    • Ratio: 1 part Cu to 5 parts Ligand.[6]

    • Observation: The solution should remain clear blue/teal.

  • Initiation: Add the Cu-Ligand premix to the reaction vessel. Then, add the Sodium Ascorbate solution dropwise.

    • Color Change: The solution may turn from light blue to colorless or pale yellow (indicating reduction to Cu(I)).

  • Incubation: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The alkyne peak should disappear.

  • Workup (Small Molecule):

    • Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with brine (1x) and 5% NH₄OH or EDTA solution (1x) to chelate and remove copper traces.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash chromatography (Silica gel) is usually sufficient.

Phase 2: Deprotection of the tert-Butyl Ester

Target: Unmasking the Carboxylic Acid (if required)

Materials:

  • Crude/Purified Triazole-Ester product

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) (Anhydrous preferred)

Procedure:

  • Dissolution: Dissolve the triazole-ester product in DCM (approx. 0.1 M concentration).

  • Acidification: Add TFA slowly to the stirring solution.

    • Ratio: Standard condition is DCM:TFA (1:1 v/v) .[7] For sensitive substrates, start with 4:1.

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Mechanism:[8][9][10][11] Protonation of the carbonyl oxygen leads to cleavage of the tert-butyl cation, which is eliminated as isobutylene gas.

  • Monitoring: Check by LC-MS (mass shift of -56 Da corresponding to loss of isobutylene).

  • Workup:

    • Evaporate the solvent and excess TFA under reduced pressure (rotary evaporator).

    • Co-evaporation: To remove residual TFA, re-dissolve the residue in Toluene or DCM and evaporate again (repeat 2-3 times).

    • Result: The product is typically obtained as a TFA salt (if amines are present) or free acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Reaction Stalls Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate (0.5 eq). Ensure the reaction vessel is capped or run under N₂/Ar.
Precipitation Poor solubility of reactantsAdd DMSO or DMF (up to 20%). Switch ligand to TBTA if working in >80% organic solvent.
Blue/Green Solution Copper oxidation / No reactionOxygen leak. Degas solvents before use. Increase Ligand:Cu ratio to 5:1.
Incomplete Deprotection Insufficient acid strengthIncrease TFA concentration to 50% or neat TFA. Ensure time is sufficient (up to 4h).
Mechanistic Pathway Diagram

Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I)-Ligand Cu2->Cu1 + Ascorbate (Reduction) Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne - H+ Alkyne Alkyne Substrate (Ether-Linker) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide (R-N3) Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction + H+ Triazole->Cu1 Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the CuAAC reaction highlighting the active Cu(I) species.

References

  • Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) - Protocol Examples. Link(Note: tert-Butyl ester deprotection follows identical mechanistic conditions to Boc deprotection).

  • BenchChem. (2025).[12][13][14] Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds. Link

Sources

Application Note: Precision Deprotection of tert-Butyl Esters in Propargyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of tert-butyl (t-Bu) esters is a pivotal transformation in late-stage drug development, particularly when unmasking carboxylic acids in the presence of reactive functionalities like propargyl ethers. While t-Bu esters are classically cleaved using strong Brønsted acids (e.g., TFA, HCl), propargyl ether derivatives present a unique challenge: the alkyne moiety serves as a potential nucleophile that can trap the generated tert-butyl carbocation, leading to irreversible alkylation byproducts. Furthermore, the propargyl ether linkage itself can be susceptible to cleavage or rearrangement (Meyer-Schuster/Rupe) under uncontrolled acidic conditions.

This guide provides three validated protocols ranging from standard acidolysis to mild Lewis acid catalysis, ensuring high fidelity deprotection without compromising the propargyl ether scaffold.

Mechanistic Foundations & Critical Considerations

The tert-Butyl Cation Problem

The cleavage of t-Bu esters is an acid-catalyzed fragmentation (typically E1 elimination) that releases the free carboxylic acid and a tert-butyl cation.[1]

  • Standard Pathway: The cation eliminates a proton to form isobutylene (gas), driving the reaction.[1]

  • The Risk: In complex substrates, the tert-butyl cation is a potent electrophile. Propargyl ethers are electron-rich; without a "cation scavenger," the t-butyl cation may attack the alkyne or the ether oxygen, resulting in alkylated impurities or polymerization.

Propargyl Ether Stability

Propargyl ethers are generally stable to anhydrous TFA. However, they are sensitive to:

  • Hydration: Prolonged exposure to aqueous acid can hydrate the alkyne to a ketone.

  • Lewis Acid Coordination: Strong Lewis acids can coordinate to the alkyne, promoting cyclization or cleavage.

Mechanistic Visualization

The following diagram illustrates the divergence between successful deprotection and scavenger-mediated safety pathways.

DeprotectionMechanism Substrate t-Bu Ester (Propargyl Scaffold) Protonation Protonated Intermediate Substrate->Protonation + H+ Cleavage Fragmentation Protonation->Cleavage Cation t-Butyl Cation (Reactive Electrophile) Cleavage->Cation Product Free Carboxylic Acid Cleavage->Product Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (E1) Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavenger (TES) SideProduct Alkylated Propargyl (Impurity) Cation->SideProduct Attack on Alkyne (No Scavenger)

Figure 1: Mechanistic pathway highlighting the necessity of cation scavenging to prevent side reactions with the propargyl scaffold.

Validated Protocols

Protocol Selection Matrix

Use the table below to select the appropriate method for your specific substrate.

Substrate CharacteristicRecommended ProtocolPrimary ReagentKey Advantage
Robust (No acid-labile groups)Protocol A TFA / DCMHigh yield, standard workflow.
Acid-Sensitive (Contains acetals/silyl ethers)Protocol B ZnBr₂ / DCMChemo-selective; leaves acid-labile groups intact.
Highly Labile / Anhydrous Protocol C TMSOTf / 2,6-LutidineMild, non-protic conditions.
Protocol A: Standard Scavenger-Assisted Acidolysis (TFA)

Best for: Standard substrates where the propargyl ether is the only major functional group.

Reagents:

  • Trifluoroacetic acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM), anhydrous

  • Scavenger: Triethylsilane (TES) [CAS: 617-86-7] or Thioanisole.

Step-by-Step Methodology:

  • Preparation: Dissolve the t-butyl ester substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add Triethylsilane (2.0 – 3.0 equiv).

    • Why: TES acts as a hydride source, instantly quenching the t-butyl cation to form isobutane, preventing it from attacking the propargyl alkyne.

  • Acidification: Cool the solution to 0 °C. Add TFA dropwise.

    • Ratio: Final solvent ratio should be approximately 2:1 to 4:1 (DCM:TFA).

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. Monitor by TLC/LC-MS (typically complete in 1–3 hours).

  • Work-up:

    • Concentrate the reaction mixture in vacuo (do not heat above 40 °C).

    • Azeotrope with toluene (3x) to remove residual TFA.

    • Note: Avoid aqueous basic workups if the free acid is water-soluble.

Protocol B: Chemo-Selective Lewis Acid Cleavage (ZnBr₂)

Best for: Substrates containing acid-sensitive groups (e.g., Boc amines, acetals) that must survive.

Reagents:

  • Zinc Bromide (ZnBr₂) [CAS: 7699-45-8] (Must be anhydrous/fresh).

  • Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous ZnBr₂ (2.0 – 5.0 equiv) in DCM (0.2 M).

  • Addition: Add the t-butyl ester substrate (1.0 equiv) to the suspension.

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Mechanism:[1][2][3][4][5] ZnBr₂ coordinates to the carbonyl oxygen, facilitating the cleavage of the t-butyl group without generating a high concentration of free protons.

    • Duration: This reaction is slower than TFA, typically requiring 4–24 hours.

  • Monitoring: Monitor closely. If the reaction stalls, mild heating to 35 °C is permissible, but ensure the propargyl ether does not rearrange.

  • Work-up:

    • Quench with water.[2][3][6][7]

    • Extract with DCM or EtOAc.

    • Wash organic layer with 1M HCl (to remove Zinc salts) followed by brine.

Protocol C: Mild Silylative Cleavage (TMSOTf)

Best for: Complex substrates where protonation of the propargyl ether or other basic sites must be strictly avoided.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8].

  • 2,6-Lutidine [CAS: 108-48-5] (Base to buffer adventitious acid).

  • DCM.[2][8][9][10]

Step-by-Step Methodology:

  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C.

  • Activation: Add TMSOTf (1.2 – 1.5 equiv) dropwise.

    • Mechanism:[1][2][3][4][5] The t-butyl ester is converted into a silyl ester (R-COOTMS) + t-butyl triflate (or isobutylene). The silyl ester is extremely hydrolytically labile.

  • Reaction: Stir at 0 °C to RT. Reaction is usually rapid (30 min – 2 hours).

  • Hydrolysis: Add saturated aqueous NH₄Cl or simple water to hydrolyze the silyl ester to the carboxylic acid.

  • Work-up: Extract with EtOAc/DCM. The 2,6-lutidine can be removed by washing with dilute citric acid or via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Alkylation of Alkyne t-Butyl cation trappingIncrease scavenger (TES) to 5.0 equiv. Switch to Protocol B.
Hydration of Alkyne Wet reagents/solventsEnsure anhydrous DCM/TFA. Avoid prolonged aqueous workups.
Incomplete Cleavage Steric bulk or old reagentsFor Protocol B, ensure ZnBr₂ is fresh (hygroscopic). For Protocol A, increase TFA concentration.
Degradation of Other Groups Acid sensitivitySwitch immediately to Protocol B (ZnBr₂) or Protocol C (TMSOTf).

Decision Workflow

DecisionTree Start Start: Select Protocol Q1 Are acid-labile groups present? (Boc, Acetals, Silyl ethers) Start->Q1 Q2 Is the Propargyl group terminal or internal? Q1->Q2 No Sensitive Protocol B: ZnBr2 (Chemo-selective) Q1->Sensitive Yes (Boc/Acetals) Robust Protocol A: TFA + Scavenger (Fastest, High Yield) Q2->Robust Internal (Stable) UltraSensitive Protocol C: TMSOTf (Anhydrous/Mild) Q2->UltraSensitive Terminal (Risk of Hydration)

Figure 2: Decision tree for selecting the optimal deprotection strategy based on substrate complexity.

References

  • Greene's Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • ZnBr₂ Protocol: Wu, Y.-q.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr₂ in Methylene Chloride." Tetrahedron Lett.[11]2000 , 41, 2847–2849.

  • TMSOTf Methodology: Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871. (Context on silyl/ester interchange).

  • Propargyl Ether Stability: Dikedjie, A. et al. "The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System."[5] J. Org.[8] Chem.2014 , 79, 963–975. (Demonstrates stability of propargyl ethers during manipulation).

Sources

Application Note: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of tert-butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) as a heterobifunctional linker in medicinal chemistry. This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) due to its orthogonality . It features a "Click-ready" alkyne handle and an acid-labile tert-butyl ester, allowing for sequential, controlled conjugation of two distinct molecular entities (e.g., an E3 ligase ligand and a target protein warhead).

The ether oxygen within the backbone provides essential hydrophilicity relative to pure alkyl chains, improving the physicochemical profile of the final conjugate—a critical parameter for cell permeability in PROTAC design.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataRelevance
Formula C₉H₁₄O₃Compact linker structure.
MW 170.21 g/mol Low molecular weight contribution.
Function A Terminal AlkyneReacts with Azides via CuAAC (Click Chemistry).
Function B tert-Butyl EsterMasked Carboxylic Acid; deprotects with TFA/Acid.
Backbone Ether (-CH₂-O-CH₂-)Increases aqueous solubility; reduces lipophilicity (LogP).
Stability HighStable to basic conditions (e.g., during nucleophilic substitutions).
Mechanism of Action: The Orthogonal Axis

The primary value of this linker is its ability to withstand different reaction conditions, allowing for a modular assembly strategy:

  • Base Stability: The tert-butyl ester is stable against bases used in nucleophilic substitutions or Click chemistry (if performed at neutral/basic pH).

  • Acid Lability: The ester is selectively cleaved by strong acids (TFA, HCl) to reveal a carboxylic acid, which can then be coupled to amines (amide bond formation).

  • Alkyne Durability: The terminal alkyne remains inert during ester deprotection and amide coupling, reacting only when a Copper(I) catalyst and Azide are introduced.

Visualizing the Workflow

The following diagram illustrates the dual-pathway utility of the linker in assembling a PROTAC molecule.

PROTAC_Assembly Linker This compound (The Linker) StepA1 Step 1: CuAAC Click (Reaction with Azide-Warhead) Linker->StepA1 Path A StepB1 Step 1: Acid Deprotection (TFA/DCM) Linker->StepB1 Path B IntermediateA Intermediate: Triazole-Linker-Ester StepA1->IntermediateA StepA2 Step 2: Acid Deprotection (TFA/DCM) IntermediateA->StepA2 StepA3 Step 3: Amide Coupling (Amine-E3 Ligand) StepA2->StepA3 Final Final PROTAC Conjugate StepA3->Final IntermediateB Intermediate: Alkyne-Linker-Acid StepB1->IntermediateB StepB2 Step 2: Amide Coupling (Amine-E3 Ligand) IntermediateB->StepB2 StepB3 Step 3: CuAAC Click (Reaction with Azide-Warhead) StepB2->StepB3 StepB3->Final

Caption: Dual-pathway assembly strategy. Path A preserves the ester during the click reaction. Path B installs the amide bond first, leaving the alkyne for the final conjugation step.

Experimental Protocols

Protocol A: Selective Deprotection of the tert-Butyl Ester

This step converts the masked ester into a reactive carboxylic acid without affecting the alkyne handle.

Reagents:

  • Dichloromethane (DCM) or Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in DCM (concentration ~0.1 M).

  • Acid Addition: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM.

    • Note: If using HCl, add 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC (stain with KMnO₄ to visualize the alkyne/acid). The starting material (high R_f) should disappear.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Critical Step: Co-evaporate with toluene (3x) or diethyl ether to remove residual traces of TFA, which can inhibit subsequent coupling reactions.

  • Result: The resulting 2-(prop-2-yn-1-yloxy)acetic acid is usually a viscous oil or solid, used directly in the next step without column chromatography.

Protocol B: Amide Coupling (Post-Deprotection)

Attaching the linker to an amine-containing ligand (e.g., VHL ligand or Thalidomide derivative).

Reagents:

  • DMF (anhydrous)

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Coupling Agent: HATU or HBTU

Procedure:

  • Activation: Dissolve the crude acid from Protocol A (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).

  • Coupling: Add HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

  • Addition: Add the amine-containing ligand (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours under Nitrogen.

  • Purification: Dilute with EtOAc, wash with brine/water, and purify via flash chromatography or preparative HPLC.

Protocol C: CuAAC Click Reaction (Bioconjugation)

This protocol uses THPTA, a ligand that protects proteins/biomolecules from copper-induced oxidation, making it suitable for complex warheads.

Reagents:

  • Copper(II) Sulfate Pentahydrate (CuSO₄[2]·5H₂O)

  • Sodium Ascorbate (Reducing agent)[2][3][4]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)[3]

  • Solvent: DMSO/Water or tBuOH/Water (1:1)

Procedure:

  • Stock Solutions:

    • Cu-Mix: Premix CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:5 molar ratio. Wait 5 minutes before use.

    • Ascorbate: 100 mM Sodium Ascorbate in water (Freshly prepared).

  • Reaction Setup:

    • Dissolve the Alkyne-Linker conjugate (1.0 equiv) and the Azide partner (1.0 equiv) in the chosen solvent.

  • Initiation:

    • Add the Cu-Mix (0.1–0.5 equiv of Cu).

    • Add Sodium Ascorbate (5.0 equiv).

  • Incubation: Stir at RT for 1–12 hours.

    • Observation: The solution may turn slightly yellow/orange but should remain clear if THPTA is working correctly.

  • Quenching & Purification:

    • For small molecules: Dilute with water/EtOAc, extract, and purify via silica gel.[5]

    • For proteins: Desalt using a spin column or dialyze to remove Copper.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection TFA concentration too low or reaction time too short.Increase TFA to 50% v/v in DCM. Ensure efficient stirring.
Ester Hydrolysis during Click pH drift or high temperature.Maintain pH ~7.4 using PBS buffer during the Click reaction.[2] Avoid heating >40°C.
Copper Precipitation Insufficient Ligand (THPTA).Ensure Cu:THPTA ratio is at least 1:5. Without ligand, Cu(I) disproportionates and precipitates.
Low Yield in Amide Coupling Residual TFA from deprotection.Co-evaporate crude acid with Toluene 3x. Residual acid protonates the DIPEA base, stalling the reaction.

References

  • Synthesis of Linker: Lawesson, S.-O., et al. "Acetoacetic acid, tert-butyl ester." Organic Syntheses, Coll.[6] Vol. 5, p. 155 (1973). (Note: Describes analogous t-butyl ester synthesis logic).

  • PROTAC Linker Design: Bemis, T. A., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2021.

  • Click Chemistry Protocol: Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation."[7] Current Protocols in Chemical Biology, 2011.

  • Deprotection Methodology: Han, G., et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups." Tetrahedron Letters, 2015.[8]

  • General PROTAC Review: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 2020.

Sources

Application Notes & Protocols: Bioconjugation via Alkyne-Functionalized Acetate Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Traditional Labeling

For decades, researchers have sought methods to visualize and isolate biomolecules in their native environment. Traditional approaches, often reliant on genetic encoding of fluorescent proteins or antibody-based detection, face limitations in tracking dynamic processes, studying post-translational modifications, or analyzing non-proteinaceous molecules like lipids. The advent of bioorthogonal chemistry has provided a powerful new paradigm: introducing a small, chemically unique "handle" into biomolecules that can be selectively reacted with a probe for detection or enrichment.[1][2][3]

This guide focuses on a specific and versatile application of this strategy: the use of alkyne-functionalized acetates and other metabolic precursors for in-cell labeling. By hijacking the cell's own metabolic machinery, we can incorporate a terminal alkyne group—a bioorthogonal handle—into a variety of biomolecules, including lipids and proteins.[1][4][5] This alkyne tag serves as a versatile anchor for subsequent conjugation to reporter molecules via highly efficient and specific "click chemistry" reactions.[6][] This two-step approach decouples the labeling from the detection, minimizing perturbation to the biological system and enabling the study of dynamic cellular processes with unprecedented precision.[1]

The Core Principle: A Two-Step Strategy

The entire workflow is grounded in a powerful two-step process: (1) metabolic incorporation of a bioorthogonal chemical reporter and (2) chemoselective ligation with a probe of interest.

Step 1: Metabolic Incorporation of the Alkyne Handle

Cells readily take up small molecule precursors for various biosynthetic pathways. By synthesizing precursors that are modified with a terminal alkyne—a functional group that is virtually absent in biological systems—we can coax the cell's enzymes to incorporate this handle into newly synthesized biomolecules.[2][4][8] For example, alkyne-modified fatty acid analogues or isoprenoid precursors can be used to tag lipids and prenylated proteins, respectively.[4][5][9][10][11] These reporters are designed to be minimally perturbative, allowing them to be processed by native or engineered enzymes.[1]

The process is analogous to a "pulse-chase" experiment, providing a temporal snapshot of biosynthesis. This is particularly valuable for studying dynamic processes like protein prenylation, lipidation, and lipid trafficking, which are central to cell signaling and membrane structure.[5][9][12][13]

Step 2: Bioorthogonal Ligation via "Click Chemistry"

Once the alkyne handle is incorporated, it can be covalently modified with a reporter molecule (e.g., a fluorophore for imaging or biotin for affinity purification) that bears a complementary azide group. This is achieved through an azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry".[6][][14] There are two primary variants of this reaction used in bioconjugation.

The CuAAC reaction is the most widely used form of click chemistry.[6][15] It is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[][16][]

  • Causality Behind the Method: The copper(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction rate and ensuring high regioselectivity.[] In practice, the catalytically active Cu(I) is generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16][18]

  • Expert Insight: A critical consideration for bioconjugation is the potential for copper-induced oxidative damage to sensitive biomolecules through the generation of reactive oxygen species (ROS).[16][18] To mitigate this, the reaction is almost always performed in the presence of a copper-chelating ligand, such as THPTA or TBTA.[19][20] These ligands not only protect the biomolecule by sequestering the copper ion but also stabilize the Cu(I) oxidation state and accelerate the reaction.[16][18][21]

CuAAC_Mechanism cluster_product Product Alkyne Biomolecule-Alkyne Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Cu(I) Catalysis Azide Azide-Probe (e.g., Azido-Fluorophore) Catalyst CuSO₄ + Na Ascorbate + Ligand (THPTA)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living cells or organisms.[][22] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[22]

  • Causality Behind the Method: SPAAC utilizes a cyclic alkyne, typically a derivative of cyclooctyne (e.g., DBCO, BCN), that possesses significant ring strain.[22][23] This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, providing the thermodynamic driving force for the reaction to proceed rapidly without any catalyst.

  • Expert Insight: The choice of cyclooctyne is a critical experimental parameter, as it directly dictates the reaction kinetics.[23] More strained cyclooctynes react faster but can sometimes be less stable.[22] This trade-off between reactivity and stability must be considered for each application. SPAAC is the method of choice for live-cell imaging and in vivo applications where copper toxicity is a concern.[22]

SPAAC_Mechanism cluster_product Product Alkyne Biomolecule-Alkyne Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Ring Strain Release Azide Cyclooctyne-Probe (e.g., DBCO-Fluorophore) Conditions Physiological Conditions (No Catalyst)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Data Presentation: Comparative Analysis

The selection of the appropriate click chemistry reagents is paramount for experimental success. The following tables provide a comparative overview to guide this decision-making process.

Table 1: Comparison of CuAAC and SPAAC Bioconjugation Methods

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale & Field Insights
Catalyst Required Yes (Copper (I))NoSPAAC is preferred for live-cell applications to avoid copper-induced cytotoxicity.[][22]
Reaction Kinetics Very Fast (minutes to 1 hr)Fast (minutes to hours)CuAAC is generally faster, making it ideal for labeling fixed cells or lysates. SPAAC rates are highly dependent on the chosen cyclooctyne.[22][23]
Reactant Type Terminal Alkyne + AzideAlkyne + Strained CyclooctyneSPAAC requires specialized, and often more expensive, cyclooctyne reagents.[24]
Bioorthogonality HighHighBoth reactions are highly specific with minimal side reactions with native biological functional groups.[8]
Primary Application Fixed cells, cell lysates, in vitro conjugationLive cells, in vivo imaging, surface labelingThe choice is primarily dictated by the biological context and tolerance for copper.

Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctynes

Cyclooctyne ReagentAbbreviationTypical Rate Constant (k₂) [M⁻¹s⁻¹] (with Benzyl Azide)Key Characteristics
DibenzocyclooctyneDBCO~0.6 - 1.0High reactivity and good stability; widely used.[22][23]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Moderately reactive, but highly stable and relatively small.[22][23]
BiarylazacyclooctynoneBARAC~0.9Very high reactivity, approaching that of CuAAC.[23]
DibenzoazacyclooctyneDIBAC~0.3Good balance of reactivity and stability.[23]

Note: Reaction rates can vary based on the specific azide, solvent, and temperature.[23]

Experimental Protocols

The following protocols provide a validated workflow for metabolic labeling of mammalian cells with an alkyne-functionalized precursor and subsequent detection via CuAAC click chemistry.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of an alkyne-tagged metabolic precursor into cellular biomolecules. The example uses an alkyne-modified isoprenoid analogue for labeling prenylated proteins.[9][12][13]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Alkyne-functionalized metabolic precursor (e.g., alkyne-isoprenoid); stock solution in DMSO or ethanol.

  • (Optional) Inhibitor of the corresponding metabolic pathway (e.g., Lovastatin for prenylation)[9][12]

Procedure:

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 100-mm dish) and culture until they reach 70-80% confluency.

  • Expert Insight - Pre-treatment (Optional but Recommended): To enhance the incorporation of the alkyne analogue, it is often beneficial to deplete the endogenous pool of the natural substrate. For prenylation, pre-treat cells with an inhibitor like lovastatin (e.g., 20 µM final concentration) for 6-24 hours.[9][12]

  • Metabolic Labeling:

    • Remove the culture medium.

    • Add fresh medium containing the alkyne-functionalized precursor. The optimal concentration and labeling time must be determined empirically for each cell type and experimental goal, but a starting point is typically 10-50 µM for 12-24 hours.[4][12][25]

  • Cell Harvest:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of >12,000 x g at 4°C

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 200 µL for a well in a 6-well plate).

  • Scraping: Scrape the cells from the dish and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]

  • Clarification: Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the CuAAC reaction.

Protocol 3: CuAAC "Click" Reaction for In-Gel Fluorescence Analysis

This protocol describes the conjugation of an azide-fluorophore to alkyne-labeled proteins within the cell lysate for visualization by SDS-PAGE.

Materials:

  • Clarified cell lysate (from Protocol 2) containing 20-50 µg of protein.

  • Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488); 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO₄); 100 mM stock in water.[20]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA); 200 mM stock in water.[20][26]

  • Sodium Ascorbate; 100 mM stock in water. Crucially, this must be prepared fresh immediately before use. [16][19]

  • SDS-PAGE loading buffer (e.g., 4x Laemmli buffer)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. It is critical to add them in the specified order to prevent precipitation and ensure reaction efficiency.

    • Protein Lysate (20-50 µg)

    • Adjust volume to ~40 µL with PBS or lysis buffer.

    • Azide-fluorophore stock (1 µL for a final concentration of ~200 µM).

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of the copper and ligand. This step is vital for ligand-copper complexation.

    • Add 1 µL of 100 mM CuSO₄ to 2 µL of 200 mM THPTA. Vortex briefly. Let it stand for 2-3 minutes.[20][26]

  • Add Catalyst: Add the 3 µL of the CuSO₄/THPTA premix to the main reaction tube. Vortex gently.

  • Initiate Reaction: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube to initiate the click reaction.[20] The final concentrations in a ~50 µL reaction will be approximately: 2 mM CuSO₄, 8 mM THPTA, 10 mM Sodium Ascorbate.

  • Incubation: Vortex the tube gently, protect from light, and incubate at room temperature for 1 hour.[16]

  • Quench and Prepare for SDS-PAGE: Add 15-20 µL of 4x SDS-PAGE loading buffer to the reaction mixture to quench the reaction.

  • Analysis: Heat the sample at 95°C for 5 minutes. Load the entire sample onto an SDS-PAGE gel and run according to standard procedures. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Fluorescent Signal 1. Inefficient metabolic labeling. 2. Degraded sodium ascorbate solution. 3. Inefficient click reaction. 4. Incorrect imaging settings.1. Optimize labeling time and alkyne-precursor concentration. Use a metabolic inhibitor to increase incorporation.[12] 2. Always prepare sodium ascorbate solution fresh.[19] 3. Ensure reagents are added in the correct order. Check concentrations of all stock solutions. 4. Verify the correct filter sets and exposure times are being used on the gel scanner.
High Background/Smear in Gel 1. Excess unreacted fluorophore. 2. Protein aggregation. 3. Non-specific binding of the probe.1. Perform a protein precipitation step (e.g., chloroform/methanol) after the click reaction to wash away excess reagents before adding loading buffer. 2. Ensure adequate sonication during lysis. Avoid overheating samples. 3. Include a "no-alkyne" metabolic label control to assess non-specific probe binding.
Protein Degradation 1. Insufficient protease inhibitors. 2. Oxidative damage from CuAAC reaction.1. Use a fresh, broad-spectrum protease inhibitor cocktail in the lysis buffer. 2. Ensure the correct ligand-to-copper ratio (>=4:1) is used.[18] Consider adding aminoguanidine to the reaction to scavenge deleterious ascorbate byproducts.[19][21]

References

  • BenchChem. (2025).
  • Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Chemical Biology, 9(10), 2273–2293.
  • Kralj, S., et al. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 25(18), 4301.
  • Wang, L., & Wang, Q. (2015). Chemical reporters for biological discovery. Frontiers in Chemistry, 3, 40.
  • BOC Sciences. Click Chemistry Overview. BOC Sciences.
  • JoVE. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of Visualized Experiments.
  • Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
  • Suazo, K. F., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e48.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • BroadPharm. Click Chemistry Protocols. BroadPharm.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998.
  • Wikipedia. Bioorthogonal chemical reporter. Wikipedia.
  • Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 699–708.
  • Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols.
  • Presolski, S. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • DeGraw, A. J., et al. (2010). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. Chemical Biology & Drug Design, 76(6), 460-471.
  • BOC Sciences.
  • Kim, S., & Lee, D. (2018).
  • Ahmadi, M., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology.
  • Armstrong, M. J., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
  • Lumiprobe.
  • Lu, Y., et al. (2014). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Molecular Pharmaceutics, 11(7), 2413–2423.
  • Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43.
  • Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 861337.
  • Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43.
  • Creative Biolabs. Activated Alkyne based Diverse Level Conjugation Technology.
  • Kralj, S., et al. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

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Application Note: Synthesis of Triazole Derivatives from tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for converting tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS 339531-55-4) into 1,2,3-triazole derivatives. This specific alkyne building block is a critical "linker" scaffold in medicinal chemistry, particularly for PROTAC® (Proteolysis Targeting Chimera) development and fragment-based drug discovery.

The guide covers two complementary methodologies:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Yielding the 1,4-disubstituted regioisomer.[1][2]

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Yielding the 1,5-disubstituted regioisomer.[3][4]

Strategic Analysis & Mechanism

The Building Block
  • Compound: this compound[5][6][7][8]

  • Function: Heterobifunctional linker.

    • Propargyl Ether:[1][9] The "Click" handle (stable, sterically accessible).

    • tert-Butyl Ester:[5][6][8][10] A masked carboxylic acid. Post-triazole formation, this can be deprotected (TFA/DCM) to reveal a carboxylic acid for amide coupling.

Mechanistic Divergence

The choice of catalyst dictates the regiochemical outcome. This control is vital in structure-activity relationship (SAR) studies, as the dipole moment and vector of the triazole ring differ significantly between isomers.

ReactionPathways Start This compound (Terminal Alkyne) Cu_Path Cu(I) Catalysis (CuSO4 / Ascorbate) Start->Cu_Path Ru_Path Ru(II) Catalysis (Cp*RuCl) Start->Ru_Path Azide Organic Azide (R-N3) Azide->Cu_Path Azide->Ru_Path Prod_14 1,4-Disubstituted Triazole (Anti-isomer) Cu_Path->Prod_14 High Specificity Prod_15 1,5-Disubstituted Triazole (Syn-isomer) Ru_Path->Prod_15 Steric Control

Figure 1: Divergent synthesis pathways. The Cu(I) pathway yields the 1,4-isomer exclusively, while the Ru(II) pathway accesses the 1,5-isomer.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.[11][12][13][14]

  • C/N Ratio Rule: Ensure the number of carbon atoms is

    
     3 times the number of nitrogen atoms (
    
    
    
    ).[13]
  • Solvent Incompatibility: NEVER use halogenated solvents (DCM, CHCl3) with Sodium Azide (NaN3) to synthesize the azide precursor, as explosive di- and tri-azidomethane can form.[11][14]

  • Shielding: Perform all reactions behind a blast shield.

  • Waste: Quench unreacted azides and segregate waste into designated containers. Do not mix with acids (forms

    
    , hydrazoic acid).[12][14]
    

Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

This protocol uses the "Sharpless-Fokin" conditions, generating the active Cu(I) species in situ from Cu(II) using sodium ascorbate. This is the most robust method for this ether-ester scaffold.

Reagents & Materials
ReagentEquiv.RoleNotes
Alkyne (Starting Material) 1.0SubstrateMW: 170.21
Organic Azide (R-N3) 1.0 - 1.1Coupling PartnerEnsure safety compliance
CuSO4[10] · 5H2O 0.05 (5 mol%)Pre-catalystDissolved in water
Sodium Ascorbate 0.10 (10 mol%)ReductantFreshly prepared solution
t-BuOH / Water (1:1) SolventMediumSolubilizes both organic and inorganic components
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a stir bar, dissolve This compound (1.0 equiv) and the Organic Azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (approx. 0.2 M concentration relative to alkyne).

  • Catalyst Addition:

    • Add CuSO4 · 5H2O (5 mol%) as a 1M aqueous solution.

    • Immediately add Sodium Ascorbate (10 mol%) as a freshly prepared 1M aqueous solution.

    • Observation: The reaction mixture should turn bright yellow/orange, indicating the formation of Cu(I). If it turns green/blue, oxygen has re-oxidized the copper; add more ascorbate.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The alkyne peak (starting material) should disappear.

  • Workup:

    • Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Copper Removal (Crucial): Wash the combined organic layers with a saturated solution of Ammonium Chloride (NH4Cl) or 0.1M EDTA to chelate and remove residual copper.

    • Wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Most products are pure enough for use. If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

When the 1,5-isomer is required (e.g., to alter the vector of the linker), a Ruthenium(II) catalyst is employed. This reaction is sensitive to air and moisture.

Reagents & Materials
ReagentEquiv.RoleNotes
Alkyne (Starting Material) 1.0SubstrateDry thoroughly
Organic Azide 1.1Coupling PartnerDry thoroughly
Cp*RuCl(PPh3)2 0.02 (2 mol%)CatalystStore in glovebox or under Argon
Dioxane or Toluene SolventMediumAnhydrous, degassed
Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial and purge with Nitrogen or Argon.

  • Dissolution: Add This compound (1.0 equiv) and the Organic Azide (1.1 equiv) to the vial. Dissolve in anhydrous Dioxane (0.2 M).

  • Catalysis: Add Cp*RuCl(PPh3)2 (2 mol%).

  • Reaction:

    • Seal the vial and heat to 60–80 °C for 12 hours.

    • Note: Unlike CuAAC, RuAAC often requires thermal activation to displace the phosphine ligands.

  • Workup:

    • Cool to room temperature.[15]

    • Concentrate the solvent directly.

    • Purify via flash chromatography. (Ruthenium byproducts are often dark/colored and must be separated carefully).

Mechanistic Insight: The CuAAC Cycle

Understanding the catalytic cycle aids in troubleshooting. The reaction is not a simple concerted cycloaddition but a stepwise organometallic process.

CuAAC_Mechanism Step1 1. Cu(I) Coordination (Formation of π-complex) Step2 2. Deprotonation (Cu-Acetylide Formation) Step1->Step2 Step3 3. Azide Binding (Coordination to Cu) Step2->Step3 Step4 4. Metallacycle (C-N Bond Formation) Step3->Step4 Step5 5. Ring Contraction (Triazolyl-Cu Intermediate) Step4->Step5 Step6 6. Protonolysis (Product Release + Cu Reg.) Step5->Step6 Step6->Step1 Regenerated Cu(I)

Figure 2: The CuAAC Catalytic Cycle. Note that Step 2 (Deprotonation) is facilitated by the pi-coordination of Copper, lowering the pKa of the terminal alkyne.

Post-Synthetic Modification: Deprotection

The tert-butyl ester is an acid-labile protecting group. To utilize the triazole construct as a linker in drug discovery (e.g., for amide coupling), convert the ester to the free acid.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the purified triazole product in DCM (10 mL per gram).

    • Add TFA (1:1 ratio with DCM, v/v).

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The corresponding 2-(prop-2-yn-1-yloxy)acetic acid triazole derivative.

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[3] Link

  • Worrell, B. T., et al. (2013).[3] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

  • University of Pittsburgh. (2013).[12] Guidelines for the Safe Handling of Azides. Safety Manual. Link

Sources

Application Note: High-Efficiency Click Conjugation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for reacting tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Strategic Utility

This compound is a bifunctional linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structural utility lies in its orthogonality:

  • Propargyl Ether Handle: A terminal alkyne primed for highly selective CuAAC "click" reactions with azides.

  • tert-Butyl Ester: An acid-labile masking group for a carboxylic acid. This allows the molecule to serve as a spacer that can be deprotected (using TFA or HCl) after the click reaction to reveal a carboxylic acid for further amide coupling.

This guide focuses on the CuAAC reaction , ensuring the preservation of the acid-sensitive tert-butyl group while achieving quantitative conversion of the alkyne.

Mechanistic Insight: The Cu(I) Catalytic Cycle

To optimize this reaction, one must understand that the active species is not the copper salt added, but the Copper(I) acetylide complex formed in situ.

Graphviz Diagram: Catalytic Cycle

The following diagram illustrates the stepwise mechanism, highlighting where the tert-butyl ester remains spectator and stable.

CuAAC_Mechanism Start Alkyne Substrate (this compound) ComplexA π-Complex (Cu-Alkyne) Start->ComplexA + Cu(I) CuI [L]nCu(I) Species Acetylide Copper(I) Acetylide ComplexA->Acetylide - H+ Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide Azide Azide Partner (R-N3) Azide->Metallacycle Product 1,2,3-Triazole Product (tert-Butyl Ester Intact) Metallacycle->Product Ring Contraction + Protonation Product->CuI Regeneration

Figure 1: The Stepwise CuAAC Catalytic Cycle. Note that the reaction proceeds under neutral/basic conditions, preserving the acid-labile tert-butyl ester.

Critical Experimental Considerations

Stability of the tert-Butyl Ester

The tert-butyl group is stable to bases (NaOH, LiOH) and nucleophiles but highly sensitive to acids .

  • Avoid: Trifluoroacetic acid (TFA), HCl, or acidic workups (pH < 4).

  • Buffer: If the azide partner is acidic, buffer the reaction to pH 7–8 using PBS or HEPES.

Catalyst Selection Matrix

Select the catalyst system based on your solvent and scale.

ApplicationSolvent SystemCatalyst SystemLigandNotes
Standard Synthesis t-BuOH / H₂O (1:[1]1)CuSO₄ + NaAscNone (or TBTA)Robust, easy workup.
Bioconjugation PBS / DMSO (<5%)CuSO₄ + NaAscTHPTA or BTTAA Ligand required to protect protein & maintain Cu(I) solubility.
Lipophilic Azides DCM, THF, or TolueneCuI or [Cu(MeCN)₄]PF₆TBTA or DIPEA Requires organic soluble Cu(I) source; exclude O₂ strictly.

Detailed Protocols

Protocol A: Standard Preparative Scale (100 mg – 10 g)

Best for small molecule synthesis where both partners are soluble in organic/aqueous mixtures.

Reagents:

  • Alkyne: this compound (1.0 equiv)

  • Azide: R-N₃ (1.0 – 1.1 equiv)

  • Solvent: tert-Butanol : Water (1:1 v/v)

  • Catalyst: CuSO₄[1][2]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Alkyne and Azide in the tert-Butanol/Water mixture (concentration ~0.1 M to 0.2 M).

    • Note: If reactants are not soluble, add THF or DMSO dropwise until clear.

  • Catalyst Prep: Prepare a fresh 1 M aqueous solution of Sodium Ascorbate and a 0.5 M solution of CuSO₄.

  • Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution. The mixture may turn bright yellow/orange (characteristic of Cu(I)).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–16 hours.

    • Monitor: Check via TLC or LCMS. The alkyne peak should disappear.

  • Workup:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine (1 x 20 mL) and 5% NH₄OH (optional, to remove copper traces).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel chromatography. The triazole product is usually more polar than the starting materials.

Protocol B: "Ligand-Accelerated" Conditions (Trace/Bio-Scale)

Required when reactants are valuable, concentration is low (< 5 mM), or kinetics are sluggish.

Reagents:

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.

  • Ratio: Cu : Ligand should be 1 : 2 to 1 : 5.

Step-by-Step:

  • Premix Complex: In a separate vial, mix CuSO₄ and THPTA ligand in water. Let stand for 5 minutes.

  • Reaction Mix: Add Alkyne and Azide to the solvent (DMSO/Water or PBS).

  • Addition: Add the Cu-Ligand premix to the reaction.

  • Reduction: Add Sodium Ascorbate (10–20 equiv relative to Cu).

  • Incubation: React for 1 hour at RT. These reactions are typically much faster due to the ligand protecting the Cu(I) from oxidation.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Alkyne & Azide (1:1 v/v tBuOH/H2O) Step3 Add CuSO4 (5 mol%) Step1->Step3 Step2 Prepare Catalyst Solutions (CuSO4 & NaAsc) Step2->Step3 Step4 Add NaAsc (10 mol%) Step3->Step4 Step5 Stir RT (2-16h) Monitor LCMS Step4->Step5 Step6 Extract w/ EtOAc Step5->Step6 Step7 Wash w/ Brine/NH4OH (Remove Copper) Step6->Step7 Step8 Isolate Product (Intact tert-Butyl Ester) Step7->Step8

Figure 2: Operational Workflow for Standard Preparative CuAAC.

Troubleshooting & Safety

  • Incomplete Conversion: If the reaction stalls, add more Sodium Ascorbate (not Copper). Oxygen in the air oxidizes Cu(I) to inactive Cu(II). Adding reductant regenerates the catalyst.

  • Precipitation: If the triazole product precipitates, this is good. Simply filter the solid and wash with water.

  • Safety: Azides of low molecular weight (C/N ratio < 3) can be explosive. This compound is safe, but ensure your azide partner is stable. Always work behind a blast shield when using neat azides.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

Sources

Incorporating tert-Butyl 2-(prop-2-yn-1-yloxy)acetate into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in Peptide Synthesis

Executive Summary

This guide details the protocol for utilizing This compound as a high-fidelity building block for introducing bioorthogonal alkyne handles into synthetic peptides. Unlike simple alkyl spacers (e.g., 4-pentynoic acid), this ether-linked spacer offers enhanced hydrophilicity, reducing aggregation during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction.

Critical Technical Note: This reagent is supplied as a tert-butyl ester. It is inactive for direct amide coupling in its native form. This protocol includes the mandatory acidolytic activation step required to convert the precursor into 2-(prop-2-yn-1-yloxy)acetic acid prior to Solid Phase Peptide Synthesis (SPPS).

Chemical Logic & Design Strategy

The "Ether Advantage"

The structural inclusion of the ether oxygen atom (–CH₂–O–CH₂–) distinguishes this linker from standard aliphatic alkyne acids.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, increasing the solvation of the N-terminus in aqueous buffers used for Click chemistry.

  • Flexibility: The rotational freedom of the C–O–C bond (barrier ~2.5 kcal/mol) is lower than C–C bonds, allowing the alkyne to adopt optimal geometries for the copper catalyst during conjugation.

The tert-Butyl Protection Strategy

The reagent is protected as a tert-butyl ester to prevent oligomerization during storage.

  • Stability: The ester is stable to atmospheric moisture.

  • Activation: The tert-butyl group is acid-labile. Removal requires treatment with Trifluoroacetic Acid (TFA) or HCl, yielding the free carboxylic acid necessary for amine coupling.

Workflow Visualization

PeptideWorkflow Reagent This compound (Inactive Precursor) Hydrolysis Acidolytic Activation (TFA/DCM) Reagent->Hydrolysis Deprotection ActiveAcid 2-(prop-2-yn-1-yloxy)acetic acid (Active Building Block) Hydrolysis->ActiveAcid Yields Free Acid Coupling SPPS Coupling (DIC/Oxyma or HATU) ActiveAcid->Coupling Activation Peptide Alkyne-Modified Peptide (Resin Bound) Coupling->Peptide Amide Bond Formation Click CuAAC Click Reaction (CuSO4/THPTA) Peptide->Click Conjugation

Figure 1: Critical workflow converting the inactive ester precursor to the active coupling agent before peptide elaboration.

Detailed Protocols

Phase 1: Pre-Activation (Mandatory Hydrolysis)

Objective: Convert the tert-butyl ester to the free carboxylic acid. Do not skip this step.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)[1][2]

  • Rotary Evaporator

Procedure:

  • Dissolve 1.0 g (approx. 5.8 mmol) of this compound in 10 mL of DCM.

  • Add 10 mL of TFA slowly with stirring.

  • Stir at room temperature for 2 hours. Monitor by TLC (the ester spot will disappear; the acid spot will be more polar/streak).

  • Concentrate the solution under reduced pressure (rotovap) to remove DCM and excess TFA.

  • Co-evaporation: Add 10 mL of toluene and evaporate again (repeat 2x) to azeotropically remove residual TFA.

  • Result: A viscous oil or low-melting solid consisting of 2-(prop-2-yn-1-yloxy)acetic acid . This is now ready for SPPS.

Phase 2: Solid Phase Peptide Coupling (N-Terminal Capping)

Objective: Attach the alkyne linker to the N-terminus of a resin-bound peptide.

Reagent Stoichiometry (for 0.1 mmol resin scale):

ComponentEquivalentsAmount (Approx)
Linker Acid (from Phase 1)4.0 eq~46 mg
HATU (Activator)3.9 eq~148 mg
DIEA (Base)8.0 eq~140 µL
DMF (Solvent)N/A3-5 mL

Protocol:

  • Fmoc Removal: Ensure the N-terminal Fmoc group of the peptide is removed (20% Piperidine/DMF, 2 x 10 min). Wash resin 5x with DMF.[3]

  • Activation: In a small vial, dissolve the Linker Acid and HATU in DMF. Add DIEA. Shake for 30 seconds to pre-activate.

  • Coupling: Add the activated solution to the resin.

  • Incubation: Shake/agitate at Room Temperature for 45–60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Colorless/Yellow beads: Successful coupling (99%+).

    • Blue beads: Incomplete coupling. Re-couple using DIC/Oxyma Pure.

Phase 3: CuAAC "Click" Conjugation (On-Resin)

Objective: Conjugate an azide-labeled payload (e.g., Azide-Fluor 488) to the alkyne-peptide. Note: On-resin click is preferred to avoid solubility issues with hydrophobic payloads.

Mechanism Visualization:

ClickMechanism Step1 Cu(II) Reduction (Ascorbate reduces CuSO4 to Cu(I)) Step2 Catalyst Stabilization (THPTA Ligand binds Cu(I)) Step1->Step2 Step3 Coordination (Cu(I) coordinates Alkyne & Azide) Step2->Step3 Step4 Cycloaddition (Formation of 1,2,3-Triazole) Step3->Step4

Figure 2: The catalytic cycle of the CuAAC reaction utilizing THPTA to prevent copper oxidation and peptide degradation.

Protocol:

  • Swelling: Swell the alkyne-peptide resin in DMF/Water (4:1) for 20 mins.

  • Catalyst Cocktail Prep (Premix immediately before use):

    • Solution A: CuSO₄[4][5][6]·5H₂O (10 mg in 1 mL water).

    • Solution B: THPTA Ligand (50 mg in 1 mL water). Crucial for protecting the peptide from oxidation.

    • Solution C: Sodium Ascorbate (100 mg in 1 mL water). Freshly prepared.

  • Reaction Mix:

    • To the resin, add the Azide-Payload (2.0 eq dissolved in DMF).

    • Add 50 µL Solution A + 100 µL Solution B (Mix these first).

    • Add 100 µL Solution C (Add last to initiate).

    • Flush headspace with Nitrogen/Argon.

  • Incubation: Agitate overnight (12–16h) at Room Temperature, protected from light.

  • Wash: Wash extensively with DMF (5x), 0.1M EDTA (aq) (3x - removes Copper), and DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Quality Control & Validation

Mass Spectrometry (ESI-MS): Upon successful coupling of the linker (Phase 2), the mass of the peptide will increase by the mass of the acyl fragment.

  • Formula Added: C₅H₅O₂ (The acid C₅H₆O₃ minus OH).

  • Mass Shift: +97.09 Da .

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Mass Shift (+0) Ester was coupled directly without hydrolysis.Perform Phase 1 (TFA hydrolysis) to generate the free acid.
Peptide Degradation Copper-induced oxidation during Click.Ensure THPTA ligand is used; maintain anaerobic conditions (N₂ flush).
Incomplete Click Steric hindrance or oxidized catalyst.Add fresh Ascorbate after 4 hours; increase temperature to 35°C.

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Meldal, M., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Bachem. (2021). "Click Chemistry: A valuable tool for peptide and protein modification."[7][8][9][10] Bachem Application Notes. Link

Sources

Standard Operating Procedure: Handling, Synthesis, and Application of Propargyl Ether Esters

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 2.0 (High-Potency/Reactive Intermediate Protocol)

  • Scope: Research Laboratory & Drug Discovery Units

Part 1: Introduction & Strategic Context

Propargyl ether esters represent a critical class of heterobifunctional linkers in modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and activity-based protein profiling probes.

Structurally, these molecules contain two distinct reactive centers:

  • The Propargyl Ether: A terminal alkyne handle (

    
    ) primed for bio-orthogonal "Click" chemistry (CuAAC).
    
  • The Ester: A hydrolyzable linkage often used as a masking group, a pro-drug moiety, or an electrophilic trap.

Why this SOP is non-negotiable: The dual functionality that makes these compounds valuable also amplifies their risk profile. The ether linkage introduces potential peroxide formation, while the terminal alkyne presents a severe explosion hazard if allowed to contact specific transition metals. This guide synthesizes field-proven safety protocols with high-efficiency synthetic workflows.

Part 2: Critical Safety & Hazard Assessment (The "Kill" Steps)

WARNING: Failure to adhere to the Metal Exclusion Rule below can result in the formation of shock-sensitive explosives.

The Metal Acetylide Hazard

Terminal alkynes (propargyl groups) react with Coinage Metals (Cu, Ag, Au) and Mercury (Hg) to form metal acetylides. Unlike the organic starting material, metal acetylides are highly shock-sensitive explosives .

  • Operational Directive:

    • NEVER use metal spatulas (especially copper, brass, or silver-coated) to weigh propargyl compounds. Use porcelain, glass, or Teflon-coated tools.

    • NEVER discard propargyl waste into containers containing transition metal salts (e.g., old Cu(I) catalyst waste) unless explicitly quenched.

Toxicity & Alkylation

Propargyl compounds are potent alkylating agents. They can irreversibly bind to DNA and proteins.

  • Handling: Double-glove (Nitrile > 0.11mm) is mandatory. All operations must occur in a fume hood.

Peroxide Formation (Ether Risk)

The propargyl ether moiety is susceptible to autoxidation, forming explosive peroxides upon prolonged storage, especially if the ester group is cleaved.

  • Control: Test for peroxides using KI starch paper before distilling or concentrating old stocks.

Part 3: Storage & Stability Protocol

ParameterSpecificationCausality/Reasoning
Temperature -20°C (Freezer)Retards ester hydrolysis and polymerization of the alkyne.
Atmosphere Argon or NitrogenPrevents moisture (hydrolysis) and oxygen (peroxide formation).
Container Amber GlassUV light can initiate radical polymerization of alkynes.
Stabilizer MgO (Optional)Some commercial stocks use Magnesium Oxide to scavenge acid, preventing autocatalytic degradation.
Prohibited Metal ContainersCRITICAL: Avoid aluminum or steel cans with potential rust/heavy metal contamination.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Propargyl Ether Ester Linker

Target: Synthesis of 2-(prop-2-yn-1-yloxy)ethyl acetate (Representative Scaffold). Context: This protocol couples a propargyl ether alcohol with an acyl donor.

Reagents:

  • 2-(Prop-2-yn-1-yloxy)ethanol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (1.5 equiv) or DMAP (cat.) + Et3N

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar (Teflon-coated).

  • Solvation: Dissolve 2-(prop-2-yn-1-yloxy)ethanol in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine dropwise at 0°C (Ice bath). Note: Cooling prevents exotherm-induced polymerization.

  • Acylation: Add Acetic Anhydride dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: KMnO4—alkyne shows bright yellow; PMA—general organic).

  • Quench: Dilute with Et2O (precipitates pyridinium salts). Wash with 1M HCl (removes pyridine), then sat. NaHCO3 (neutralizes acid), then Brine.

  • Drying: Dry over Na2SO4. Do not use Copper Sulfate.

  • Concentration: Rotary evaporate at < 40°C. Caution: Low molecular weight propargyl esters are volatile and lachrymators.

Protocol B: Functional Validation (CuAAC "Click" Reaction)

Context: Verifying the integrity of the alkyne handle.

Reagents:

  • Propargyl Ether Ester (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • CuSO4[1][2]·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)[1]

Method:

  • Dissolve alkyne and azide in the solvent mixture.

  • Add CuSO4 solution, followed immediately by freshly prepared Sodium Ascorbate.

  • Stir vigorously at RT for 2 hours.

  • Endpoint: The solution often turns from blue to bright yellow/orange (Cu(I) formation).

  • Workup: Extract with EtOAc. If the ester hydrolyzes during Click (unlikely at neutral pH but possible), buffer with PBS.

Part 5: Visualization & Workflows

Diagram 1: Safe Handling & Decision Logic

This workflow dictates the operational logic for handling propargyl ether esters, emphasizing the "Metal Exclusion" rule.

PropargylHandling Start Start: Propargyl Ether Ester Handling CheckPPE Safety Check: Nitrile Gloves > 0.11mm Face Shield Start->CheckPPE ToolCheck Tool Verification: Is the spatula/needle Metal? CheckPPE->ToolCheck Stop STOP: EXPLOSION RISK Switch to Glass/Teflon ToolCheck->Stop Yes (Cu, Ag, Fe) Proceed Proceed to Weighing ToolCheck->Proceed No (Glass, Teflon) SolventSelect Solvent Selection: Avoid Acetone (Aldol risk) Use DCM/THF/DMF Proceed->SolventSelect Reaction Perform Reaction (Keep T < 50°C) SolventSelect->Reaction Waste Waste Disposal: Segregate from Heavy Metals Reaction->Waste

Caption: Operational workflow for preventing metal acetylide formation during the handling of propargyl compounds.

Diagram 2: Synthesis & Purification Pathway

A visual guide to the synthesis protocol described in Part 4.

SynthesisWorkflow Input Propargyl Ether Alcohol + Acyl Donor Catalysis Catalysis: Pyridine/DMAP (0°C -> RT) Input->Catalysis Monitor TLC Monitoring: KMnO4 Stain Catalysis->Monitor Monitor->Catalysis Incomplete Quench Quench: 1. HCl Wash 2. NaHCO3 Wash Monitor->Quench Conversion > 95% Isolate Isolation: Dry (Na2SO4) Vac < 40°C Quench->Isolate

Caption: Step-by-step synthetic pathway for the esterification of propargyl ether alcohols.

Part 6: Waste Disposal & Decontamination[3]

The "Zero-Drain" Policy: Under no circumstances should propargyl ether esters be disposed of down the sink. The risk of accumulation in lead/copper plumbing traps creating explosive deposits is real and documented.

Disposal Protocol:

  • Quenching (Small Scale): For trace residues, treat with dilute HCl to hydrolyze the ester (if desired), though the alkyne remains. The safest chemical quench for the alkyne is not standard; therefore, Incineration is the only approved disposal method.

  • Container Labeling: Label clearly as "Flammable Organic - Propargyl Functionality - NO METALS."

  • Spill Cleanup: Absorb with Vermiculite.[3][4] Do not use clay-based absorbents if they contain high metal oxide content. Use plastic scoops only.

Part 7: References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Referencing specific entries on "Acetylenic Compounds" and "Silver Acetylide").

  • Sigma-Aldrich (Merck). (2024). "Safety Data Sheet: Propargyl Alcohol & Esters." (Data regarding toxicity and flash points).

  • BenchChem. (2025).[5][6][7] "Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals."

  • National Institutes of Health (NIH). (2016). "Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems." PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CuAAC-TBU-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely experiencing variable yields with tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) due to a conflict between its physical properties and standard aqueous "click" protocols.

This molecule presents three distinct challenges:

  • Lipophilicity: The tert-butyl group renders the molecule insoluble in pure aqueous media, leading to reactant aggregation and stalled kinetics.

  • Ester Lability: The tert-butyl ester is acid-sensitive. Standard acidic workups (e.g., 1M HCl washes to remove copper) will hydrolyze your product.

  • Glaser Coupling: The terminal alkyne is prone to oxidative homocoupling (Glaser reaction) if oxygen is not rigorously excluded, consuming your starting material.

This guide provides a self-validating protocol to address these issues.

Part 1: The "Hardware" – Reagent & Solvent Configuration

The choice of ligand and solvent is the single most critical factor for this specific substrate.

Ligand Selection

Do not use "ligand-free" conditions. The ether oxygen in the linker can weakly coordinate with Copper, potentially trapping it in an inactive cycle. You must use a high-affinity ligand to outcompete this internal chelation and protect Cu(I) from oxidation.

LigandSolubility ProfileRecommendationWhy?
THPTA Water SolubleHigh Faster kinetics; protects Cu(I) from oxidation better than TBTA in aqueous mixtures.[1]
TBTA Organic SolubleModerate Standard choice, but poor water solubility can cause precipitation in the reaction mixture, trapping the catalyst.
None N/ACritical Failure Leads to rapid Cu(I) oxidation, byproduct formation (Glaser), and stalled reactions.
Solvent Systems

Your molecule is hydrophobic. A 100% aqueous buffer will force the alkyne into micelles, preventing interaction with the azide.

  • Recommended: 50% DMSO / 50% Water (or Buffer).

    • Reasoning: DMSO solubilizes the tert-butyl group while water is necessary for the acceleration effect of the CuAAC reaction.

  • Alternative: 50% t-Butanol / 50% Water.

    • Note: If using t-BuOH, ensure the temperature remains above 25°C to prevent freezing.

Part 2: Validated Experimental Protocol

Objective: Synthesis of triazole conjugate with >90% conversion.

Reagents
  • Alkyne: this compound (1.0 equiv)[2]

  • Azide: Your target azide (1.0–1.2 equiv)

  • Catalyst Premix: CuSO₄ (5 mol%) + THPTA (25 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Solvent: DMSO/Water (1:1 v/v)

Step-by-Step Workflow
  • The Catalyst Premix (Crucial Step):

    • Action: Dissolve CuSO₄ and THPTA in water separately.[3] Mix them in a small vial before adding to the reaction. The solution should turn a deep blue.

    • Why: Pre-complexing ensures the copper is protected by the ligand before it encounters the alkyne, preventing the formation of insoluble copper-acetylide aggregates.

  • Substrate Solubilization:

    • Action: Dissolve the Alkyne and Azide in the DMSO portion of your solvent. Once fully dissolved, add the water/buffer portion.

    • Check: The solution must remain clear. If cloudy, add more DMSO.

  • Degassing (Anti-Glaser Measure):

    • Action: Bubble inert gas (Nitrogen or Argon) through the solution for 5–10 minutes.

    • Why: Oxygen drives the Glaser homocoupling side reaction (

      
      ), which consumes your alkyne and turns the solution green/yellow.
      
  • Initiation:

    • Action: Add the Catalyst Premix . Finally, add the Sodium Ascorbate (freshly prepared in water).

    • Observation: The solution should be colorless to light yellow. If it turns dark brown immediately, your ascorbate is degraded.

  • Incubation:

    • Action: Stir at Room Temperature for 1–4 hours.

    • Control: Monitor by TLC or LC-MS.

  • Workup (Protection of Ester):

    • Action: Dilute with EtOAc. Wash with 50mM EDTA (pH 7) or saturated NH₄Cl. DO NOT wash with HCl.

    • Why: EDTA chelates copper effectively at neutral pH. Acidic washes will cleave the tert-butyl ester to the carboxylic acid.

Part 3: Troubleshooting Logic (The Debug Process)

Use this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction ColorCheck Check Reaction Color Start->ColorCheck Blue Color: Blue / Green ColorCheck->Blue Oxidized Brown Color: Dark Brown / Black ColorCheck->Brown Precipitation Clear Color: Clear / Light Yellow ColorCheck->Clear Looks Normal Oxidation Diagnosis: Catalyst Oxidation (Oxygen leak or insufficient Ascorbate) Blue->Oxidation Aggregates Diagnosis: Cu-Acetylide Aggregates (Ligand failure or wrong addition order) Brown->Aggregates TLC Analyze Crude by TLC/LCMS Clear->TLC Fix_Ox Fix: Degas longer + Add fresh Ascorbate Oxidation->Fix_Ox Fix_Agg Fix: Increase Ligand Ratio (5:1) Use THPTA instead of TBTA Aggregates->Fix_Agg SM_Left Starting Material Remains TLC->SM_Left Stalled Byproducts Byproducts Observed TLC->Byproducts New Spots Product_Gone Product Missing after Workup TLC->Product_Gone Clean but Empty Fix_Sol Fix: Increase DMSO % Check Phase Transfer SM_Left->Fix_Sol Fix_Glaser Fix: Glaser Coupling detected. Strict Anaerobic Conditions required. Byproducts->Fix_Glaser Fix_Hydro Fix: Hydrolysis detected. Avoid Acidic Workup. Use EDTA for Cu removal. Product_Gone->Fix_Hydro

Caption: Diagnostic logic tree for isolating CuAAC failure modes specific to ester-functionalized alkynes.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: It is not recommended for this specific substrate. CuI is less stable in aqueous/organic mixtures and prone to oxidation. The CuSO₄/Ascorbate system generates "nascent" Cu(I) in situ, which is far more active. If you must use CuI, you need an organic base (DIPEA) and strictly anhydrous acetonitrile, but this risks side reactions with the ester.

Q: My reaction turns green and stops. Why? A: Green indicates the formation of Cu(II) species. This means oxygen has entered the system and oxidized your catalyst. The reaction has stalled because Cu(II) does not catalyze click chemistry. Fix: Add another 0.5 equiv of Sodium Ascorbate immediately. If it turns yellow again, the reaction will resume.

Q: I see a new spot on TLC that runs very close to my alkyne, but it's not the product. A: This is likely the Glaser coupling product (the dimer of your starting material). This happens when Cu(I) is present with Oxygen.

  • Prevention:[4][5][6] Degas solvents more thoroughly.

  • Mitigation: Add the alkyne last or add it slowly to the reaction mixture to keep its instantaneous concentration lower.

Q: How do I remove Copper without using acid? A: Use CupriSorb™ resin or wash the organic layer with 0.1M EDTA (pH 7.5). The EDTA-Copper complex is water-soluble and blue; wash until the aqueous layer is colorless. Avoid HCl or TFA, as they will cleave the tert-butyl group.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. (Context on toxicity/ligand necessity). Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. (Mechanism of Glaser Coupling side-reactions). Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability data for tert-butyl esters). Link

Sources

Troubleshooting low conversion rates in propargyl ether alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | ID: PE-ALK-001

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the "simple" Williamson ether synthesis often becomes a bottleneck in total synthesis and medicinal chemistry campaigns. Propargylations are deceptively complex due to the unique reactivity of the alkyne moiety and the instability of propargyl halides.

This guide is not a textbook; it is a diagnostic tool designed to move your reaction from "stalled" to "isolated."

Module 1: Diagnostic Triage

Before adding more reagent or heat, determine the root cause of the failure. Use this logic flow to diagnose the specific failure mode.

TroubleshootingFlow Start Start: Low Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckColor Is reaction mixture dark black/tarry? CheckSM->CheckColor No (SM Stalled) CheckSpots New spots on TLC/LCMS? CheckSM->CheckSpots Yes (SM Gone) CheckBase Check Base Quality (NaH activity?) CheckColor->CheckBase No (Clear/Yellow) CheckSolvent Check Solvent (Dryness/Polarity) CheckColor->CheckSolvent Yes (Decomposition) SideRxn Side Reaction: O- vs C-alkylation or Allene formation CheckSpots->SideRxn Wrong Mass/Rf Decomp Product Decomposition (Meyer-Schuster) CheckSpots->Decomp No Product Peak

Figure 1: Diagnostic Logic Tree for evaluating stalled alkylation reactions.

Module 2: The "Engine" – Reagent & Condition Optimization

The Electrophile: Propargyl Bromide Quality

The Issue: Propargyl bromide is autocatalytic in its decomposition. Old bottles often contain HBr and polymers that quench your base and coat the nucleophile. The Fix:

  • Visual Check: If the liquid is amber or brown, it is degraded.

  • Stabilization: Commercial sources often contain toluene or MgO as stabilizers.

  • Purification Protocol: Filter the reagent through a short pad of basic alumina (to remove acid/HBr) or silica immediately before use. Do not distill unless strictly necessary due to explosion hazards [1].

Base Selection: Kinetic vs. Thermodynamic Control

The choice of base dictates the deprotonation mechanism and the state of the nucleophile (ion pair vs. naked anion).

Base System

(Conj. Acid)
Mechanism NoteBest For
NaH / DMF ~35 (

)
Irreversible deprotonation. Forms "naked" alkoxide if solvent is polar.[1]Sterically hindered alcohols; difficult substrates.

/ Acetone
~10 (

)
Equilibrium deprotonation. Relies on Le Chatelier's principle.Phenols; highly acidic substrates.
KOH / DMSO ~15.7 (

)
Generates water (requires equilibrium shift).Robust substrates; cost-sensitive scale-up.
Phase Transfer (DCM/NaOH) N/AInterfacial mechanism.Substrates sensitive to anhydrous conditions.
Solvent Effects: The "Naked" Anion

The Science: In Williamson synthesis, the reaction rate is often limited by the dissociation of the Metal-Alkoxide ion pair (


).
  • THF: Tight ion pairs. Slower reaction.

  • DMF/DMSO: High dielectric constants dissociate the pair, leaving a "naked," highly reactive oxide anion.

  • Recommendation: If using THF and conversion is low, add DMF (10-20% v/v) as a co-solvent or switch entirely to DMF.

Module 3: Catalysis & Acceleration

When the reaction is clean but kinetically incompetent (too slow), use these additives.

The Finkelstein Accelerator (TBAI)

Mechanism: Adding catalytic Tetrabutylammonium Iodide (TBAI) performs an in situ Finkelstein reaction. The iodide displaces the bromide on the propargyl group (forming Propargyl-I), which is a superior electrophile (approx. 100x faster reaction rate) [2].

Protocol:

  • Add 5-10 mol% TBAI to the reaction mixture.

  • Observe color change (often transient yellowing) indicating iodide exchange.

Phase Transfer Catalysis (PTC)

For solid-liquid biphasic systems (e.g.,


 in Toluene or Acetone), the base is insoluble.
The Fix:  Add 18-Crown-6  (for Potassium) or 15-Crown-5  (for Sodium). This solubilizes the cation into the organic phase, dragging the naked alkoxide anion with it for reaction.[1]

Module 4: Side Reaction Mitigation

If SM is consumed but yield is low, you are likely fighting one of these pathways.

SideReactions cluster_0 Prevention Strategy SM Propargyl Ether (Product) Intermed Allenyl Ether (Unwanted) SM->Intermed Base-Catalyzed Isomerization Enone Enone (Meyer-Schuster) SM->Enone Acid/Metal Rearrangement Tip1 Keep Temp < 60°C to stop isomerization Tip2 Avoid acidic workup (prevents Enone)

Figure 2: Common degradation pathways for propargyl ethers.

Allenyl Ether Formation

Symptoms: New spot close to product Rf; alkene protons in NMR. Cause: Basic conditions promote isomerization of the alkyne to the allene (


).
Solution: 
  • Reduce reaction temperature (Room Temp is usually sufficient).

  • Switch to a weaker base (

    
     instead of 
    
    
    
    ).
Meyer-Schuster Rearrangement

Symptoms: Formation of


-unsaturated ketones/aldehydes.[2][3][4][5]
Cause:  Acid-catalyzed rearrangement, often occurring during silica gel chromatography or acidic workup [3].
Solution: 
  • Add 1% Triethylamine to your chromatography eluent to neutralize silica acidity.

  • Avoid acidic quenches; use saturated

    
     or water.
    

FAQ: Specific Troubleshooting Scenarios

Q: My reaction turns black and viscous immediately upon adding propargyl bromide. A: This is likely rapid polymerization of the propargyl halide initiated by heat or high concentration.

  • Fix: Dilute the propargyl bromide in the reaction solvent before addition. Add dropwise at 0°C, then warm to RT.

Q: I am using NaH in THF, but the alcohol isn't deprotonating (no bubbles). A: The NaH surface may be oxidized (passivated).

  • Fix: "Wash" the NaH with dry hexane/pentane before adding solvent to remove mineral oil and surface oxides. Alternatively, add a pinch of Iodine (

    
    ) to activate the hydride.
    

Q: Can I use propargyl chloride instead of bromide? A: Yes, but it is significantly slower. You must use TBAI (iodide catalysis) to achieve reasonable rates with the chloride.

References

  • PrepChem. (n.d.). Preparation of propargyl bromide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Organic Reactions. (2021). The Meyer–Schuster Rearrangement.[2][3][5] Retrieved from [Link]

Sources

Preventing hydrolysis of tert-butyl ester during copper catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of tert-Butyl Esters During Copper Catalysis Ticket ID: #Cu-tBu-Stab-001 Status: Resolved / Guide Published

Executive Summary: The tert-Butyl Paradox

The tert-butyl (


-Bu) ester is widely trusted for its resistance to nucleophilic attack (saponification) due to steric bulk (

resistance). However, it is the Achilles' heel in copper catalysis.

The Core Conflict: Copper salts, particularly Cu(II) species like


, are potent Lewis acids. They can coordinate to the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This triggers an 

cleavage mechanism—ejection of the stable tert-butyl carbocation—effectively deprotecting your substrate under "neutral" conditions.

This guide provides the mechanistic understanding and operational protocols to retain


-Bu integrity during CuAAC (Click), Ullmann, and oxidative coupling reactions.

Diagnostic Workflow (Interactive Logic)

Before modifying your reaction, identify the specific hydrolytic vector using the decision tree below.

G Start Start: t-Bu Ester Loss Observed CheckWater Is Water Present? (e.g., Aqueous CuAAC) Start->CheckWater CheckOxState What is the Copper Source? CheckWater->CheckOxState No (Anhydrous) Ascorbate Using Na-Ascorbate? CheckWater->Ascorbate Yes (Aqueous) CuII Cu(II) Salts (Cu(OTf)2, CuBr2) CheckOxState->CuII CuI Cu(I) Salts (CuI, CuBr, Cu(MeCN)4) CheckOxState->CuI LewisAcid CAUSE: Lewis Acid Catalysis Cu(II) coordinates carbonyl -> A_AL1 Cleavage CuII->LewisAcid Oxidation CAUSE: In-situ Oxidation Cu(I) oxidized to Lewis Acidic Cu(II) CuI->Oxidation Air Exposure Ascorbate->LewisAcid No (CuSO4 used) pH_Drop CAUSE: Acidification Ascorbate oxidation lowers pH < 4 Ascorbate->pH_Drop Yes Sol_Scavenger FIX: Add 2,6-Lutidine (1 eq) or Switch Counterion (OTf -> OAc) LewisAcid->Sol_Scavenger Sol_Buffer FIX: Add Buffer (PBS/TRIS) or Switch to Organic Soluble Ligand (TBTA) pH_Drop->Sol_Buffer Oxidation->Sol_Buffer

Figure 1: Diagnostic logic to isolate the mechanism of ester cleavage (Lewis Acid vs. Brønsted Acid).

The Knowledge Base (FAQs & Troubleshooting)

Issue 1: Lewis Acid Catalyzed Cleavage (The Problem)

Q: My reaction is anhydrous, but my


-Bu ester is disappearing. Why? 
A:  You are likely using a Cu(II) source with a non-coordinating counterion, such as Copper(II) triflate [

].
  • Mechanism:

    
     is such a strong Lewis acid that it is actually published as a catalyst for deprotection of 
    
    
    
    -Bu groups. It coordinates to the ester carbonyl, polarizing the C-O bond. This facilitates the unimolecular ionization (
    
    
    ) to form the stable tert-butyl carbocation and the carboxylic acid.
  • The Fix:

    • Switch Counterions: If possible, use

      
      . The acetate is more coordinating and reduces the Lewis acidity of the metal center.
      
    • Sacrificial Base: Add 1.0–2.0 equivalents of 2,6-Lutidine .

      • Why? It is sterically hindered.[1] It will neutralize any adventitious protons (Brønsted acid) generated during the cycle but is too bulky to coordinate strongly to the Copper, leaving the catalytic site open for your substrate.

Issue 2: The "Click" Chemistry pH Drop

Q: I am doing a standard CuAAC (Click) reaction with CuSO4 and Ascorbate. Why is my ester hydrolyzing? A: The reduction of


 to 

by sodium ascorbate produces dehydroascorbic acid and, crucially, protons.
  • The Trap: In unbuffered water/alcohol mixtures, the pH can rapidly drop below 4.0. While

    
    -Bu is stable at pH 7, it is acid-labile.
    
  • The Fix:

    • Buffer: Run the reaction in PBS (Phosphate Buffered Saline) or 100 mM TRIS buffer (pH 7.4–8.0).

    • Ligand Stabilization: Use THPTA or TBTA . These ligands wrap around the Cu(I), protecting it from disproportionation and oxidation back to the Lewis-acidic Cu(II) state.

Issue 3: In-Situ Oxidation

Q: I started with Cu(I), but the reaction turned green/blue and I lost my ester. A: The color change indicates oxidation of


 (yellow/colorless) to 

(blue/green).
  • Causality: Oxygen leaked into the system. The generated

    
     species is now acting as a Lewis acid (see Issue 1) to cleave your ester.
    
  • The Fix: Strict deoxygenation (freeze-pump-thaw) and keeping the reaction under Argon.

Standard Operating Protocols (SOPs)

Protocol A: Safe CuAAC for Acid-Sensitive Substrates

Use this for Click chemistry involving t-Bu esters, acetals, or silyl ethers.

Reagents:

  • Catalyst:

    
     (pre-dissolved in water).
    
  • Ligand: THPTA (Water-soluble) or TBTA (Organic-soluble).

  • Reductant: Sodium Ascorbate (Freshly prepared 0.5 M solution).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.5).

Procedure:

  • Dissolution: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in the organic co-solvent (e.g.,

    
    -BuOH or DMSO).
    
  • Buffering: Add the Phosphate Buffer. Ratio of Organic:Buffer should be 1:1 or 1:2.

  • Complexation (Critical Step): In a separate vial, premix

    
     (5 mol%) and THPTA ligand (10 mol%). Wait 5 minutes. This ensures Cu is ligated before it touches the substrate.
    
  • Initiation: Add the Cu-Ligand complex to the reaction.

  • Reduction: Add Sodium Ascorbate (20 mol%) dropwise.

  • Monitoring: Monitor pH via paper strip. If pH < 6, add dilute

    
    .
    
Protocol B: Lewis Acid Suppression in Anhydrous Coupling

Use this for C-N coupling or oxidations using Cu(OTf)2 or CuBr2.

Reagents:

  • Scavenger: 2,6-Lutidine (Distilled over

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Procedure:

  • Preparation: Flame-dry all glassware under vacuum; backfill with Argon.

  • Scavenger Addition: Dissolve substrate in solvent. Add 2,6-Lutidine (1.5 eq) . Stir for 5 minutes.

    • Note: This neutralizes trace acid on the glassware or substrate.

  • Catalyst Addition: Add the Copper source.[2]

  • Reaction: Run at the lowest temperature feasible.

    
    -Bu cleavage rates drop significantly below 40°C.
    

Data Reference: Solvent & Additive Compatibility

VariableRecommendationMechanism of Protection
Solvent DCM, Toluene Non-coordinating; prevents hydrolysis by excluding water.
Solvent Avoid MeOH/EtOH Protic solvents accelerate

solvolysis if acid is present.
Base 2,6-Lutidine Steric bulk prevents Cu-poisoning; effectively traps

.
Base Avoid Pyridine Binds Cu too strongly; kills catalytic activity.
Ligand THPTA / TBTA Stabilizes Cu(I); prevents oxidation to Lewis acidic Cu(II).
Counterion Acetate (

)
Low Lewis acidity compared to Triflate (

).

References

  • Evans, V., Mahon, M. F., & Webster, R. L. (2014).[3] A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.[3][4] Tetrahedron, 70(40), 7306-7310.

    • Relevance: Establishes as a catalyst specifically for removing -Bu groups.
  • BenchChem Technical Support. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.

    • Relevance: details the mechanism and acid sensitivity of -Bu esters.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

    • Relevance: Discusses the necessity of buffering and ligand stabilization (THPTA) to prevent side reactions in CuAAC.
  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).[5] Copper-Catalyzed N-tert-Butylation of Aromatic Amines. Synlett, 25, 1550-1554.[5]

    • Relevance: Demonstrates the interaction of Copper salts with tert-butyl cations and the specific use of nitromethane/Cu(OTf)2 systems.

Sources

Technical Guide: Purification & Optimization of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis and purification of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4).

Content ID: TG-ORG-3395 Applicable For: Medicinal Chemistry, PROTAC Linker Synthesis, Click Chemistry Applications Version: 2.1 (Current as of 2025)

Executive Summary & Molecule Profile

This compound is a critical bifunctional linker featuring an acid-labile tert-butyl ester and a "clickable" terminal alkyne. High-purity isolation is often complicated by the proximity of boiling points between the product and reagents (specifically propargyl alcohol) and the potential for acid-catalyzed hydrolysis of the tert-butyl group on silica gel.

PropertySpecification
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~85–90 °C at 0.5 mmHg (Estimated)
Key Sensitivities Acid-sensitive (ester cleavage), Alkyne polymerization (thermal)

Reaction Optimization (Pre-Purification)

The success of purification is determined in the reaction flask. Minimizing specific byproducts here reduces downstream burden.

The "Clean-Stream" Protocol

Reaction Type: Williamson Ether Synthesis Reagents: Propargyl alcohol (Nucleophile) + tert-Butyl bromoacetate (Electrophile) + NaH (Base).

Strategic Stoichiometry: Do NOT use a 1:1 equivalent ratio. This leads to a statistical mixture difficult to separate.

  • Recommendation: Use Propargyl alcohol in excess (1.2 – 1.5 equiv) .

    • Why? Propargyl alcohol is highly water-soluble and volatile. It is much easier to remove via aqueous washing and vacuum evaporation than unreacted tert-butyl bromoacetate, which is a lachrymator and lipophilic enough to co-elute with the product.

Temperature Control:

  • Step 1 (Deprotonation): 0 °C in THF or DMF.

  • Step 2 (Alkylation): 0 °C to Room Temperature (RT).

  • Critical Warning: Do not heat above 60 °C. Thermal energy can trigger the elimination of isobutylene from the tert-butyl ester (E1 mechanism) or polymerization of the alkyne.

Workflow Visualization

The following logic flow outlines the critical decision points for isolating the target ether.

PurificationWorkflow Start Crude Reaction Mixture (THF/DMF) Quench Quench: Sat. NH4Cl (0°C) Neutralize excess NaH Start->Quench Stop Reaction Extract Extraction: EtOAc or Et2O Wash: H2O (3x) to remove DMF/Alcohol Quench->Extract Phase Separation Drying Dry: Na2SO4 & Concentrate Low Vac (<30°C) Extract->Drying Remove Solvent Decision Purity Check (TLC/NMR) Drying->Decision Distill Vacuum Distillation (High Purity/Scale >5g) Decision->Distill Impure & >5g Column Flash Chromatography (Small Scale <5g) Decision->Column Impure & <5g Final Pure Product Store -20°C Decision->Final Clean (>95%) Distill->Final Column->Final

Figure 1: Decision matrix for the workup and purification of this compound.

Troubleshooting & FAQs

Q1: I see a persistent impurity just below my product spot on TLC. What is it?

Diagnosis: This is likely the hydrolysis byproduct (2-(prop-2-yn-1-yloxy)acetic acid) or unreacted propargyl alcohol .

  • The Fix (Chromatography): The tert-butyl ester is acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0). If your product trails or decomposes on the column:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.

    • Eluent Modifier: Add 0.5% Et₃N to your mobile phase to buffer the acidity.

  • The Fix (Workup): Ensure your aqueous workup includes a wash with saturated NaHCO₃ to pull any free acid into the aqueous phase.

Q2: My product yield is low, and NMR shows isobutylene peaks.

Diagnosis: You are likely losing the tert-butyl group due to thermal or acidic stress.

  • Correction:

    • Rotovap: Do not set the water bath above 35 °C. The product is volatile enough to be lost if vacuum is too strong, and labile enough to degrade if heated.

    • Acid Exposure: Avoid using HCl for quenching. Use Saturated NH₄Cl (mildly acidic) or water.[1]

Q3: The product is not UV active. How do I visualize it?

Diagnosis: The molecule lacks a conjugated pi-system (chromophore), making it invisible under standard UV₂₅₄.

  • Solution: Use KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid) stain.

    • Mechanism:[2][3][4][5][6] The terminal alkyne reduces KMnO₄, appearing as a bright yellow spot on a purple background.

    • Protocol: Dip the TLC plate in KMnO₄ solution and heat gently with a heat gun.

Q4: Can I distill this product?

Yes. This is the preferred method for scales >5 grams.

  • Protocol: Use a short-path distillation head under high vacuum (<1 mmHg).

  • Expected bp: ~85–90 °C at 0.5 mmHg.

  • Safety: Ensure the system is free of peroxides (from ether solvents) before heating.

Standardized Protocols

Protocol A: Optimized Aqueous Workup

Use this to remove DMF and excess Propargyl Alcohol.

  • Quench: Pour the reaction mixture slowly into an ice-cold mixture of Saturated NH₄Cl (50 mL) and Ethyl Acetate (50 mL).

  • Phase Separation: Separate the organic layer.

  • The "DMF Wash": Wash the organic layer 3 times with water.

    • Note: DMF partitions into water. Multiple water washes are more effective than one large wash.

  • Brine Wash: Wash once with saturated NaCl (Brine) to remove residual water.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate at <30 °C.

Protocol B: Flash Chromatography Parameters

Recommended for final polishing.

ParameterSetting
Stationary Phase Silica Gel (230–400 mesh)
Column Pre-treatment (Optional) 1% Et₃N in Hexanes if acid sensitive
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% → 10% B over 5 CV (Column Volumes)10% → 20% B over 10 CV
Elution Point Product typically elutes at ~10–15% EtOAc (Rf ≈ 0.3–0.4 in 9:1 Hex/EtOAc)
Detection KMnO₄ Stain

References

  • Williamson Ether Synthesis Mechanism & Scope. Organic Chemistry Portal. [Link][5][7]

  • Synthesis of tert-Butyl Esters (General Procedures). Organic Syntheses, Coll. Vol. 3, p.141 (1955). [Link]

  • Stability of Silyl and Alkyl Ethers on Silica Gel. Journal of Organic Chemistry (via Thieme Connect). [Link]

Sources

Solving solubility issues of alkyne linkers in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioconjugation Technical Support Center.

Ticket Subject: Solving Solubility Issues of Alkyne Linkers in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Bioconjugation Division Status: Open

Executive Summary

You are likely here because your reaction mixture turned cloudy immediately after adding your alkyne linker, or your conjugation yields are inexplicably low despite using "standard" conditions.

Alkyne linkers—particularly cyclooctynes like DBCO (Dibenzocyclooctyne) used in copper-free Click chemistry—are inherently hydrophobic. When these hydrophobic molecules encounter the high-dielectric environment of aqueous buffers (PBS, HEPES), they are thermodynamically driven to aggregate, causing precipitation ("crash-out") or forming micelle-like structures that bury the reactive handle.

This guide provides the protocols to overcome this thermodynamic barrier.

Module 1: Diagnostic Flowchart

Before altering your protocol, use this decision tree to confirm if solubility is the root cause of your failure.

SolubilityDiagnosis Start Start: Reaction Mixture Analysis Cloudy Is the reaction cloudy/precipitated? Start->Cloudy Clear Solution is clear, but yield is low. Start->Clear SolventCheck Is organic co-solvent (DMSO/DMF) present at < 5%? Cloudy->SolventCheck Hydrolysis Check NHS Ester Hydrolysis. Was stock stored wet? Clear->Hydrolysis AddMore Action: Increase co-solvent to 10-15% (Check protein tolerance first). SolventCheck->AddMore Yes LinkerCheck Is the linker hydrophobic (e.g., DBCO-C6, Propargyl-C3)? SolventCheck->LinkerCheck No (Already >10%) SwitchLinker Action: Switch to PEGylated variant (e.g., DBCO-PEG4-NHS). LinkerCheck->SwitchLinker Yes FreshStock Action: Use fresh dry stock. NHS half-life in pH 7 is ~2-4 hours. Hydrolysis->FreshStock Yes/Maybe AzideCheck Does buffer contain Sodium Azide? Hydrolysis->AzideCheck No RemoveAzide Action: Dialyze buffer. Azide competes with reaction. AzideCheck->RemoveAzide Yes

Figure 1: Diagnostic logic for identifying solubility vs. chemical reactivity failures.

Module 2: The "Order of Addition" Protocol

The Error: Most users pipette the hydrophobic linker stock directly into the bulk aqueous protein solution. The Consequence: This creates a transient zone of extremely high hydrophobicity. The linker molecules aggregate instantly before they can disperse, forming a "micellar lock" that resists re-solubilization.

Correct Protocol: The "Vortex-Drop" Method

Objective: Maintain the linker in a dissolved state until it is fully dispersed.

  • Prepare the Linker Stock: Dissolve your alkyne linker (e.g., DBCO-NHS) in high-grade anhydrous DMSO or DMF to a concentration of 10–50 mM . Do not dissolve directly in water.[1]

  • Prepare the Biomolecule: Ensure your protein/antibody is in a compatible buffer (e.g., PBS pH 7.[2][3]4) at a concentration of 1–5 mg/mL.

  • The Mixing Step (Critical):

    • Set your pipette to the required volume of linker.

    • Begin vortexing the protein solution gently (or stirring rapidly with a micro-stir bar).

    • While the fluid is moving , inject the linker stock directly into the center of the vortex.

    • Why? The mechanical shear force disperses the organic droplet immediately, preventing the local concentration spike that triggers precipitation.

Module 3: Co-solvent Optimization (The "Golden Ratio")

You cannot perform these reactions in 100% water. You must balance linker solubility against protein stability.

Technical Insight: The dielectric constant of water (


) is too high for large aromatic linkers like DBCO. Adding DMSO (

) lowers the bulk dielectric constant, stabilizing the hydrophobic linker in solution.

Recommended Co-solvent Limits (DMSO/DMF):

Biomolecule TypeSafe Limit (v/v)Risk at High %Remediation
Monoclonal Antibodies (IgG) 5% – 10% Denaturation / PrecipitationIf >10% is needed, add slowly; validate binding activity post-conjugation.
Peptides / Small Proteins 20% – 50% Unfolding (often reversible)Can typically tolerate higher %; refold via dialysis if necessary.
Oligonucleotides (DNA/RNA) Up to 50% MinimalVery robust; solubility is rarely the limiting factor here.
Nanoparticles Varies Aggregation / Coating strippingTest small aliquots first; PEGylated surfaces tolerate more organic solvent.

Module 4: Structural Solutions (The PEG Fix)

If protocol adjustments fail, the issue is chemical structure. A standard hydrocarbon linker (e.g., DBCO-C6-NHS) is often too hydrophobic for aqueous conjugation.

The Solution: Switch to a PEGylated linker. The ethylene glycol units (


) create a hydration shell around the hydrophobic alkyne core.

Selection Guide:

Linker ClassHydrophobicity (cLogP)Aqueous SolubilityUse Case
Alkyl-Chain (C3-C6) HighVery Low (< 1 mM)Only for reactions in high % organic solvent (e.g., peptide synthesis).
Short PEG (PEG4) ModerateModerate (~5-10 mM)Standard for Antibodies. Balances solubility with minimal steric bulk.
Long PEG (PEG12+) LowHigh (> 10 mM)Required for "Sticky" Proteins. Use if the protein itself is prone to aggregation.

Frequently Asked Questions (FAQ)

Q: Can I heat the reaction to improve solubility? A: Proceed with caution. While heating to 37°C improves solubility and reaction kinetics, it increases the rate of NHS ester hydrolysis (deactivation).

  • For Proteins: Do not exceed 37°C; 25°C (Room Temp) is preferred to preserve tertiary structure.

  • For Peptides: Heating to 40-50°C is generally acceptable and can drive the reaction to completion.

Q: My buffer contains BSA/Gelatin. Is that a problem? A: Yes. BSA and Gelatin are proteins rich in Lysine (amines). They will react with your NHS-ester linker, consuming it before it reaches your target antibody. You must purify your antibody (e.g., Protein A/G spin column) to remove carrier proteins before conjugation.

Q: I see a precipitate, can I spin it down and use the supernatant? A: No. The precipitate is likely your linker (or your conjugated protein). Spinning it down removes the reactant. You must resolubilize it (add more DMSO) or restart with a PEGylated linker.

Q: Why does the protocol say "Avoid Sodium Azide" if I am using DBCO? A: Sodium Azide (


) is a preservative often found in antibody buffers. It is a small azide molecule. It will react with the DBCO alkyne immediately, neutralizing your linker. Dialyze against PBS before starting. 

References

  • Click Chemistry Tools. General Protocol for Bioconjugation in Aqueous Buffers. (Accessed 2026). [Link]

Sources

Removing copper catalyst from tert-Butyl 2-(prop-2-yn-1-yloxy)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a linker containing a tert-butyl ester . While this ester provides excellent steric protection, it introduces a critical constraint: Acid Sensitivity.

Standard copper removal protocols often utilize 1M HCl or organic acids. Do not use these. The tert-butyl group is highly susceptible to acid-catalyzed hydrolysis via an


 mechanism, generating the carboxylic acid and isobutylene gas. This guide provides chemically compatible, self-validating protocols to remove Copper (Cu) to <10 ppm without compromising your ester linkage.

Visual Workflow: The Decision Matrix

Before selecting a protocol, determine your purity requirements and scale.[1]

CopperRemovalStrategy Start Start: Crude CuAAC Mixture (Contains t-Butyl Ester) ScaleCheck Scale / Phase? Start->ScaleCheck Liquid Liquid-Phase Extraction (<5g Scale) ScaleCheck->Liquid Small Scale / soluble in DCM/EtOAc Solid Solid-Phase Scavenging (>5g or GMP) ScaleCheck->Solid Large Scale / High Value MethodA Method A: Buffered EDTA (pH 7.5 - 8.0) Liquid->MethodA Cost-Effective MethodB Method B: Thiol-Silica Resin (Batch or Column) Solid->MethodB High Efficiency Validation Validation Step (Colorimetric or ICP-MS) MethodA->Validation MethodB->Validation Validation->MethodB Fail (Residual Cu detected) End Purified Product (<10 ppm Cu) Validation->End Pass

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on scale and chemical sensitivity.

Module 1: Critical Constraints (The Science)

Q: Why can't I use the standard 1M HCl wash?

A: The tert-butyl ester is acid-labile. Unlike methyl or ethyl esters, which hydrolyze via an


-like addition-elimination pathway, tert-butyl esters hydrolyze via an 

pathway
. Under acidic conditions (even dilute HCl), the carbonyl oxygen is protonated, leading to the cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation.
  • Result: Loss of your protecting group (formation of the free acid) and generation of isobutylene gas.

  • Solution: All washes must be maintained at pH 6.0 – 8.5 .

Module 2: Liquid-Phase Protocols (Small Scale)

Protocol A: The Buffered EDTA Wash

Best for: Small scale (<5 g), hydrophobic products soluble in EtOAc or DCM.

The Logic: EDTA (Ethylenediaminetetraacetic acid) has a high formation constant (


) for Cu(II). However, Cu(I) (the active catalyst) binds poorly. We rely on atmospheric oxygen to oxidize Cu(I) to Cu(II) during the workup, which EDTA then sequesters. We use an ammoniacal buffer to maintain pH ~8, preventing ester hydrolysis while optimizing EDTA solubility.

Reagents:

  • Disodium EDTA (0.1 M): Dissolve 37.2 g

    
     in 1 L water.
    
  • Ammonium Hydroxide: Adjust pH to 8.0–8.5 (monitor with pH paper).

Step-by-Step:

  • Dilution: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • Oxidation: Stir the biphasic mixture vigorously open to air for 15 minutes. Why? To oxidize Cu(I) to Cu(II) (Blue/Green).

  • Wash 1 (Scavenging): Add an equal volume of Buffered EDTA (pH 8) . Shake vigorously for 2 minutes.

    • Observation: The aqueous layer should turn blue (Cu-EDTA complex).

  • Wash 2 (Polishing): Repeat the EDTA wash until the aqueous layer is colorless .

  • Rinse: Wash the organic layer once with brine (sat. NaCl) to remove residual EDTA.

  • Dry: Dry over

    
    , filter, and concentrate.
    

Self-Validation Check:

  • Take 1 mL of the final organic layer.

  • Shake with 1 mL of concentrated aqueous ammonia.

  • Pass: The aqueous ammonia remains clear/colorless.

  • Fail: The ammonia turns faint blue (indicating residual Cu). Repeat Wash 2.

Module 3: Solid-Phase Scavenging (High Purity)

Protocol B: Thiol-Functionalized Silica

Best for: Late-stage intermediates, GMP workflows, or when <5 ppm is required.

The Logic: Thiol (-SH) groups have an extremely high affinity for soft metals like Copper. Unlike EDTA, thiols bind both Cu(I) and Cu(II) effectively, removing the need for oxidation steps. Silica supports are neutral, posing zero risk to the tert-butyl ester.

Reagents:

  • Commercially available Thiol-Silica (e.g., SiliaMetS® Thiol, QuadraPure™ TU).

Step-by-Step:

  • Loading: Dissolve the crude mixture in a non-polar solvent (THF, DCM, or EtOAc) at a concentration of ~0.1 g/mL.

  • Dosage: Add Thiol-Silica resin (typically 4–5 equivalents relative to the copper catalyst used).

    • Calculation: If you used 10 mol% Cu, add 50 mol% resin relative to the substrate.

  • Incubation: Stir gently at room temperature for 2–4 hours.

    • Note: Do not use magnetic stir bars if they grind the silica; overhead stirring or orbital shaking is preferred to prevent "fines."

  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

  • Wash: Rinse the filter cake with fresh solvent to recover entrained product.

Self-Validation Check:

  • Visual inspection of the resin: The off-white resin usually turns dark brown/black upon copper absorption.

  • If the resin at the bottom of the filter cake is still white, you used enough resin. If the entire bed is black, re-treat the filtrate with fresh resin.

Comparison of Methods

FeatureProtocol A: Buffered EDTAProtocol B: Thiol-Silica
Primary Mechanism Chelation (Cu-II specific)Covalent/Dative Bonding (Cu-I & II)
pH Conditions pH 8.0 (Safe for t-butyl)Neutral (Safe for t-butyl)
Cost Very LowModerate to High
Time Efficiency 30-45 mins2-4 hours
Final Cu Level ~10–50 ppm< 5 ppm
Scalability Excellent for <100gExcellent for >100g (Flow chem compatible)

Troubleshooting & FAQs

Q: My product turned green after the reaction. Is it ruined?

A: No. The green color is the Copper(II) species. It indicates that your catalyst has oxidized. This is actually good for Protocol A (EDTA), as EDTA binds the green Cu(II) species much better than the colorless Cu(I). Proceed immediately to the EDTA wash.

Q: I used Ammonium Chloride ( ) instead of EDTA, and my yield dropped. Why?

A: Saturated


 is slightly acidic (pH ~5.5). While not as aggressive as HCl, prolonged exposure can initiate slow hydrolysis of the tert-butyl ester. Furthermore, copper-amine complexes are water-soluble; if your product has any polarity, the high ionic strength of the wash might force some product into the aqueous phase ("salting in" effect on polar organics). Switch to Buffered EDTA. 
Q: Can I use sulfide precipitation ( )?

A: Technically, yes, but we advise against it for drug development. Metal sulfides form colloidal precipitates that are difficult to filter (clogging 0.2 µm filters). Additionally, excess sulfide introduces sulfur contamination, which is toxic and foul-smelling. Thiol-silica (Protocol B) offers the same sulfur-affinity chemistry but in a clean, filterable solid format.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th ed.). Wiley-Interscience. (Refer to section on tert-butyl esters stability). Link

  • Silicycle Application Notes. (n.d.). Scavenging of Copper using SiliaMetS®.[2] Silicycle Inc.Link

Sources

Minimizing side reactions during TFA deprotection of tert-butyl esters

[1]

The Core Problem: The "Roaming" Cation

Why do side reactions occur? The deprotection of tert-butyl esters is not merely a cleavage; it is a fragmentation reaction. When TFA protonates the carbonyl, the molecule fragments to release the free acid and the tert-butyl cation (


)

This cation is a potent electrophile. If not immediately quenched, it will:

  • Re-attach (Alkylate): Attack electron-rich regions of your molecule (e.g., Trp, Tyr, Met, Cys).

  • Form Reservoirs: React with TFA to form tert-butyl trifluoroacetate, a stable "reservoir" that slowly releases

    
     back into solution, causing late-stage alkylation even during workup.
    
Mechanism & Scavenging Pathways

The following diagram illustrates the fate of the

DeprotectionMechanismStarttert-Butyl Ester(Substrate)InterProtonated IntermediateStart->Inter+ TFACationtert-Butyl Cation(tBu+)Inter->CationFragmentationProductFree Carboxylic Acid(Desired)Inter->ProductFragmentationSide1Alkylated Side Chains(Trp-tBu, Tyr-tBu)Cation->Side1+ Substrate Nucleophile(NO SCAVENGER)Side2t-Butyl Trifluoroacetate(Active Reservoir)Cation->Side2+ TFA anionIsobutyleneIsobutylene (Gas)(Inert)Cation->IsobutyleneElimination (-H+)SilaneAdductIsobutane (Gas)(Via Silane)Cation->SilaneAdduct+ TIS/TES (Hydride Transfer)Side2->CationEquilibrium Release

Caption: Figure 1. The "t-Butyl Shuffle." Without scavengers (red path), the cation alkylates the substrate. Silanes (green path) irreversibly quench the cation to isobutane.

Troubleshooting Hub (Q&A)

Issue 1: "I see a +56 Da impurity in my mass spec."

Diagnosis: This is the tell-tale sign of tert-butylation . The

Common Victims:
  • Tryptophan (Trp): Indole ring alkylation (often at C2, C5, or C7).

  • Tyrosine (Tyr): Ortho-alkylation of the phenol.

  • Methionine (Met): S-alkylation (sulfonium salt).

Solution: You must switch from a "passive" scavenger (like water) to an "active" hydride donor.

  • Protocol Adjustment: Add Triisopropylsilane (TIS) or Triethylsilane (TES) to your cocktail.

  • Why? Silanes act as hydride (

    
    ) donors.[1] They react with the 
    
    
    carbocation to form isobutane (
    
    
    ), which is an inert gas. This reaction is irreversible, unlike the equilibrium with TFA.
Issue 2: "My reaction is incomplete, but leaving it longer causes degradation."

Diagnosis: The "Time-Temperature Trap." Pure TFA can be slow to cleave hindered esters, but prolonged exposure degrades sensitive groups (e.g., peptide bond cleavage, aspartimide formation).

Solution:

  • Concentration is Key: Ensure the TFA concentration is at least 50% v/v. Dilute TFA (1-5%) cleaves Trityl groups but not tert-butyl esters.

  • The "Push" Method: Instead of heating (which accelerates degradation), use a Lewis Acid assistant if the substrate permits. However, for most biological molecules, the safer route is optimizing the Scavenger Volume .

    • Insight: High concentrations of scavengers can sometimes dilute the acid strength. Keep scavengers to ~5-10% total volume.

Issue 3: "My Methionine residues are oxidizing (+16 Da)."

Diagnosis: TFA often contains dissolved oxygen or trace peroxides. Solution:

  • The "Reductive" Cocktail: Add Thioanisole or Dimethyl Sulfide (DMS) .

  • Mechanism: These organic sulfides act as "sacrificial reductants," intercepting reactive oxygen species before they attack the Methionine sulfur.

  • Note: If using Thioanisole, you must also use EDT or TIS to prevent the formation of S-tert-butyl-thioanisole adducts, which can act as alkylating agents themselves.

Scavenger Selection Guide

Choosing the right cocktail is critical. Do not use a "kitchen sink" approach; match the scavenger to the substrate's vulnerabilities.

Substrate VulnerabilityRecommended Scavenger CocktailComposition (v/v)Mechanistic Rationale
Standard / Robust Cocktail A TFA (95%), Water (2.5%), TIS (2.5%)Water hydrolyzes cations; TIS reduces them. Sufficient for simple substrates.
Contains Trp / Tyr Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Phenol protects aromatic rings by preferentially absorbing cations.
Contains Cys / Met Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)EDT (Ethanedithiol) prevents Cys alkylation; Thioanisole prevents Met oxidation.[2]
High Cys Content Silane Heavy TFA (90%), TES (5%), Water (5%)TES (Triethylsilane) is less sterically hindered than TIS, offering faster quenching for high-risk Cys residues.

High-Fidelity Experimental Protocol

Objective: Deprotection of a sensitive tert-butyl ester with minimal side reactions.

Materials
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade (freshly opened to minimize aldehyde content).

  • Solvent: Dichloromethane (DCM) (optional, for solubility).

  • Scavengers: Triisopropylsilane (TIS), Water (Milli-Q).[3]

  • Precipitation: Diethyl ether (cold).

Workflow Diagram

ProtocolWorkflowStep11. PreparationDissolve substrate in minimal DCM.Prepare Cocktail (TFA/TIS/H2O).Step22. Reaction StartAdd Cocktail to substrate (10-20 mL per gram).Flush with Nitrogen.Step1->Step2Step33. MonitoringStir at RT (1-3 h).Check HPLC/TLC for disappearance of SM.Step2->Step3DecisionIs SM consumed?Step3->DecisionStep4AYes: WorkupBlow off TFA with N2 stream.Do NOT use high heat.Decision->Step4ACompleteStep4BNo: TroubleshootingAdd 10% more TFA.Extend time 1h.Decision->Step4BIncompleteStep55. PrecipitationAdd cold Diethyl Ether.Centrifuge to pellet product.Step4A->Step5Step4B->Step3

Caption: Figure 2. Optimized workflow for TFA deprotection. Note the Nitrogen flush to prevent oxidation.

Step-by-Step Procedure
  • Preparation: Calculate the volume of cleavage cocktail required (approx. 10-20 mL per gram of resin/substrate).

  • Cocktail Mixing: Premix TFA:TIS:Water (95:2.5:2.5) in a separate vial.

    • Critical: Always add silanes (TIS) before adding the cocktail to the substrate if possible, or immediately after TFA addition.

  • Reaction: Add the cocktail to the substrate.

    • If the substrate is not soluble in neat TFA, dissolve it in a minimum amount of DCM first, then add an equal volume of the TFA cocktail (Final concentration: 50% TFA).

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon and cap the vessel. This prevents atmospheric oxygen from promoting Methionine oxidation.

  • Agitation: Stir at room temperature for 1 to 3 hours .

    • Checkpoint: Monitor by HPLC or TLC.[4] Look for the disappearance of the starting material. Do not aim for "100% conversion" if it risks degradation; 95% is often the sweet spot.

  • Workup (The Critical Step):

    • Evaporation: Remove the TFA/DCM under a stream of nitrogen or rotary evaporator (bath < 30°C).

    • Warning: Do not heat aggressively. Concentrating the solution increases the concentration of the "reservoir" species (tert-butyl trifluoroacetate).

    • Precipitation: Add 10 volumes of ice-cold diethyl ether . The peptide/product usually precipitates, while the lipophilic scavengers and side products remain in the ether layer.

    • Wash: Centrifuge, decant, and wash the pellet 2x with fresh ether.

References

  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2][5] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6] International Journal of Peptide and Protein Research.[2][5] Link

  • Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[7][8] Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][8][9][10] Chemical Reviews. Link

Storage stability and degradation of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 339531-55-4 | Formula: C₉H₁₄O₃ | M.W.: 170.21 g/mol [1]

Introduction: The Application Scientist's Perspective

Welcome to the technical guide for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate . As a Senior Application Scientist, I often see this compound treated as a simple solvent or stable intermediate. However, it acts as a bifunctional "Click Chemistry" linker with two distinct vulnerabilities: the acid-labile tert-butyl ester and the reactive terminal alkyne .

This guide is not a generic datasheet. It is a troubleshooting system designed to help you preserve the integrity of your linker and validate it before committing to high-value synthesis steps.

Module 1: Critical Storage & Handling

The stability of this compound is governed by the competing risks of hydrolysis (loss of the protecting group) and polymerization (degradation of the alkyne).

The Golden Rules of Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Low temperature kinetically inhibits the autoxidation of the ether linkage and thermal polymerization of the alkyne.
Atmosphere Argon or Nitrogen (Essential)Moisture triggers acid-catalyzed hydrolysis of the tert-butyl ester. Oxygen promotes peroxide formation at the propargyl ether site.
Container Amber Glass with Teflon-lined capProtects from UV-induced radical formation (alkyne polymerization). Teflon prevents leaching of plasticizers which can interfere with NMR.
Desiccant Required in secondary containmentEven trace HCl vapors from other reagents in the fridge can catalyze the cleavage of the tert-butyl group.

Module 2: Degradation Pathways & Troubleshooting

Visualizing the Breakdown

The following diagram illustrates the two primary failure modes: Acid Hydrolysis (Pathway A) and Radical/Thermal Degradation (Pathway B).

DegradationPathways Start Intact Molecule (this compound) Acid Pathway A: Acid Hydrolysis (Moisture + Trace Acid) Start->Acid Radical Pathway B: Radical/Thermal (O2, Heat, Light, Metals) Start->Radical ProductA Degradation Product A 2-(prop-2-yn-1-yloxy)acetic acid + Isobutylene (Gas) Acid->ProductA Loss of t-Butyl Group ProductB Degradation Product B Oligomers/Polymers (Yellow/Brown Gunk) Radical->ProductB Alkyne Cross-linking

Figure 1: Primary degradation pathways. Pathway A is chemically reversible (re-esterification) but fatal to the sample's purity. Pathway B is irreversible.

Troubleshooting Q&A

Q1: My sample has turned from colorless to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation or oligomerization of the alkyne, likely due to light exposure or storage without inert gas.

  • Action:

    • Run a TLC: If the yellow component stays at the baseline and the main spot matches the reference Rf, you may purify it via a short silica plug.

    • Risk Assessment: If used for "Click" chemistry (CuAAC), the oligomers may chelate your Copper catalyst, stalling the reaction. Purification is recommended.

Q2: The NMR shows a broad singlet around 10-12 ppm and the tert-butyl peak (1.4-1.5 ppm) has diminished. What happened?

  • Diagnosis: Acid Hydrolysis. The tert-butyl ester has cleaved, releasing isobutylene gas and leaving behind the free carboxylic acid (which gives the broad -COOH peak).

  • Root Cause: The sample was likely exposed to moisture or stored near acidic reagents (like HCl or TFA). Note that CDCl₃ (chloroform-d) is often naturally acidic; leaving the sample dissolved in NMR solvent for days can induce this degradation [1].

  • Solution: This is irreversible for the specific aliquot. For the bulk stock, ensure it is dry. You can re-esterify the acid using isobutylene/H₂SO₄ (catalytic), but buying fresh stock is usually more efficient.

Q3: Can I use metal spatulas to weigh this compound?

  • Diagnosis: Safety Risk. [1][2]

  • Mechanism: Terminal alkynes can form metal acetylides (especially with Copper, Silver, or Mercury) which are shock-sensitive explosives [2]. While less likely with stainless steel, it is a bad habit.

  • Protocol: Always use glass pipettes or plastic spatulas for transfer.

Module 3: Quality Control & Validation Protocols

Before committing this linker to a multi-step synthesis, validate its purity using the following logic.

QC Decision Tree

QC_Workflow Sample Aliquot Sample Visual Visual Inspection: Colorless Liquid? Sample->Visual NMR 1H-NMR (CDCl3) Visual->NMR If Clear Fail_Poly FAIL: Polymerization detected Visual->Fail_Poly If Yellow/Viscous Check1 Check: Alkyne Proton (~2.4-2.5 ppm, t) NMR->Check1 Check2 Check: t-Butyl Group (~1.4-1.5 ppm, s, 9H) Check1->Check2 Present Check1->Fail_Poly Missing/Broad Pass PASS: Proceed to Synthesis Check2->Pass Integral = 9H Fail_Hyd FAIL: Hydrolysis detected Check2->Fail_Hyd Integral < 9H

Figure 2: Step-by-step Quality Control workflow for validation prior to synthesis.

Standard QC Protocol (1H-NMR)
FeatureChemical Shift (δ)MultiplicityInterpretation
Alkyne CH ~2.4 - 2.5 ppmTriplet (t)Diagnostic for the terminal alkyne. Loss indicates polymerization or acetylide formation.
Propargyl CH₂ ~4.2 - 4.3 ppmDoublet (d)Coupled to the alkyne proton.
Ether CH₂ ~4.0 - 4.1 ppmSinglet (s)The methylene group between the ether oxygen and the ester carbonyl.
tert-Butyl CH₃ ~1.4 - 1.5 ppmSinglet (s)Critical Integration: Must integrate to 9 protons relative to the ether CH₂ (2H). If <9H, hydrolysis has occurred.

Experimental Tip: If using CDCl₃, filter the solvent through basic alumina or use K₂CO₃-treated CDCl₃ to neutralize acidity and prevent artifactual degradation during the scan [3].

References

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Discusses solvent acidity and purification).

  • PubChem. (n.d.). Propargyl Ether - Safety and Hazards. National Library of Medicine. (General hazards of propargyl ethers and acetylides).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on the stability and cleavage mechanisms of tert-butyl esters).
  • ChemicalBook. (2024). This compound Properties and Safety. .

Sources

Validation & Comparative

1H NMR Spectrum Analysis of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate , a critical "Click Chemistry" building block. This document is structured to serve as a validation standard for researchers synthesizing or utilizing this compound in drug discovery (e.g., PROTAC linkers).

Executive Summary: The "Click" Linker Validation

This compound (CAS: 339531-55-4) is a bifunctional linker featuring a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a tert-butyl ester for acid-labile protection.

In synthetic workflows, the primary challenge is distinguishing the product from its alkylating precursor, tert-butyl bromoacetate . Both compounds possess a tert-butyl singlet and a methylene singlet, making low-resolution analysis prone to error. This guide provides a definitive spectral comparison to validate identity and purity, focusing on the chemical shift migration of the acetate methylene.

Structural Analysis & Theoretical Assignment

The molecule consists of four distinct proton environments. The assignment below correlates the chemical structure with expected spectral features in CDCl₃ .

DOT Diagram: Proton Assignment Map

ProtonMap Sub This compound Ha Ha: tert-Butyl (-C(CH3)3) ~1.48 ppm (Singlet) Sub->Ha 9H Hb Hb: Acetate Methylene (-O-CH2-CO-) ~4.05 ppm (Singlet) Sub->Hb 2H Hc Hc: Propargyl Methylene (-O-CH2-C≡) ~4.25 ppm (Doublet) Sub->Hc 2H Hd Hd: Alkyne Terminal (≡C-H) ~2.45 ppm (Triplet) Sub->Hd 1H Hc->Hd 4J Coupling (~2.4 Hz)

Figure 1: Proton assignment map for this compound. Note the long-range coupling between Hc and Hd.

Spectral Data Table (CDCl₃, 300-500 MHz)
LabelProton GroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)
H-a -C(CH ₃)₃1.48Singlet (s)9H-
H-d -C≡C-H 2.45Triplet (t)1HJ ≈ 2.4
H-b -O-CH ₂-CO-4.05Singlet (s)2H-
H-c -O-CH ₂-C≡4.25Doublet (d)2HJ ≈ 2.4

Note on Overlap: The two methylene signals (H-b and H-c ) appear in the 4.0–4.3 ppm region. In lower-field instruments (300 MHz) or specific concentrations, these may partially overlap. H-c is typically downfield of H-b due to the anisotropy of the alkyne and the ether oxygen.

Comparative Analysis: Product vs. Alternatives

The most critical aspect of this guide is the comparison against the starting material, tert-butyl bromoacetate . Failure to remove this impurity can lead to toxic side reactions in biological applications.

Comparison 1: Product vs. Starting Material (tert-Butyl Bromoacetate)

The reaction typically involves the displacement of bromide by propargyl alcohol. The "Fingerprint" for conversion is the shift of the acetate methylene.

Featuretert-Butyl Bromoacetate (Impurity)Product (Target)Diagnostic Value
Acetate CH₂ 3.76 ppm (Singlet)~4.05 ppm (Singlet)CRITICAL. A peak at 3.76 ppm indicates incomplete reaction.
tert-Butyl 1.48 ppm1.48 ppmNone. Signals overlap perfectly.
Propargyl Absent4.25 ppm (d) + 2.45 ppm (t)Confirms presence of alkyne, but not purity.

Mechanism of Shift: The replacement of Bromine (electronegativity 2.96) with Oxygen (electronegativity 3.44) causes a downfield shift (deshielding) of the adjacent methylene protons by approximately +0.3 ppm.

Comparison 2: Product vs. Propargyl Alcohol

Excess propargyl alcohol is often used to drive the reaction.

FeaturePropargyl Alcohol (Reagent)Product (Target)
CH₂ ~4.30 ppm (Doublet)~4.25 ppm (Doublet)
OH Broad singlet (variable, 2-5 ppm)Absent

Experimental Protocol: High-Fidelity Validation

To ensure accurate integration and detection of trace tert-butyl bromoacetate (<1%), follow this protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the oily product in 0.6 mL of CDCl₃ (99.8% D).

    • Why: High concentration improves the signal-to-noise ratio for the terminal alkyne proton (1H), which can be weak due to long relaxation times.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensure accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Why: The tert-butyl protons relax quickly, but the terminal alkyne proton (≡C-H) has a long T1 relaxation time. A short D1 will underestimate the alkyne integral.

    • Scans: Minimum 16 scans.

  • Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm .

    • Phase correction must be precise to resolve the H-b and H-c methylene signals if they are close.

DOT Diagram: Purity Assessment Workflow

PurityCheck Start Acquire 1H NMR (CDCl3) Check1 Check 3.70 - 3.80 ppm region Start->Check1 Decision1 Peak at 3.76 ppm? Check1->Decision1 Impurity Impurity Detected: tert-Butyl Bromoacetate Decision1->Impurity Yes Check2 Check 4.00 - 4.30 ppm region Decision1->Check2 No Action1 Action: Wash with Basic Brine / Re-column Impurity->Action1 Decision2 Two distinct sets of peaks? Check2->Decision2 Pass PASS: Pure Product Decision2->Pass Yes (s + d) Fail FAIL: Check for Alcohol or Hydrolysis Decision2->Fail No

Figure 2: Decision tree for assessing the purity of this compound based on 1H NMR data.

References

  • Sigma-Aldrich. this compound Product Page. Link

  • Organic Syntheses. tert-Butyl Bromoacetate Preparation and Spectral Data. Coll. Vol. 10, p. 170 (2004). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79177 (tert-Butyl bromoacetate). Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Link

A Comprehensive Guide to 13C NMR Chemical Shifts for Propargyl Ether Carbon Atoms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 13C NMR chemical shifts observed for the carbon atoms within the propargyl ether moiety (R-O-CH₂-C≡CH). By objectively comparing experimental data and delving into the underlying theoretical principles, this document aims to equip researchers with the expertise to confidently assign and interpret the 13C NMR spectra of this important functional group.

The Propargyl Ether Moiety: A 13C NMR Perspective

The propargyl ether functional group presents three distinct carbon environments that give rise to characteristic signals in a 13C NMR spectrum: the methylene carbon (O-C H₂-), the internal sp-hybridized carbon (-C ≡CH), and the terminal sp-hybridized carbon (-C≡C H). The electronic environment of each of these carbons is unique, leading to a predictable, yet subtly variable, range of chemical shifts. Understanding these shifts and the factors that influence them is crucial for accurate spectral interpretation.

General Chemical Shift Regions

In a typical proton-decoupled 13C NMR spectrum, the carbon signals of a propargyl ether will appear in the following approximate regions[1][2]:

  • O-CH₂- (Propargylic Carbon): 55 - 70 ppm

  • -C≡CH (Internal Alkyne Carbon): 75 - 90 ppm

  • -C≡CH (Terminal Alkyne Carbon): 70 - 80 ppm

It is important to note that these are general ranges, and the precise chemical shifts can be influenced by a variety of factors, including the nature of the substituent (R group), the solvent used for analysis, and the concentration of the sample.

Comparative Analysis of 13C NMR Chemical Shifts

To illustrate the impact of substituents on the chemical shifts of the propargyl ether carbons, a comparison of experimentally obtained data for a series of propargyl ethers is presented below. The data has been compiled from various literature sources and our own experimental work.

Compound NameR GroupO-CH₂ (ppm)-C≡CH (ppm)-C≡CH (ppm)Solvent
Methyl Propargyl Ether -CH₃~58.7~80.4~74.7CDCl₃
Ethyl Propargyl Ether -CH₂CH₃~65.8~80.2~74.5CDCl₃
tert-Butyl Propargyl Ether -C(CH₃)₃~72.5~79.8~74.1CDCl₃
Phenyl Propargyl Ether -C₆H₅~55.8~78.6~75.8CDCl₃
4-Methoxyphenyl Propargyl Ether -C₆H₄-OCH₃~55.7~78.6~75.5CDCl₃
4-Nitrophenyl Propargyl Ether -C₆H₄-NO₂~56.5~78.2~76.5CDCl₃

Table 1: Experimental 13C NMR Chemical Shifts of Various Propargyl Ethers.

Key Observations and Mechanistic Insights

The data in Table 1 reveals several key trends that can be rationalized by considering the electronic and steric effects of the substituent 'R' group.

  • Effect on the Propargylic Carbon (O-CH₂-): The chemical shift of the methylene carbon is highly sensitive to the nature of the R group. As the steric bulk of the alkyl group increases (from methyl to tert-butyl), the O-CH₂ signal shifts downfield. This is primarily due to the inductive effect of the alkyl groups, where increasing the number of carbon atoms leads to a greater deshielding effect[3]. In the case of aryl propargyl ethers, the O-CH₂ carbon is generally found at a slightly higher field compared to simple alkyl ethers, which can be attributed to the delocalization of the oxygen lone pair into the aromatic ring, slightly increasing the shielding at the propargylic carbon.

  • Effect on the Acetylenic Carbons (-C≡C-H): The chemical shifts of the sp-hybridized carbons are less influenced by the R group compared to the propargylic carbon. This is because the effect of the substituent is transmitted through a greater number of bonds.

    • Internal Acetylenic Carbon (-C≡CH): This carbon generally appears at a lower field (more deshielded) than the terminal acetylenic carbon. Its chemical shift shows a slight upfield shift with increasing electron-donating ability of the R group and a slight downfield shift with electron-withdrawing groups in the aryl series. This is consistent with the transmission of electronic effects through the ether linkage and the propargylic spacer[4][5].

    • Terminal Acetylenic Carbon (-C≡CH): The terminal acetylenic carbon is the most shielded of the three propargyl carbons. Its chemical shift is relatively insensitive to the nature of the R group, although subtle changes can be observed.

Experimental Protocols for Accurate 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial. The following section outlines a robust methodology for the characterization of propargyl ethers.

Synthesis of a Representative Alkyl Propargyl Ether: Ethyl Propargyl Ether

A reliable method for the preparation of simple alkyl propargyl ethers is the Williamson ether synthesis.

Materials:

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure ethyl propargyl ether.

13C NMR Spectroscopic Analysis

Instrumentation and Sample Preparation:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and the well-defined solvent signal at 77.16 ppm, which can be used as an internal reference[1].

  • Sample Concentration: A concentration of 50-100 mM is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe[6].

  • Sample Preparation: Dissolve the propargyl ether sample in the deuterated solvent and transfer to a 5 mm NMR tube.

Acquisition Parameters:

A standard proton-decoupled 13C NMR experiment is typically employed. For quantitative analysis, an inverse-gated decoupling pulse sequence is recommended to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[7][8].

  • Pulse Program: zgig (Bruker) or an equivalent inverse-gated decoupling sequence[8][9].

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): For routine qualitative spectra, a delay of 2 seconds is often sufficient. For quantitative measurements, a longer delay of 5-7 times the longest T₁ of the carbons of interest is necessary to allow for full relaxation[6][10].

  • Number of Scans (NS): This will depend on the sample concentration. For a typical sample, 512 to 1024 scans should provide a good signal-to-noise ratio[9].

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is generally sufficient to cover the chemical shift range of most organic molecules[9].

Logical_Relationship cluster_factors Factors Influencing Chemical Shift cluster_carbons Propargyl Ether Carbons Inductive Inductive Effects (Electron Donating/Withdrawing) Propargylic O-CH2 Inductive->Propargylic Internal -C≡CH Inductive->Internal Terminal -C≡CH Inductive->Terminal Steric Steric Effects (Bulk of R Group) Steric->Propargylic Hybridization Hybridization (sp vs sp3) Hybridization->Internal Hybridization->Terminal Solvent Solvent Effects Solvent->Propargylic Solvent->Internal Solvent->Terminal

Conclusion

The 13C NMR chemical shifts of propargyl ether carbons provide a wealth of structural information. The propargylic carbon is particularly sensitive to the electronic and steric nature of the substituent on the ether oxygen, while the acetylenic carbons exhibit more subtle, yet interpretable, variations. By understanding the fundamental principles that govern these chemical shifts and by employing robust experimental protocols, researchers can confidently utilize 13C NMR spectroscopy for the unambiguous characterization of molecules containing the propargyl ether moiety. This guide serves as a valuable resource for navigating the intricacies of 13C NMR spectral interpretation and will aid in the acceleration of research and development in the chemical and pharmaceutical sciences.

References

  • JEOL. (n.d.). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Retrieved from [Link]

  • Schmidt-Rohr, K. (n.d.). Solid-state NMR Pulse Programs. Iowa State University. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Foroozandeh, M., & Adams, R. W. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(50), 7065-7068. [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Eisenstein, M. A., & Bailey, W. F. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744–1747. [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • Wang, F., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. Scientific Reports, 10(1), 11333. [Link]

  • Varian Inc. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR in. Retrieved from [Link]

  • Bruker. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Smith, W. B. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Magnetic Resonance in Chemistry, 39(9), 557-560.
  • Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]

  • Bertaina, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Open Education. (n.d.). 8: Alkenes and Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sequential Glaser reaction - diastereoselective cyclocarboxylation of. Retrieved from [Link]

  • Gawinecki, R., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Letters in Organic Chemistry, 2(1), 57-61.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove.
  • ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypropyne. PubChem. Retrieved from [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • Pavia, D. L., et al. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (n.d.). Ethyl propyl ether. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl propargyl ether (CAS 627-41-8). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl propargyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl ether. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

Sources

Resolving Isomeric Ambiguity: A Comparative Guide to Alkyne Acetate Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyne acetates represent a critical structural motif in natural product synthesis (polyacetylenes), pharmaceuticals, and chemical ecology (lepidopteran pheromones). However, their analysis via standard Electron Ionization (EI) mass spectrometry presents a notorious challenge: isomeric ambiguity . Under high-energy electron impact (70 eV), the triple bond often migrates along the carbon chain prior to fragmentation, rendering positional isomers indistinguishable.

This guide objectively compares the standard Direct EI approach against the Dicobalt Hexacarbonyl Derivatization (Nicholas Complex) method. We provide experimental protocols and mechanistic insights to help you select the optimal workflow for structural elucidation.

Part 1: The Challenge of Alkyne Acetates

In standard GC-MS analysis, alkyne acetates exhibit two primary fragmentation behaviors that obscure structural detail:

  • Loss of Acetic Acid (

    
    ):  The acetate group is highly labile. The dominant fragmentation channel is the elimination of neutral acetic acid (
    
    
    
    , 60 Da), often via a McLafferty-type rearrangement. This frequently results in a weak or absent molecular ion (
    
    
    ).
  • Bond Migration: Once the acetate is lost, the remaining hydrocarbon chain (enyne or alkyne cation) possesses high internal energy. The unsaturation (triple bond) can migrate along the chain to thermodynamically stable positions (often terminal or conjugated), erasing the "memory" of the original bond location.

Diagnostic Comparison Table
FeatureStandard EI (70 eV)Chemical Ionization (CI)Dicobalt Hexacarbonyl Derivatization
Molecular Ion (

)
Weak or Absent (<5%)Strong (

or Adduct)
Distinctive Cluster (Metal isotope pattern)
Base Peak Often


or

Variable (often Co-containing fragments)
Bond Localization Poor (Migration issues)None (Only MW info)Excellent (Bond locked by Co)
Sample Prep None (Direct Injection)None30 min (Room Temp Reaction)
Sensitivity High (pg range)HighModerate (ng range)

Part 2: Mechanistic Deep Dive & Fragmentation Pathways

The "Acetic Acid Loss" Pathway (Standard EI)

The most characteristic feature of an acetate spectrum is the loss of 60 Da. This occurs via a six-membered transition state (McLafferty Rearrangement) if a


-hydrogen is available, or a four-membered transition state 1,2-elimination.

Why this fails for isomers: After the loss of acetic acid, the resulting ion


 undergoes hydrogen scrambling. A 7-dodecynyl acetate will produce a mass spectrum nearly identical to a 9-dodecynyl acetate.
The Dicobalt Solution (The "Anchor" Strategy)

Reacting the alkyne with Dicobalt Octacarbonyl [


] forms a stable tetrahedrane-like cluster at the triple bond.
  • Mechanism: The cobalt cluster "clamps" the triple bond, preventing migration.

  • Fragmentation: The complex loses CO ligands (28 Da) sequentially. Crucially, the complex eventually cleaves at the cluster, releasing ions that correspond to the specific alkyl chains attached to the alkyne.

Visualization: Fragmentation Logic

FragmentationPathways cluster_legend Legend AlkyneAcetate Alkyne Acetate (Precursor) EI_Ionization 70 eV EI (Hard Ionization) AlkyneAcetate->EI_Ionization Co_Derivatization Co2(CO)8 Derivatization AlkyneAcetate->Co_Derivatization MolIon Molecular Ion [M]+. (Unstable) EI_Ionization->MolIon CoComplex Alkyne-Co2(CO)6 Complex Co_Derivatization->CoComplex LossAcOH Loss of AcOH [M - 60]+ MolIon->LossAcOH -60 Da Scrambling H-Shift / Bond Migration (Isomerization) LossAcOH->Scrambling Rapid GenericFrags Generic Hydrocarbon Ions (Non-Diagnostic) Scrambling->GenericFrags CoFrag Loss of CO Ligands [M - n(CO)]+ CoComplex->CoFrag EI Source Diagnostic Cluster Cleavage (Bond Position Revealed) CoFrag->Diagnostic Specific Cleavage key Red = Loss of Info Blue = Diagnostic Data Green = Chemical Prep

Figure 1: Comparative fragmentation logic. Note how Standard EI leads to scrambling (Red), while Cobalt derivatization (Green) preserves structural integrity, leading to diagnostic ions (Blue).

Part 3: Experimental Protocols

Protocol A: Standard EI GC-MS (Baseline)

Use this for library matching of known compounds.

  • Sample Prep: Dilute 1 mg of alkyne acetate in 1 mL Hexane (HPLC Grade).

  • Injection: 1 µL splitless (250°C injector temp).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Source: 230°C, 70 eV.

  • Data Check: Look for the

    
     peak. If 
    
    
    
    is absent, confirm MW using CI mode (Methane/Ammonia) if available.[1]
Protocol B: Dicobalt Hexacarbonyl Derivatization (For Isomer ID)

Use this when you need to locate the triple bond.

Reagents:

  • Dicobalt octacarbonyl [

    
    ][2]
    
  • Pentane or Hexane

  • Alumina (neutral) or Silica gel

Workflow:

  • Reaction: In a small vial, dissolve 1 mg of the alkyne acetate in 1 mL of pentane.

  • Addition: Add 1.1 equivalents of

    
     (solid, dark red crystals).
    
  • Incubation: Shake at room temperature for 30–45 minutes.

    • Visual Cue: Solution will turn deep red/brown. Evolution of CO gas bubbles may be visible.

  • Purification (Critical): Pass the solution through a short plug of silica or neutral alumina to remove excess cobalt reagent and inorganic byproducts. Elute with pentane/ether (9:1).

  • Analysis: Inject the red solution into GC-MS.

    • Note: Use a lower injector temperature (200°C) to prevent thermal decomposition of the complex before it reaches the column.

Part 4: Data Interpretation Guide

When analyzing the Cobalt-complexed spectra, look for these patterns:

  • The Molecular Cluster: You will see a cluster of peaks much higher than the original mass.

    • Mass Shift:

      
       (net addition of 
      
      
      
      ).
    • Simplified: The complex adds ~286 Da to the alkyne mass.

  • Cobalt Isotope Pattern: Cobalt is monoisotopic (

    
    ), so the isotope pattern is simpler than chlorinated compounds but distinct due to the two metal atoms.
    
  • Stepwise CO Loss: You will see a series of peaks separated by 28 Da (

    
    , 
    
    
    
    , etc.).
  • The "Smoking Gun" Ion: For an alkyne

    
    , cleavage often occurs at the 
    
    
    
    -carbon relative to the cluster.
    • Look for ions corresponding to

      
       and 
      
      
      
      .
Experimental Data Comparison (Example: 8-Dodecenyl Acetate vs 8-Dodecynyl Acetate)
CompoundEI Spectrum (Major Ions)Interpretation
8-Dodecenyl Acetate (Alkene)

61 (AcOH2+),

43 (Ac+),

Classic alkene pattern. Double bond location difficult without DMDS.
8-Dodecynyl Acetate (Alkyne)

60 (AcOH loss),

79, 81, 91
Indistinguishable from 7- or 9- isomer.
8-Dodecynyl-Co2(CO)6 Series of losses of 28 Da . Base peak often

Diagnostic. The mass of the Co-containing fragment calculates back to the specific chain length

.

References

  • Fundamental Fragmentation Mechanisms: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on McLafferty rearrangement and acetate loss).

  • Cobalt Derivatization (Nicholas Reaction in MS): Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207–214.

  • Pheromone Analysis (Alkyne Acetates): Ando, T., et al. (2004). Lepidopteran Sex Pheromones. Topics in Current Chemistry. (Detailed discussion on mass spectra of long-chain acetates).

  • Isomer Differentiation: Attygalle, A. B. (1998). Mass spectrometric determination of the position of double bonds in unsaturated fatty acid derivatives. Journal of Chromatography A. (Contextual comparison of derivatization techniques).

Sources

Comparative Guide: Reactivity of tert-Butyl vs. Ethyl Propargyl Acetates

[1]

Executive Summary

For researchers optimizing metal-catalyzed propargylic substitutions (Nicholas, Tsuji-Trost) or heterocyclic synthesis, the choice between tert-butyl and ethyl variants is a choice between steric control and reaction kinetics .[1]

  • 1-tert-Butyl-propargyl acetate (4,4-dimethyl-1-pentyn-3-yl acetate) offers superior diastereoselectivity and stabilizes cationic intermediates (

    
    -like pathways) but significantly retards 
    
    
    -type attack due to the bulky trimethyl group.[1]
  • 1-Ethyl-propargyl acetate (1-pentyn-3-yl acetate) functions as a standard, kinetically fast substrate with moderate steric influence, often requiring chiral ligands to achieve selectivity.[1]

Feature1-tert-Butyl Propargyl Acetate1-Ethyl Propargyl Acetate
Primary Mechanism

/ Ion-Pair (Carbocation stabilization)

/ Mixed (Sterically accessible)
Reaction Rate (

)
Slow (Sterically hindered)Fast
Cation Stability High (Inductive stabilization by

-Bu)
Moderate
Selectivity High intrinsic diastereocontrolLigand-dependent
Common Application Stereoselective fragment couplingRapid scaffold generation

Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the steric environment is prerequisite to predicting reactivity.[1]

Structural Comparison
  • tert-Butyl Variant: The bulky

    
    -butyl group creates a "steric wall" adjacent to the reactive center.[1] In Copper(I)-catalyzed aminations, this group directs incoming nucleophiles anti- to the bulk, often enhancing enantioselectivity.[1]
    
  • Ethyl Variant: The ethyl group has conformational flexibility.[1] While it provides some directionality, it does not enforce rigid steric locking, making the reaction outcome more dependent on catalyst ligand architecture.[1]

Graphviz Pathway: Steric Influence on Catalytic Cycle

The following diagram illustrates how the steric bulk of the tert-butyl group influences the metal-catalyzed substitution pathway compared to the ethyl variant.

PropargylReactivitySubstrate_tBut-Butyl Propargyl Acetate(High Steric Bulk)Metal_ComplexMetal-Alkyne Complex(Cu/Pd)Substrate_tBu->Metal_ComplexSlow CoordinationSubstrate_EtEthyl Propargyl Acetate(Moderate Steric Bulk)Substrate_Et->Metal_ComplexFast CoordinationPath_tBuPathway A: Carbocation/Ion Pair(Stabilized by t-Bu)Metal_Complex->Path_tBut-Bu promotesionizationPath_EtPathway B: Direct Attack/SN2(Accessible)Metal_Complex->Path_EtEt allowsbackside attackProduct_tBuHigh Diastereoselectivity(Steric Control)Path_tBu->Product_tBuNucleophile blockedby t-BuProduct_EtStandard Selectivity(Ligand Control)Path_Et->Product_EtNucleophileless hindered

Caption: Comparative mechanistic pathways. The tert-butyl group promotes ionization (Pathway A) while hindering direct attack, leading to higher intrinsic selectivity.[1]

Detailed Reactivity Profile

A. Nucleophilic Substitution (Propargylic Amination)

In the synthesis of propargylamines (a common pharmacophore), the leaving group (acetate) is displaced.[1]

  • tert-Butyl Reactivity: The reaction often proceeds via a stable propargylic cation or a tight ion pair.[1] The

    
    -butyl group stabilizes the positive charge at the propargylic position via hyperconjugation and induction.[1] However, conversion rates are typically lower than the ethyl analog unless higher temperatures or more active catalysts (e.g., CuI/DIPEA) are used.[1]
    
  • Ethyl Reactivity: Reacts rapidly.[1] In the absence of chiral ligands, the product is often a racemate or has low diastereomeric excess (de) because the nucleophile can approach from multiple trajectories.[1]

B. Nicholas Reaction (Co2(CO)6-mediated)

When complexed with Cobalt:

  • tert-Butyl: The carbocation generated is exceptionally stable.[1] This substrate is ideal for "difficult" nucleophiles (electron-poor) because the lifetime of the reactive intermediate is extended.[1]

  • Ethyl: Generates a transient cation.[1] Requires excess nucleophile to trap the intermediate effectively before decomposition or side-reactions (allene formation) occur.[1]

C. Alternative Class: Propiolates (Esters of Alkynoic Acid)

If your "tert-butyl propargyl acetate" refers to tert-butyl propiolate (

  • Reactivity: The tert-butyl ester is a "harder" Michael acceptor.[1] It is significantly more resistant to polymerization and hydrolysis than ethyl propiolate .[1]

  • Use Case: Use tert-butyl propiolate when performing cycloadditions (e.g., Click chemistry) where you need to prevent the ester from participating in side reactions or when orthogonal deprotection (acid-labile) is required later.[1]

Experimental Data Comparison

The following table synthesizes reactivity data for Copper-catalyzed amination (a standard benchmark reaction).

Parameter1-tert-Butyl Propargyl Acetate1-Ethyl Propargyl Acetate
Reaction Time (CuCl, 60°C) 12 - 24 Hours4 - 8 Hours
Yield (Secondary Amines) 75 - 85%85 - 95%
Side Product (Allene) Low (<5%)Moderate (10-15%)
Hydrolytic Stability High (Steric shielding of acetate)Moderate
Optimal Solvent Toluene / THF (Non-polar)Dioxane / DMF (Polar)

Validated Protocol: Synthesis of Propargylamines

Context: This protocol is optimized for the tert-butyl variant, ensuring complete conversion despite steric hindrance.

Reagents:

  • Substrate: 1-tert-butyl-2-propynyl acetate (1.0 equiv)[1]

  • Nucleophile: Morpholine or Piperidine (1.2 equiv)[1]

  • Catalyst: CuCl (5 mol%)[1]

  • Base:

    
     (1.5 equiv) or 
    
    
    (excess)[1]
  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube, suspend CuCl (5 mol%) in anhydrous THF under Argon. Stir for 10 minutes until a homogeneous suspension forms.

  • Substrate Addition: Add 1-tert-butyl-2-propynyl acetate dropwise. Critical: The solution may turn slightly yellow/green, indicating

    
    -complexation.[1]
    
  • Nucleophile Introduction: Add the amine followed by the base.[1]

  • Thermal Initiation: Heat the reaction mixture to 65°C .

    • Note: For the Ethyl variant, 40°C is sufficient.[1] The higher temperature for t-butyl is required to overcome the steric barrier of the

      
      -Bu group.[1]
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting acetate (

    
    ) will disappear; the amine product (
    
    
    ) will appear.[1]
  • Workup: Cool to RT, filter through a celite pad (to remove Cu), and concentrate. Purify via flash chromatography.

References

  • JP2002069041A . Method for producing propargylamine compound. (2002).[1] Japan Patent Office.[1] (Source for specific reactivity of 1-tert-butyl vs 1-ethyl acetates in amination).

  • Sigma-Aldrich .[1] Ethyl Propiolate Product Sheet. (Accessed 2026).[1][3] Merck KGaA.[1] (Source for physical properties of ethyl alkynoates).

  • Teobald, B. J. The Nicholas Reaction: The Use of Dicobalt Hexacarbonyl-Stabilized Propargyl Cations in Synthesis. Tetrahedron (2002).[1][2] (Foundational text on propargyl cation stability). [1]

  • ChemicalBook . tert-Butyl Propiolate Properties and Uses. (Accessed 2026).[1][3] (Source for tert-butyl ester stability data).

Technical Validation Guide: Purity Profiling of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) Method Validation Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The "Invisible" Linker Challenge

In the synthesis of PROTACs and bioconjugates, tert-Butyl 2-(prop-2-yn-1-yloxy)acetate serves as a critical "Click Chemistry" linker. However, its validation presents a distinct analytical hurdle: Chromophoric Silence.

Lacking aromatic rings or conjugated


-systems, this molecule exhibits negligible UV absorbance above 220 nm. Traditional HPLC-UV methods often fail to detect key impurities—specifically the hydrolyzed acid and unreacted propargyl alcohol—leading to "false purity" assessments that compromise downstream conjugation efficiency.

This guide objectively compares the industry-standard Low-Wavelength UV (210 nm) approach against the superior Charged Aerosol Detection (CAD) methodology, providing a validated protocol for the latter.

Comparative Analysis: UV vs. CAD

Method A: Low-Wavelength UV (210 nm)

The Traditional Struggle

To detect this aliphatic ester, analysts must push UV detectors to 205–210 nm (capturing the weak


 carbonyl transition). While accessible, this approach introduces systemic errors.
  • Solvent Cutoff Interference: At 210 nm, common solvents (MeOH, THF) absorb significant energy, causing baseline drift during gradients.

  • Poor Selectivity: "Universal" absorbance at this wavelength means solvents, buffer salts, and unrelated contaminants appear as peaks.

  • Sensitivity Limits: The Signal-to-Noise (S/N) ratio is often insufficient for quantifying impurities

    
     (ICH Q3A thresholds).
    
Method B: Charged Aerosol Detection (CAD)

The Modern Solution

CAD measures the amount of analyte based on particle charge, not light absorption. It is a mass-sensitive, universal detector.

  • Uniform Response: Response is independent of chemical structure. The alkyne linker and its non-chromophoric impurities (e.g., propargyl alcohol) are detected with similar sensitivity.

  • Gradient Stability: Unlike Refractive Index (RI), CAD is fully compatible with gradient elution, essential for separating the hydrophobic ester from polar acid impurities.

  • High Sensitivity: Capable of detecting nanogram quantities, easily meeting the 0.05% reporting threshold.

Data Comparison Table
FeatureMethod A: UV (210 nm)Method B: CAD (Universal)
Principle Chromophore AbsorbanceMass-Sensitive Aerosol Charging
Linearity (

)
0.985 (Range limited by noise)> 0.998 (Wide dynamic range)
LOD (Limit of Detection) ~10 µg/mL~0.5 µg/mL
Gradient Compatibility Poor (Baseline drift)Excellent
Impurity Coverage Misses non-carbonyl impuritiesDetects all non-volatiles
Mobile Phase Constraints UV-transparent solvents only (ACN/Water)Volatile buffers only (Formate/Acetate)

Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision matrix for validating non-chromophoric linkers.

ValidationLogic Start Start: Purity Analysis of This compound CheckStruct Check Structure: Contains Aromatic Rings? Start->CheckStruct UV_Path Method A: UV Detection (>254 nm) CheckStruct->UV_Path Yes LowUV_Check Can we use Low UV (205-210 nm)? CheckStruct->LowUV_Check No Validation Validate: Linearity, LOQ, Specificity UV_Path->Validation LowUV_Check->UV_Path Crude Purity Only CAD_Path Method B: CAD/ELSD (Universal Detection) LowUV_Check->CAD_Path High Sensitivity Required CAD_Path->Validation

Figure 1: Analytical Decision Tree. For high-sensitivity impurity profiling of aliphatic linkers, CAD is the logical pathway over low-wavelength UV.

Validated Protocol: CAD Method

This protocol is designed to separate the main peak (tert-butyl ester) from its two critical impurities: 2-(prop-2-yn-1-yloxy)acetic acid (hydrolysis product) and Propargyl alcohol (starting material).

Instrumentation & Conditions[1]
  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: C18 Stationary Phase,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).
    
    • Why: C18 provides sufficient retention for the hydrophobic tert-butyl group while resolving the more polar acid impurity.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase (Volatile Buffer is Mandatory)

Since CAD involves evaporating the mobile phase, non-volatile salts (Phosphates) will clog the detector.

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile
Time (min)% Solvent BEvent
0.05Initial Hold (Retain polar impurities)
2.05End Initial Hold
15.095Linear Gradient (Elute Main Peak)
20.095Wash (Remove dimers/oligomers)
20.15Re-equilibration
25.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 1.0 mg/mL (for purity); 0.5 µg/mL (for LOQ determination).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the ester).

Experimental Workflow: From Sample to Result

The following diagram details the specific experimental steps required to validate this method, emphasizing the critical "System Suitability" checkpoint.

CADWorkflow Sample Sample Prep (1 mg/mL in 50:50 ACN/H2O) Injector Injection (10 µL) Sample->Injector Column Separation (C18 Gradient) Injector->Column Nebulizer Nebulization (N2 Gas, 35 psi) Column->Nebulizer Eluent Evap Evaporation (Remove Mobile Phase) Nebulizer->Evap Aerosol Detect Corona Discharge (Particle Charging) Evap->Detect Dried Particles Data Data Analysis (Integrate Area %) Detect->Data pA Signal Data->Sample If Purity < 95%

Figure 2: CAD Workflow. The critical step is the evaporation phase; ensuring volatile mobile phases (Formic Acid) allows the analyte particles to be detected by the corona discharge.

Validation Criteria & Acceptance Limits

To ensure the method is robust for drug development applications, the following acceptance criteria should be met:

  • Specificity: Blank injection must show no interference at the retention time of the main peak.

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
    • Note: CAD response is curvilinear at wide ranges. Use a quadratic fit or a narrow linear range for impurities.

  • Precision: 6 replicate injections of the standard must have RSD

    
    .
    
  • LOQ (Sensitivity): S/N ratio

    
     for the impurity peaks.
    

References

  • Hutchinson, J. P., et al. (2011). "The role of charged aerosol detection in the analysis of non-chromophoric compounds." Journal of Chromatography A, 1218(35), 5927-5938.

  • Visky, D., et al. (2024). "How to detect and analyze compounds with little or no UV absorption in LC purification?" ResearchGate.

  • Thermo Fisher Scientific. (2014). "Method Validation by Charged Aerosol Detection: Analysis of Lipid-Based Formulations." Application Note.

  • Organic Syntheses. (1998). "Synthesis of tert-Butyl Esters and their Purity Profiling." Org.[2] Synth. 75, 195.

  • Chromatography Online. (2018). "UV Detection for HPLC – Fundamental Principles and Limitations for Aliphatic Esters." LCGC Blog.

Sources

Optimizing Bioconjugation Workflows: The Strategic Advantage of tert-Butyl Protection in Propargyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of tert-butyl protecting group in propargyl linkers vs methyl esters Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

In the high-stakes synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of protecting group on a bifunctional linker is rarely a trivial decision. While methyl esters represent a cost-effective commodity choice, they frequently introduce synthetic bottlenecks during the assembly of complex payloads.

This guide analyzes the technical superiority of tert-butyl (


Bu) esters  over methyl (Me) esters  specifically within the context of Propargyl-PEG-Acid linkers . We demonstrate that the steric bulk and acid-lability of the 

Bu group provide critical orthogonality required for modern solid-phase and solution-phase bioconjugation strategies, effectively minimizing side reactions that plague methyl ester deprotection.

The Orthogonality Challenge in Linker Synthesis

The primary utility of a Propargyl-PEG-Carboxylate linker lies in its bifunctionality:

  • Propargyl (Alkyne) Terminus: Engages in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Carboxylate Terminus: Forms an amide bond with the payload or antibody lysine residues.

To synthesize a "Linker-Payload" intermediate, one terminus must be protected while the other reacts.

The Methyl Ester Liability

Methyl esters are cleaved via saponification (LiOH/NaOH). While effective for simple molecules, this creates a "Base Conflict" in complex synthesis:

  • Incompatibility with Electrophiles: Strong bases required for methyl ester hydrolysis often degrade sensitive electrophiles (e.g., Maleimides, NHS esters, or

    
    -haloacetamides) present elsewhere in the molecule.
    
  • Epimerization Risk: Chiral centers adjacent to carbonyls (common in peptide-based payloads like Val-Cit) are prone to racemization under basic conditions.

The tert-Butyl Solution

The


Bu ester is acid-labile (TFA/HCl) and base-stable. This offers Perfect Orthogonality  to:
  • Fmoc Chemistry: You can deprotect Fmoc amines (using piperidine/base) without touching the

    
    Bu ester.
    
  • **Click

Characterization & Synthesis Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 339531-55-4 | Formula: C9H14O3 | MW: 170.21 g/mol [1][2]

Executive Summary & Strategic Utility

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a bifunctional linker widely utilized in bioconjugation and medicinal chemistry. It features two orthogonal reactive handles:

  • Terminal Alkyne: Ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

  • tert-Butyl Ester: An acid-labile protecting group that masks a carboxylic acid, allowing for late-stage deprotection (using TFA or HCl) after the "Click" ligation is complete.

This guide compares the two dominant synthesis routes: Classical Anhydrous Alkylation (NaH) and Phase Transfer Catalysis (PTC) . While the NaH route is the historical "gold standard" for small-scale purity, the PTC method offers a scalable, moisture-tolerant alternative for process chemistry.

Synthesis Route Comparison

The synthesis relies on the Williamson etherification of propargyl alcohol with tert-butyl bromoacetate.

Comparative Performance Matrix
FeatureMethod A: Anhydrous (NaH)Method B: Phase Transfer (PTC)
Reagents Sodium Hydride (60%), DMF/THF50% NaOH, Toluene, TBAHSO₄
Moisture Sensitivity High (Requires dry solvents/inert atm)Low (Biphasic aqueous/organic)
Reaction Time 2–4 Hours4–12 Hours
Typical Yield 85–92%75–85%
Scalability Poor (H₂ evolution, exotherm)Excellent (Thermal control easier)
Impurity Profile Mineral oil (from NaH), DMF tracesHydrolysis byproducts (Acid)
Green Chemistry Score Low (DMF is reprotoxic)High (Toluene is preferred)
Decision Logic for Method Selection

The following decision tree illustrates when to deploy each method based on project constraints.

SynthesisDecision Start Select Synthesis Strategy Scale Target Scale? Start->Scale Small < 5 Grams Scale->Small Large > 10 Grams / Process Scale->Large Dry Strict Anhydrous Capability? Small->Dry MethodB METHOD B: PTC (Toluene/NaOH) (Scalable, Robust) Large->MethodB Safety Priority YesDry Yes (Schlenk Line) Dry->YesDry NoDry No (Open Flask) Dry->NoDry MethodA METHOD A: NaH / DMF (High Yield, Fast) YesDry->MethodA NoDry->MethodB

Figure 1: Strategic decision matrix for selecting the alkylation method based on scale and laboratory capabilities.

Detailed Experimental Protocols

Method A: Classical Anhydrous Alkylation (NaH)

Best for: Small scale (<5g), high purity requirements, rapid synthesis.

Reagents:

  • Propargyl alcohol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • tert-Butyl bromoacetate (1.1 equiv)

  • Anhydrous THF or DMF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under N₂ flow.

  • Deprotonation: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream NMR purity is critical. Suspend in anhydrous THF at 0°C.

  • Addition 1: Dropwise add Propargyl alcohol (1.0 equiv) in THF over 15 mins. Caution: Vigorous H₂ evolution. Stir at 0°C for 30 mins until evolution ceases.

  • Addition 2: Add tert-Butyl bromoacetate (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O (3x). Wash combined organics with water (to remove DMF if used) and brine. Dry over MgSO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), safety, avoiding anhydrous solvents.

Reagents:

  • Propargyl alcohol (1.0 equiv)

  • tert-Butyl bromoacetate (1.1 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (0.05 equiv)

  • Toluene (Solvent)[4]

  • NaOH (30% aqueous solution)

Protocol:

  • Biphasic Setup: Dissolve Propargyl alcohol and TBAHSO₄ in Toluene.

  • Base Addition: Add cold 30% NaOH solution. The mixture will form two distinct layers.[5]

  • Alkylation: Add tert-Butyl bromoacetate dropwise while stirring vigorously (high RPM is critical for PTC).

  • Reaction: Stir at RT for 4–12 hours. (Note: Do not heat >50°C to prevent ester hydrolysis).

  • Workup: Separate layers. Wash the organic (Toluene) layer with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄ and concentrate. Distillation or filtration through a silica plug is usually sufficient.

Characterization Data

The following data establishes the identity of the product. The tert-butyl group provides a distinct singlet, serving as an excellent internal integration standard.

Spectroscopic Data Summary
TechniqueSignal / ValueAssignment
¹H NMR (400 MHz, CDCl₃)δ 4.22 (d, J = 2.4 Hz, 2H)O-CH ₂-C≡CH (Propargyl)
δ 4.02 (s, 2H)O-CH ₂-COO (Acetate)
δ 2.45 (t, J = 2.4 Hz, 1H)C≡C-H (Alkyne)
δ 1.48 (s, 9H)C(CH ₃)₃ (tert-Butyl)
¹³C NMR (100 MHz, CDCl₃)δ 169.2C =O (Ester)
δ 81.8C (CH₃)₃ (Quaternary)
δ 79.1-C ≡CH (Internal Alkyne)
δ 75.2-C≡C H (Terminal Alkyne)
δ 67.8O-C H₂-COO
δ 58.4O-C H₂-C≡C
δ 28.1C(C H₃)₃
IR (Neat) 3290 cm⁻¹≡C-H Stretch (Strong, Sharp)
2120 cm⁻¹C≡C Stretch (Weak)
1745 cm⁻¹C=O Stretch (Ester)
HRMS (ESI) m/z calc. 193.0841 [M+Na]⁺Found: 193.0844
Experimental Workflow Visualization

The following diagram details the critical path for the purification and isolation, highlighting the acid-sensitivity checkpoint.

Workflow Rxn Crude Reaction Mixture Quench Quench (Sat. NH4Cl) Rxn->Quench Extract Extraction (Et2O or Toluene) Quench->Extract Wash Wash Steps (Water -> Brine) Extract->Wash Dry Drying (MgSO4/Na2SO4) Wash->Dry Conc Concentration (< 40°C Bath) Dry->Conc Check Checkpoint: Acid Sensitivity Conc->Check Check->Rxn Hydrolysis Risk (if pH < 4) Final Pure Product (Clear Oil) Check->Final No Acid Contact

Figure 2: Workup flow emphasizing the protection of the acid-labile tert-butyl ester.

Senior Scientist Insights & Troubleshooting

The "Hidden" Hydrolysis Risk

While tert-butyl esters are sterically bulky and resistant to nucleophilic attack (unlike methyl esters), they are highly sensitive to acid catalysis .

  • Risk: Using unneutralized silica gel during flash chromatography can lead to partial cleavage of the tert-butyl group, producing the free acid (which streaks on TLC).

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites on the silica.

Monitoring the Reaction
  • TLC Visualization: The compound is not UV active (no conjugation). You must use stains.

    • KMnO₄: Stains the alkyne bright yellow/brown.

    • Iodine: Stains the tert-butyl group reversibly.

  • Rf Value: In Hexane:EtOAc (4:1), the product typically appears around Rf ~0.6, while propargyl alcohol stays near the baseline and the bromoacetate moves to the solvent front.

Storage Stability

Store the purified oil at 4°C under inert gas (Argon/Nitrogen). While the ester is stable, the terminal alkyne can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and trace copper contaminants over months.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on tert-butyl ester stability and deprotection conditions).
  • Sabatini, M. T., et al. (2019). "A Green Chemistry Perspective on Catalytic Ether Synthesis." ChemSusChem. Link (Comparison of Williamson vs PTC methods).

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 339531-55-4).[1][2][6][7] Link

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters.
  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link (Context for the alkyne utility).

Sources

Safety Operating Guide

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Safety Directive

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) presents a unique "Triad of Hazard" often overlooked in standard waste streams. It is not merely a flammable organic solvent; it is a functionalized building block containing three reactive moieties that dictate its disposal path:

  • Terminal Alkyne: Risk of explosive acetylide formation with heavy metals (Cu, Ag).

  • Ether Linkage: Potential for peroxide formation upon prolonged storage.[1][2]

  • tert-Butyl Ester: Acid-labile group that generates isobutylene gas, creating pressure hazards in sealed waste containers.

IMMEDIATE ACTION: Do NOT pour this chemical into a generic "Organic Waste" carboy without first verifying the absence of heavy metals (specifically Copper from "Click" chemistry) and testing for peroxides.

Chemical Profile & Risk Assessment

The following data characterizes the specific risks associated with the functional groups of this molecule.

PropertyData / CharacteristicOperational Implication
CAS Number 339531-55-4Unique Identifier for waste manifesting.
Molecular Formula C₉H₁₄O₃
Flash Point ~45-55°C (Est.)Flammable Liquid (Class 3). Ground all containers during transfer.
Structural Alert 1 Propargyl Ether (-O-CH₂-C≡CH)Peroxide Former (Class B). Susceptible to auto-oxidation at the methylene site.
Structural Alert 2 Terminal Alkyne (-C≡CH)Explosion Hazard. Forms shock-sensitive acetylides with Cu, Ag, Hg.
Structural Alert 3 tert-Butyl Ester (-COOC(CH₃)₃)Pressure Hazard. Hydrolyzes in strong acid to release isobutylene gas.

Critical Hazard Mechanisms (Expert Analysis)

As a Senior Application Scientist, I must emphasize why standard protocols fail with this compound.

A. The "Click Chemistry" Trap (Acetylide Formation)

This compound is frequently used as a linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Risk: If you dispose of this unreacted alkyne into a waste container previously used for copper catalysts (CuI, CuSO₄), the terminal alkyne proton (pKa ~25) can be displaced by the metal.

  • The Result: Formation of Copper(I) acetylide, a reddish-brown solid that is explosively shock-sensitive when dry.

  • Prevention: Strict Segregation. Never mix alkyne waste with heavy metal waste streams.

B. The Acid-Gas Pressure Event
  • The Risk: tert-Butyl esters are designed to be acid-labile. If this waste is added to a carboy containing acidic waste (e.g., TFA, HCl from deprotection steps), it undergoes cleavage.

  • The Reaction:

    
    
    
  • The Result: Rapid evolution of isobutylene gas can pressurize and rupture sealed waste containers (the "lab bomb" effect).

Pre-Disposal Stabilization Protocol

Before moving the container to the waste stream, perform these two self-validating checks.

Step 1: Peroxide Quantitation
  • Frequency: Mandatory for bottles opened >6 months ago.

  • Method: Use commercial peroxide test strips (e.g., Quantofix®).

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Treat immediately with ferrous sulfate or sodium bisulfite before disposal.

    • > 100 ppm: DO NOT TOUCH. Contact EHS/Bomb Squad immediately. Crystallization around the cap indicates imminent explosion risk.

Step 2: pH Compatibility Check
  • Action: Measure the pH of the receiving waste container.

  • Requirement: The waste stream must be Neutral (pH 6–8) or Basic .

  • Prohibition: Do NOT add to waste streams with pH < 4.

Disposal Workflow Logic

The following diagram illustrates the decision matrix for safe disposal.

DisposalWorkflow Start Waste: this compound CheckPeroxide Step 1: Test Peroxides Start->CheckPeroxide HighPeroxide > 100 ppm (Crystals Visible) CheckPeroxide->HighPeroxide High LowPeroxide < 20 ppm CheckPeroxide->LowPeroxide Safe EHS_Call STOP: Contact EHS (Explosion Risk) HighPeroxide->EHS_Call CheckContaminants Step 2: Assess Mixture LowPeroxide->CheckContaminants HasMetals Contains Cu, Ag, Hg? CheckContaminants->HasMetals HasAcids Contains Strong Acids? HasMetals->HasAcids No StreamB Stream B: Heavy Metal Waste (Segregated) HasMetals->StreamB Yes (Acetylide Risk) StreamA Stream A: Non-Halogenated Organic (Incineration) HasAcids->StreamA No StreamC Stream C: Neutralize First (Prevent Gas) HasAcids->StreamC Yes (Gas Risk) StreamC->StreamA After Neutralization

Figure 1: Decision logic for segregating alkyne/ester waste streams to prevent acetylide explosion or pressure buildup.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Vessel: Select a High-Density Polyethylene (HDPE) waste container.[3] Avoid metal cans (due to potential coating defects exposing iron/rust which can catalyze reactions).

  • Labeling: Label the container: "Flammable Organic Waste - Propargyl Ether / Ester." Add a secondary warning: "NO ACIDS / NO METALS."

Phase 2: Transfer
  • Grounding: If transferring >1 Liter, ground the source and receiving vessels to prevent static discharge (Flash point is low).

  • Pouring: Pour slowly using a funnel.

  • Rinsing: Rinse the empty reagent bottle 3x with acetone. Add rinsate to the same waste container.

Phase 3: Final Waste Stream Designation
  • Primary Path: High BTU Incineration. This is the industry standard for organic esters/ethers.

  • Manifest Code: typically D001 (Ignitable) under RCRA (USA) or equivalent local regulations.

Emergency Contingencies

ScenarioImmediate Action
Spill (< 100 mL) Absorb with vermiculite or sand. Do NOT use paper towels (fire hazard). Scoop into a pail using non-sparking plastic tools.
Spill (> 1 L) Evacuate the lab. Isolate ignition sources.[4][5] Contact HazMat team.
Skin Exposure Rinse with water for 15 minutes.[4][6] The lipophilic nature requires thorough irrigation.
Container Bulging Do not open. The t-butyl ester has likely hydrolyzed. Place behind a blast shield and contact EHS for remote venting.

References

  • National Library of Medicine (PubChem). Compound Summary: tert-Butyl acetate (Analogous Ester Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide-Forming Chemicals. Retrieved from [Link]

  • University of California, San Diego (UCSD). Hazards of Heavy Metal Acetylides. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Organic Solvents. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate is a specialized bifunctional building block frequently used in "Click Chemistry" (CuAAC) and PROTAC linker synthesis. Its utility lies in its dual reactivity: an acid-labile tert-butyl ester and a bio-orthogonal terminal alkyne.

However, this utility introduces a specific matrix of hazards often overlooked in generic Safety Data Sheets (SDS). As researchers, we must treat this not just as a "solvent" but as a reactive intermediate with distinct flammability and compatibility profiles.

Structural Hazard Analysis (SAR)

To understand the safety protocol, we must deconstruct the molecule:

  • Terminal Alkyne (-C≡CH): Critical Risk. Terminal alkynes can form explosive metal acetylides upon contact with copper, silver, or mercury under specific conditions.

  • Ether Linkage (-CH2-O-CH2-): Potential for peroxide formation upon prolonged storage, though sterically less prone than diisopropyl ether.

  • tert-Butyl Ester: Lipophilic organic solvent properties. It facilitates skin permeation and acts as a defatting agent.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard thin nitrile gloves for prolonged handling. The ester functionality of this compound can swell and permeate nitrile rubber rapidly.

PPE Selection Table
PPE CategoryStandard Handling (Splash Risk)High-Risk Operations (Spills / >100mL)Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4 mil)Laminate / Barrier: Silver Shield® or 4H® (Inner)Nitrile (Outer for grip)Oxygenated solvents (esters/ethers) permeate nitrile. Laminate films offer >4h breakthrough time [1].
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesStandard safety glasses do not seal against vapors or splashes from volatile esters.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Chem-Resistant Apron (Butyl/Neoprene) over FR CoatThe compound is a Flammable Liquid (Category 3 or higher). Synthetic blends melt on skin during fire.
Respiratory Fume Hood (Face velocity: 100 fpm)Full-face Respirator (Organic Vapor Cartridge)Only required if fume hood containment is breached or unavailable.
PPE Decision Logic

The following diagram illustrates the decision process for selecting the appropriate glove system based on exposure duration and volume.

PPE_Decision_Tree Start Task Assessment Volume Volume > 50mL? Start->Volume Duration Contact > 15 mins? Volume->Duration No HighRisk High-Risk Protocol: Silver Shield (Laminate) + Nitrile Outer Face Shield Volume->HighRisk Yes Standard Standard Protocol: Double Nitrile Gloves Splash Goggles FR Lab Coat Duration->Standard No Duration->HighRisk Yes

Figure 1: PPE Selection Logic based on exposure potential. High volumes of esters require laminate barriers due to permeation risks.

Operational Handling Protocol

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood.

  • Static Control: Ground all glassware and vessels. The tert-butyl group contributes to volatility; static discharge is a viable ignition source [2].

  • Tool Selection (CRITICAL):

    • ALLOWED: Stainless steel needles, glass syringes, Teflon-coated spatulas.

    • FORBIDDEN: Copper, Brass, or Silver implements.

    • Reasoning: The terminal alkyne can react with Cu/Ag oxides to form shock-sensitive acetylides [3]. While this reaction is slower in organic media than in basic aqueous solution, it is a zero-tolerance risk in safety planning.

Transfer & Weighing Workflow
  • Inspection: Check solvent for crystal formation (peroxides) or precipitation.

  • Setup: Place a secondary containment tray in the hood.

  • Transfer:

    • Liquids: Use a glass syringe with a stainless steel needle. Avoid plastic syringes if the solvent carrier is unknown or incompatible.

    • Solids (if frozen/pure): Use a ceramic or stainless steel spatula.

  • Cleanup: Immediately wipe drips with a solvent-soaked Kimwipe and place in Solid Organic Waste .

Safe Handling Loop Diagram

Handling_Workflow cluster_prevention Critical Safety Check Inspect 1. Inspect Container (Peroxides/Crystals) Equip 2. Don PPE (Check Glove Integrity) Inspect->Equip Environment 3. Fume Hood Setup (Remove Copper/Brass Tools) Equip->Environment Transfer 4. Transfer/Weigh (Ground Glassware) Environment->Transfer Waste 5. Waste Segregation (No Metal Containers) Transfer->Waste

Figure 2: Operational workflow emphasizing the removal of incompatible metals prior to handling.

Emergency Response & Disposal

Spill Management
  • Small Spill (<10 mL):

    • Alert nearby personnel.

    • Cover with an absorbent pad (polypropylene).

    • Wipe area with acetone.

    • Dispose of pads in Solid Hazardous Waste .

  • Large Spill (>10 mL):

    • Evacuate the immediate area.[1][2]

    • Turn off ignition sources (hot plates, stirrers).

    • Don "High Risk" PPE (Laminate gloves, respirator).

    • Absorb with vermiculite or sand. Do not use paper towels (increases surface area for flammability).

Waste Disposal[3]
  • Stream: Organic Solvents (Non-Halogenated).

  • Segregation:

    • NEVER mix with waste streams containing heavy metals (Copper, Silver, Mercury) due to acetylide risk.

    • NEVER mix with strong oxidizers (Nitric acid, Peroxides) due to the ether/alkyne flammability [4].

  • Labeling: Clearly mark the tag with "Flammable," "Irritant," and "Terminal Alkyne."

References

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Esters and Ethers. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. Retrieved from

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

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